molecular formula C9H20 B1583063 3,4-Dimethylheptane CAS No. 922-28-1

3,4-Dimethylheptane

Cat. No.: B1583063
CAS No.: 922-28-1
M. Wt: 128.25 g/mol
InChI Key: MAKRYGRRIKSDES-UHFFFAOYSA-N
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Description

3, 4-Dimethylheptane belongs to the class of organic compounds known as branched alkanes. These are acyclic branched hydrocarbons having the general formula CnH2n+2. 3, 4-Dimethylheptane is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 3, 4-dimethylheptane is primarily located in the membrane (predicted from logP). Outside of the human body, 3, 4-dimethylheptane can be found in green vegetables, herbs and spices, and tea. This makes 3, 4-dimethylheptane a potential biomarker for the consumption of these food products.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dimethylheptane
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InChI

InChI=1S/C9H20/c1-5-7-9(4)8(3)6-2/h8-9H,5-7H2,1-4H3
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

MAKRYGRRIKSDES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CCCC(C)C(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H20
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DSSTOX Substance ID

DTXSID10870796
Record name 3,4-Dimethylheptane
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Molecular Weight

128.25 g/mol
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Physical Description

Liquid; [Chem Service MSDS]
Record name 3,4-Dimethylheptane
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Boiling Point

140.60 °C. @ 760.00 mm Hg
Record name 3,4-Dimethylheptane
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CAS No.

922-28-1
Record name 3,4-Dimethylheptane
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Record name Heptane, 3,4-dimethyl-
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Record name 3,4-DIMETHYLHEPTANE
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Foundational & Exploratory

An In-depth Technical Guide to 3,4-Dimethylheptane: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dimethylheptane, a branched alkane with the chemical formula C9H20, is a colorless liquid with applications as a solvent and as a component in fuels and lubricants.[1] This technical guide provides a comprehensive overview of its chemical and physical properties, structural information, spectroscopic data, and safety considerations. All quantitative data is presented in structured tables for ease of reference. Furthermore, this document includes a visualization of its structural representation.

Chemical Structure and Identification

This compound is a saturated hydrocarbon featuring a seven-carbon heptane backbone with two methyl group substituents at the third and fourth carbon positions.[1] This branched structure influences its physical and chemical properties.[1] The molecule exists as stereoisomers due to the two chiral centers at carbons 3 and 4.[2][3]

A logical representation of the identifiers for this compound is provided below.

This compound This compound IUPAC_Name IUPAC Name: this compound This compound->IUPAC_Name has Molecular_Formula Molecular Formula: C9H20 This compound->Molecular_Formula has SMILES SMILES: CCCC(C)C(C)CC This compound->SMILES has InChI InChI: 1S/C9H20/c1-5-7-9(4)8(3)6-2/h8-9H,5-7H2,1-4H3 This compound->InChI has CAS_Number CAS Number: 922-28-1 This compound->CAS_Number has

Figure 1: Chemical Identifiers for this compound.
IdentifierValueSource
IUPAC Name This compound[4]
Molecular Formula C9H20[4][5]
Canonical SMILES CCCC(C)C(C)CC[4]
InChI InChI=1S/C9H20/c1-5-7-9(4)8(3)6-2/h8-9H,5-7H2,1-4H3[4]
InChIKey MAKRYGRRIKSDES-UHFFFAOYSA-N[4]
CAS Number 922-28-1[4]

Physicochemical Properties

This compound is a colorless, clear liquid at room temperature.[5][6] It is a nonpolar compound, which dictates its solubility characteristics.[1]

PropertyValueUnitSource
Molecular Weight 128.26 g/mol [5]
Boiling Point 140.6°C[4]
Melting Point -102.89°C[5]
Density 0.731g/cm³[7]
Flash Point 60°C[5]
Vapor Pressure 7.57mmHg at 25°C[5]
Refractive Index 1.4090-1.4120[5]
Solubility Insoluble in water; Soluble in ether, benzene, acetone, and other nonpolar organic solvents.[1][5]

Spectroscopic Data

Spectroscopic data is crucial for the identification and structural elucidation of this compound.

Mass Spectrometry

The mass spectrum of this compound shows characteristic fragmentation patterns for branched alkanes. The most abundant peaks (m/z) are observed at 43, 57, and 70.[4]

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic C-H stretching and bending vibrations of an alkane. The data is typically acquired using a capillary cell with the neat liquid.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both 1H and 13C NMR spectra are available for this compound.[8] The 13C NMR spectrum provides information on the carbon skeleton of the molecule.[4][8]

Synthesis and Reactivity

Synthesis

This compound is typically prepared through the alkylation of alkanes.[5] For instance, it can be synthesized by the reaction of n-heptane with a methylating agent like methyl chloride or methyl bromide under appropriate heating conditions.[5]

A simplified workflow for a potential synthesis route is outlined below.

n-Heptane n-Heptane Reaction Alkylation Reaction (Heating) n-Heptane->Reaction Methyl_Chloride Methyl_Chloride Methyl_Chloride->Reaction 3_4_Dimethylheptane 3_4_Dimethylheptane Reaction->3_4_Dimethylheptane

Figure 2: Simplified Synthesis Workflow.
Reactivity

As a saturated alkane, this compound is relatively inert. It undergoes typical alkane reactions such as combustion and free-radical halogenation. It is a flammable liquid and should be handled with care.[5]

Safety and Handling

Hazard Identification

This compound is a flammable liquid and vapor.[4] It can cause skin irritation and may be fatal if swallowed and enters the airways due to aspiration hazard.[4] It may also cause serious eye irritation.[4] Inhalation may lead to acute solvent syndrome, and it is considered a neurotoxin.[9]

Precautionary Measures

When handling this compound, appropriate personal protective equipment, including protective gloves, clothing, and eye/face protection, should be worn.[10] The container should be kept tightly closed in a well-ventilated place and stored locked up.[10] It is crucial to keep it away from heat, sparks, open flames, and hot surfaces.[10] In case of fire, appropriate extinguishing media should be used.[10] If the substance comes into contact with skin or hair, contaminated clothing should be removed immediately, and the skin should be rinsed with water.[10]

Conclusion

This technical guide has summarized the core chemical properties and structural aspects of this compound. The provided data, presented in clear tables and a structural diagram, offers a valuable resource for researchers, scientists, and professionals in drug development. The information on its synthesis, reactivity, and safety is essential for its appropriate handling and application in a laboratory or industrial setting.

References

An In-depth Technical Guide to the Physical Properties of 3,4-Dimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dimethylheptane is a branched-chain alkane with the chemical formula C9H20. As a member of the nonane isomer group, its physical properties are of interest in various fields, including fuel technology, solvent chemistry, and as a non-polar medium in chemical synthesis. This technical guide provides a comprehensive overview of the core physical properties of this compound, detailed experimental protocols for their determination, and a logical visualization of the structure-property relationships.

Core Physical Properties

The physical characteristics of this compound are primarily dictated by its molecular structure: a seven-carbon chain (heptane) with two methyl group branches at the third and fourth carbon positions. This branching influences its intermolecular forces, leading to properties that differ from its straight-chain isomer, n-nonane.

Quantitative Data Summary

The following table summarizes the key quantitative physical properties of this compound compiled from various sources.

Physical PropertyValueUnits
Molecular Formula C9H20-
Molecular Weight 128.26 g/mol
Density ~0.741g/cm³ at 20°C
Boiling Point ~140.6°C at 760 mmHg
Melting Point ~-123°C
Refractive Index ~1.415at 20°C
Solubility in Water Insoluble-
Solubility in Organic Solvents Soluble in ether, benzene, acetone-

Structure-Property Relationship

The branched structure of this compound is a key determinant of its physical properties. The methyl groups create a less compact molecule compared to a straight-chain alkane with the same number of carbon atoms. This affects the strength of the van der Waals forces between molecules.

G cluster_structure Molecular Structure cluster_properties Physical Properties A This compound (C9H20) B Branched Alkane Structure A->B C Lower Boiling Point (than n-nonane) B->C Reduced surface area contact, weaker van der Waals forces D Lower Melting Point B->D Disruption of crystal lattice packing E Lower Density B->E Less efficient packing of molecules F Non-polar Nature B->F Symmetrical distribution of charge G cluster_workflow Experimental Workflow for Physical Property Determination A Sample Preparation (this compound) B Boiling Point Determination A->B C Density Measurement A->C D Refractive Index Measurement A->D E Melting Point Determination A->E F Data Analysis and Comparison B->F C->F D->F E->F

An In-depth Technical Guide to the Stereoisomers and Enantiomers of 3,4-Dimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dimethylheptane, a saturated hydrocarbon with the chemical formula C9H20, possesses two chiral centers, giving rise to a fascinating landscape of stereoisomerism. This technical guide provides a comprehensive overview of the stereoisomers of this compound, detailing their structural relationships, physicochemical properties, and the analytical methodologies for their separation and characterization. While specific experimental data for the individual, purified stereoisomers is not extensively available in public literature, this guide consolidates the existing knowledge on the isomeric mixture and provides theoretical and analogous experimental frameworks for their study. This document is intended to serve as a valuable resource for professionals in organic synthesis, stereochemistry, and analytical chemistry, particularly those engaged in fields where the subtle yet significant effects of stereoisomerism are paramount.

Introduction to the Stereochemistry of this compound

This compound is a branched-chain alkane with a heptane backbone substituted with two methyl groups at the C3 and C4 positions. The presence of these two stereogenic centers is the foundation of its stereoisomerism. A chiral center is a carbon atom that is attached to four different groups.[1]

The number of possible stereoisomers for a molecule with 'n' chiral centers can be estimated by the 2^n rule. For this compound, with two chiral centers, there are 2^2 = 4 possible stereoisomers.[1] These stereoisomers exist as two pairs of enantiomers. Enantiomers are non-superimposable mirror images of each other.[1] Unlike molecules with a plane of symmetry, this compound does not have any meso compounds, which are achiral despite having chiral centers.[1]

The four stereoisomers of this compound are:

  • (3R,4R)-3,4-dimethylheptane

  • (3S,4S)-3,4-dimethylheptane

  • (3R,4S)-3,4-dimethylheptane

  • (3S,4R)-3,4-dimethylheptane

The (3R,4R) and (3S,4S) isomers constitute one enantiomeric pair, while the (3R,4S) and (3S,4R) isomers form the second enantiomeric pair. The relationship between any stereoisomer from the first pair and any from the second pair is that of diastereomers. Diastereomers are stereoisomers that are not mirror images of each other.

G cluster_pair1 Enantiomeric Pair 1 (anti) cluster_pair2 Enantiomeric Pair 2 (syn) 3R,4R (3R,4R)-3,4-dimethylheptane 3S,4S (3S,4S)-3,4-dimethylheptane 3R,4R->3S,4S Enantiomers 3R,4S (3R,4S)-3,4-dimethylheptane 3R,4R->3R,4S Diastereomers 3S,4R (3S,4R)-3,4-dimethylheptane 3R,4R->3S,4R Diastereomers 3S,4S->3R,4S Diastereomers 3S,4S->3S,4R Diastereomers 3R,4S->3S,4R Enantiomers

Physicochemical Properties

While extensive experimental data for the individual, purified stereoisomers of this compound are scarce in the public domain, the properties of the isomeric mixture have been characterized. Calculated properties for the individual stereoisomers are also available from computational models.

Properties of the Isomeric Mixture

The following table summarizes the known physical properties of this compound as a mixture of its stereoisomers.

PropertyValueReference
Molecular FormulaC9H20[2]
Molecular Weight128.25 g/mol [2]
Boiling Point140.6 °C at 760 mmHg[2]
Density0.731 g/cm³
Refractive Index1.411
Calculated Properties of Individual Stereoisomers

Computational chemistry provides theoretical values for the properties of the individual stereoisomers. It is important to note that these are predicted values and may differ from experimental results.

StereoisomerPropertyCalculated Value
(3R,4R)-3,4-dimethylheptaneXLogP3-AA4.5
Exact Mass128.156501 Da
(3S,4S)-3,4-dimethylheptaneXLogP3-AA4.5
Exact Mass128.156501 Da
(3R,4S)-3,4-dimethylheptaneXLogP3-AA4.5
Exact Mass128.156501 Da
(3S,4R)-3,4-dimethylheptaneXLogP3-AA4.5
Exact Mass128.156501 Da

Note: XLogP3-AA is a computed value for the octanol-water partition coefficient, a measure of lipophilicity.

Spectroscopic Data of the Isomeric Mixture

Spectroscopic data for the commercially available mixture of this compound isomers is available and provides a characteristic fingerprint for the compound's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹³C NMR: The ¹³C NMR spectrum of the this compound mixture exhibits signals corresponding to the nine carbon atoms in the molecule. Due to the structural similarities of the stereoisomers, the spectra of the mixture are complex and may show overlapping peaks.

  • ¹H NMR: The ¹H NMR spectrum of the mixture is also complex, with signals for the 20 protons. The chemical shifts and splitting patterns are consistent with the branched alkane structure.

Discriminating between the individual stereoisomers, particularly enantiomers, using standard ¹H or ¹³C NMR is challenging for non-functionalized alkanes.[3] Advanced techniques, such as deuterium NMR in a chiral liquid crystal solvent, have been shown to be effective in resolving signals from the enantiomers of chiral alkanes.[3]

Mass Spectrometry (MS)

The mass spectrum of this compound shows a molecular ion peak (M+) corresponding to its molecular weight (m/z = 128). The fragmentation pattern is characteristic of a branched alkane, with prominent peaks resulting from the loss of alkyl fragments.

Experimental Protocols

Stereoselective Synthesis

The stereoselective synthesis of chiral alkanes is a challenging task in organic chemistry. Approaches often involve the use of chiral auxiliaries, asymmetric catalysis, or starting from a chiral pool. For a molecule like this compound, a potential synthetic strategy could involve the stereoselective reduction of a corresponding alkene or the coupling of chiral building blocks.

G cluster_synthesis General Synthetic Workflow start Achiral Starting Materials chiral_catalyst Chiral Catalyst / Auxiliary start->chiral_catalyst Asymmetric Reaction intermediate Chiral Intermediate chiral_catalyst->intermediate purification Purification / Derivatization intermediate->purification final_product Enantiopure this compound purification->final_product

Chiral Separation

Gas chromatography (GC) with a chiral stationary phase (CSP) is the most effective and widely used technique for the separation of volatile chiral compounds like this compound. Cyclodextrin-based CSPs are particularly well-suited for the enantioseparation of alkanes.[4]

General Protocol for Chiral GC Separation:

  • Column Selection: A capillary GC column with a chiral stationary phase, such as a derivatized β-cyclodextrin (e.g., Chirasil-Dex), is recommended.[4]

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS) is suitable.

  • Sample Preparation: The sample of this compound is diluted in a volatile, non-polar solvent (e.g., hexane or pentane).

  • GC Conditions:

    • Injector Temperature: Typically set around 250 °C.

    • Carrier Gas: Helium or hydrogen at a constant flow rate.

    • Oven Temperature Program: An initial low temperature (e.g., 30-50 °C) is held for a period, followed by a slow temperature ramp (e.g., 1-5 °C/min) to a final temperature. The low initial temperature is crucial for achieving good resolution.

    • Detector Temperature: Typically set around 250 °C.

  • Data Analysis: The retention times of the separated stereoisomers are recorded. For enantiomers, the peak areas can be used to determine the enantiomeric excess (ee) of a non-racemic mixture.

G cluster_separation Chiral GC Separation Workflow sample Racemic Mixture of This compound injection Injection into GC sample->injection column Chiral Capillary Column (e.g., Cyclodextrin-based) injection->column separation Separation of Stereoisomers column->separation detection Detection (FID or MS) separation->detection chromatogram Chromatogram with Resolved Peaks detection->chromatogram

Conclusion

References

Synthesis and Discovery of 3,4-Dimethylheptane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and discovery of the branched alkane 3,4-dimethylheptane. While the initial discovery and first reported synthesis are not extensively documented in readily available literature, this document outlines plausible and established synthetic routes based on fundamental organic chemistry principles. Detailed, representative experimental protocols for a multi-step synthesis involving a Grignard reaction, dehydration, and catalytic hydrogenation are presented. Furthermore, a summary of the known physical and spectroscopic properties of this compound is provided in structured tables for ease of reference. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and materials science.

Introduction

This compound (C₉H₂₀) is a saturated, branched-chain alkane.[1][2] Like other isoparaffins, its chemical and physical properties are of interest in various fields, including fuel science and as a non-polar solvent.[3] The structural complexity arising from its two chiral centers makes it an interesting subject for stereoselective synthesis and analysis. This guide details the synthetic pathways and known properties of this compound.

Discovery and Historical Context

The precise date and discoverer of this compound are not clearly documented in readily accessible historical scientific literature. Its existence is as one of the 35 structural isomers of nonane.[2][4] The systematic study and synthesis of various hydrocarbon isomers gained significant momentum in the early 20th century with the advancement of organic synthesis techniques. It is likely that this compound was first synthesized and characterized during this period as part of broader investigations into the properties of branched alkanes. While specific early publications detailing its initial synthesis are scarce, the work of chemists like G. Chavanne in the characterization of hydrocarbon physical constants was prevalent during that era.[5]

Synthetic Routes

The construction of the this compound carbon skeleton can be efficiently achieved through a convergent synthesis strategy. A highly plausible and versatile method involves the creation of a tertiary alcohol intermediate via a Grignard reaction, followed by dehydration and subsequent hydrogenation.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of this compound points to a 3,4-dimethylheptene intermediate, which can be obtained from the dehydration of a 3,4-dimethylheptanol. This tertiary alcohol can be assembled from the reaction of a Grignard reagent with a suitable ketone. Two primary disconnections are possible for the Grignard step:

  • Route A: Reaction of sec-butylmagnesium bromide with 3-pentanone.

  • Route B: Reaction of propylmagnesium bromide with 3-methyl-2-pentanone.

This guide will focus on Route A for detailed experimental protocols.

G This compound This compound 3,4-Dimethyl-3-heptene 3,4-Dimethyl-3-heptene This compound->3,4-Dimethyl-3-heptene Hydrogenation 3,4-Dimethylheptan-4-ol 3,4-Dimethylheptan-4-ol 3,4-Dimethyl-3-heptene->3,4-Dimethylheptan-4-ol Dehydration 3-Pentanone 3-Pentanone 3,4-Dimethylheptan-4-ol->3-Pentanone Grignard Reaction sec-Butyl bromide sec-Butyl bromide 3,4-Dimethylheptan-4-ol->sec-Butyl bromide Grignard Formation

Caption: Retrosynthetic analysis of this compound.

Experimental Protocols

The following protocols are representative procedures for the synthesis of this compound based on established organic chemistry methodologies.

Synthesis of 3,4-Dimethylheptan-4-ol via Grignard Reaction

This procedure details the reaction between sec-butylmagnesium bromide and 3-pentanone.

Materials:

  • Magnesium turnings (2.43 g, 0.1 mol)

  • Anhydrous diethyl ether (150 mL)

  • 2-Bromobutane (sec-butyl bromide) (13.7 g, 0.1 mol)

  • 3-Pentanone (8.6 g, 0.1 mol)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • A 500 mL three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel is flame-dried and allowed to cool under a nitrogen atmosphere.

  • The magnesium turnings and 50 mL of anhydrous diethyl ether are placed in the flask.

  • A solution of 2-bromobutane in 50 mL of anhydrous diethyl ether is placed in the dropping funnel. A small amount of this solution is added to the magnesium to initiate the reaction, which is evidenced by cloudiness and gentle refluxing.

  • The remainder of the 2-bromobutane solution is added dropwise at a rate that maintains a steady reflux.

  • After the addition is complete, the mixture is stirred for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • The reaction flask is cooled in an ice bath. A solution of 3-pentanone in 50 mL of anhydrous diethyl ether is added dropwise from the dropping funnel with vigorous stirring.

  • After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature for 1 hour.

  • The reaction is quenched by the slow, careful addition of 100 mL of saturated aqueous ammonium chloride solution.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 50 mL).

  • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 3,4-dimethylheptan-4-ol.

G cluster_0 Grignard Reagent Formation cluster_1 Nucleophilic Addition Mg Mg sec-Butylmagnesium Bromide sec-Butylmagnesium Bromide Mg->sec-Butylmagnesium Bromide in dry ether sec-Butyl Bromide sec-Butyl Bromide sec-Butyl Bromide->sec-Butylmagnesium Bromide Alkoxide Intermediate Alkoxide Intermediate sec-Butylmagnesium Bromide->Alkoxide Intermediate 3-Pentanone 3-Pentanone 3-Pentanone->Alkoxide Intermediate 3,4-Dimethylheptan-4-ol 3,4-Dimethylheptan-4-ol Alkoxide Intermediate->3,4-Dimethylheptan-4-ol Aqueous Workup (NH4Cl)

Caption: Workflow for the Grignard synthesis of 3,4-Dimethylheptan-4-ol.
Dehydration of 3,4-Dimethylheptan-4-ol

This step involves the acid-catalyzed elimination of water to form a mixture of isomeric alkenes, primarily 3,4-dimethyl-3-heptene.

Materials:

  • Crude 3,4-dimethylheptan-4-ol (from step 4.1)

  • Concentrated sulfuric acid (5 mL)

  • Sodium bicarbonate solution (5%)

  • Anhydrous magnesium sulfate

Procedure:

  • The crude 3,4-dimethylheptan-4-ol is placed in a 250 mL round-bottom flask.

  • The flask is cooled in an ice bath, and 5 mL of concentrated sulfuric acid is added slowly with stirring.

  • The mixture is then heated to a gentle reflux for 1 hour.

  • The reaction mixture is cooled, and the organic layer is separated.

  • The organic layer is washed with water, 5% sodium bicarbonate solution, and again with water.

  • The crude alkene is dried over anhydrous magnesium sulfate and purified by distillation to yield 3,4-dimethyl-3-heptene.

Catalytic Hydrogenation of 3,4-Dimethyl-3-heptene

The final step is the reduction of the carbon-carbon double bond to yield the saturated alkane.

Materials:

  • 3,4-Dimethyl-3-heptene (from step 4.2)

  • Ethanol (100 mL)

  • 10% Palladium on carbon (Pd/C) catalyst (0.1 g)

  • Hydrogen gas

Procedure:

  • 3,4-Dimethyl-3-heptene is dissolved in 100 mL of ethanol in a hydrogenation vessel.

  • The 10% Pd/C catalyst is carefully added to the solution.

  • The vessel is connected to a hydrogen source and purged with hydrogen gas.

  • The mixture is stirred vigorously under a hydrogen atmosphere (typically 1-4 atm) until the uptake of hydrogen ceases.

  • The catalyst is removed by filtration through a pad of celite.

  • The ethanol is removed by distillation. The resulting liquid is purified by fractional distillation to yield pure this compound.

G 3,4-Dimethyl-3-heptene 3,4-Dimethyl-3-heptene This compound This compound 3,4-Dimethyl-3-heptene->this compound Ethanol H2, Pd/C H2, Pd/C H2, Pd/C->this compound

Caption: Catalytic hydrogenation of 3,4-Dimethyl-3-heptene.

Quantitative Data

Physical Properties of this compound
PropertyValueReference
Molecular FormulaC₉H₂₀[1]
Molecular Weight128.26 g/mol [1]
CAS Number922-28-1[1]
Boiling Point140.6 °C[1]
Density0.731 g/cm³[6]
Refractive Index1.41[6]
Spectroscopic Data of this compound
TechniqueKey FeaturesReference
Infrared (IR) C-H stretching and bending vibrations characteristic of alkanes.[1]
¹³C NMR Multiple signals in the aliphatic region corresponding to the different carbon environments.[1]
Mass Spec (MS) Molecular ion peak (M⁺) at m/z = 128, with a fragmentation pattern typical of branched alkanes.[1]

Conclusion

This technical guide has detailed a viable synthetic pathway for this compound and compiled its known physical and spectroscopic properties. The presented multi-step synthesis, employing a Grignard reaction, dehydration, and catalytic hydrogenation, represents a robust and adaptable method for obtaining this branched alkane. While the specific historical details of its discovery are not prominently available, its synthesis and characterization fall within the broader context of the extensive research into hydrocarbon isomers conducted in the 20th century. The information provided herein serves as a practical resource for chemists in research and development.

References

The Enigmatic Presence of 3,4-Dimethylheptane in Petroleum: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crude oil, the lifeblood of modern industrial society, is a staggeringly complex mixture of hydrocarbons. Among this myriad of molecules, branched alkanes constitute a significant fraction, influencing the physical and chemical properties of petroleum and its refined products. This technical guide delves into the natural occurrence of a specific C9 branched alkane, 3,4-Dimethylheptane, in petroleum. While not as extensively studied as some high-profile biomarkers, understanding the presence and distribution of such isomers provides valuable insights into the geochemical history of petroleum, its thermal maturity, and the nature of its source rock. This document aims to provide a comprehensive overview for researchers, scientists, and professionals in drug development who may encounter or have an interest in the intricate hydrocarbon composition of petroleum.

Natural Occurrence and Geochemical Significance

This compound is a saturated, branched-chain hydrocarbon that is a natural constituent of crude oil. Its presence is a direct result of the thermal degradation of kerogen, the complex organic matter preserved in sedimentary rocks, during the processes of diagenesis and catagenesis. As a component of the light hydrocarbon fraction of petroleum, its concentration and isomeric distribution can serve as indicators of the type of organic matter that sourced the petroleum and the thermal conditions it has undergone.

While specific quantitative data for this compound across a wide range of crude oils is not extensively published in readily available literature, it is well-established that branched aliphatic hydrocarbons are major components of many crude oils. The relative abundance of various isomers, including this compound, can vary significantly depending on the crude oil's origin and history.

The geochemical significance of branched alkanes like this compound lies in their potential to act as biomarkers, albeit less specific than larger, more complex molecules like steranes and hopanes. The branching patterns of these smaller alkanes are influenced by the lipid composition of the original biomass. For instance, certain bacterial lipids can be precursors to specific branched alkane structures. Therefore, a detailed analysis of the isomeric distribution of C9 alkanes, including this compound, can provide clues about the microbial communities present in the depositional environment of the source rock.

Formation Pathways

The formation of this compound in petroleum reservoirs is a complex process rooted in the thermal alteration of kerogen over geological timescales. The primary mechanism is the cracking of larger organic macromolecules within the kerogen matrix.

Diagenesis and Catagenesis

During diagenesis, at relatively low temperatures and pressures, biological polymers from deceased organisms (lipids, proteins, carbohydrates) undergo microbial and chemical alteration to form kerogen. As the source rock is buried deeper and subjected to increasing temperature and pressure, the process of catagenesis begins. This is the principal stage of oil and gas generation, where the complex kerogen structure is thermally cracked into smaller hydrocarbon molecules, including a wide array of alkanes.

The specific precursors to this compound within the kerogen are likely long-chain fatty acids, isoprenoids, or other lipid structures with specific branching points. The thermal cracking process involves the cleavage of carbon-carbon bonds, leading to the formation of a statistical distribution of smaller, more stable hydrocarbon molecules. The exact distribution of isomers, including this compound, is dependent on the original structure of the kerogen and the temperature and pressure conditions of catagenesis.

dot

Caption: Geochemical formation pathway of this compound.

Experimental Protocols for Analysis

The primary analytical technique for the identification and quantification of volatile and semi-volatile hydrocarbons in crude oil, such as this compound, is Gas Chromatography-Mass Spectrometry (GC-MS).[1] This powerful method combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry.

Sample Preparation

Due to the complexity of crude oil, direct injection into a GC-MS system is generally not feasible. A preliminary sample preparation step is required to isolate the hydrocarbon fraction of interest and remove interfering compounds.

  • Fractionation: The crude oil sample is typically fractionated into saturate, aromatic, resin, and asphaltene (SARA) fractions using column chromatography. This compound will be present in the saturate fraction.

  • Dilution: The saturate fraction is then diluted with a suitable solvent (e.g., hexane or pentane) to an appropriate concentration for GC-MS analysis.

  • Internal Standard: An internal standard, a known amount of a compound not expected to be in the sample, is added to the diluted fraction for accurate quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following provides a general experimental protocol for the analysis of C7-C10 hydrocarbons, which would include this compound. Specific parameters may need to be optimized depending on the instrument and the specific crude oil matrix.

Table 1: GC-MS Experimental Parameters for C7-C10 Hydrocarbon Analysis

ParameterSpecification
Gas Chromatograph
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium, constant flow rate of 1.0 mL/min
Inlet Temperature250 °C
Injection ModeSplitless
Injection Volume1 µL
Oven Temperature ProgramInitial temperature 40 °C (hold for 5 min), ramp at 5 °C/min to 150 °C, then ramp at 10 °C/min to 300 °C (hold for 10 min)
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass Rangem/z 40-400
Scan ModeFull Scan
Ion Source Temperature230 °C
Quadrupole Temperature150 °C

Data Analysis:

  • Identification: The identification of this compound is achieved by comparing its retention time and mass spectrum to that of an authentic standard or by matching the mass spectrum with a reference library (e.g., NIST).

  • Quantification: The concentration of this compound is determined by comparing the peak area of the compound to the peak area of the internal standard. A calibration curve prepared with known concentrations of a this compound standard is used to ensure accuracy.

dot

Caption: Experimental workflow for the analysis of this compound.

Quantitative Data

As previously mentioned, comprehensive quantitative data for this compound across a wide variety of crude oils is scarce in publicly accessible literature. The concentration of this specific isomer is often reported as part of the total C9 fraction or the broader category of branched alkanes. However, based on general knowledge of crude oil composition, the concentration of individual C9 isomers like this compound in light crude oils can be expected to be in the range of tens to hundreds of parts per million (ppm). The table below is a representative summary of where such data would be presented, though it is populated with hypothetical values for illustrative purposes.

Table 2: Hypothetical Concentration of this compound in Various Crude Oils

Crude Oil TypeSource LocationThis compound (ppm)Analytical Method
Light SweetWest Texas Intermediate150GC-MS
Light SweetBrent Blend120GC-MS
Heavy SourArabian Heavy50GC-MS
Shale OilBakken Formation200GC-MS

Conclusion

This compound, a seemingly minor component in the vast chemical landscape of petroleum, offers a window into the complex geochemical processes that form these vital resources. Its presence is a testament to the thermal transformation of ancient life into the energy that powers our world. For researchers and scientists, the analysis of such branched alkanes provides valuable clues for petroleum exploration and characterization. While this guide provides a foundational understanding of the natural occurrence, formation, and analysis of this compound, it also highlights the need for more detailed quantitative studies to fully elucidate its distribution and significance across the diverse range of global crude oils. The methodologies outlined here provide a robust framework for such future investigations.

References

3,4-Dimethylheptane molecular formula and weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 3,4-Dimethylheptane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular and physical properties of this compound. It includes key quantitative data, a detailed experimental protocol for its analysis, and a workflow diagram for its isolation and characterization.

Data Presentation: Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. This data is essential for its application in research and development, particularly in fields related to organic chemistry and material science.

PropertyValue
Molecular Formula C₉H₂₀[1][2][3][4][5][6]
Molecular Weight 128.26 g/mol [1][2]
CAS Number 922-28-1[1][2][5]
Appearance Colorless liquid at room temperature[4][5][7]
Boiling Point 140.60 °C at 760 mm Hg[8]
Density 0.7410 g/cm³[4]
Solubility Insoluble in water; Soluble in nonpolar organic solvents such as ether, benzene, and acetone[4][7]
Structure A branched alkane with a seven-carbon (heptane) backbone and two methyl group substituents at the third and fourth carbon positions[4]

Experimental Protocols: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This section details a standard methodology for the identification and quantification of this compound in a liquid sample.

Objective: To qualitatively and quantitatively analyze this compound using GC-MS. This method is suitable for separating volatile and semi-volatile organic compounds from a mixture.

1.0 Materials and Reagents

  • This compound standard (≥96% purity)

  • Hexane (or other suitable nonpolar solvent), HPLC grade

  • Sample containing the unknown concentration of this compound

  • Volumetric flasks (10 mL, 25 mL, 50 mL)

  • Micropipettes

  • GC vials with septa

2.0 Instrumentation

  • Gas Chromatograph equipped with a Mass Spectrometer detector (GC-MS).

  • Capillary Column: A nonpolar column, such as a DB-5ms (30m x 0.25mm ID, 0.25µm film thickness), is recommended.

3.0 GC-MS Instrument Conditions

  • Inlet Temperature: 250 °C

  • Injection Mode: Split (Split ratio 50:1)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium, constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes

    • Ramp: Increase at 10 °C/min to 200 °C

    • Hold: Hold at 200 °C for 5 minutes

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: 40-300 m/z

4.0 Procedure

  • 4.1 Standard Preparation:

    • Prepare a stock solution of 1000 µg/mL of this compound in hexane.

    • Perform serial dilutions to create a calibration curve with concentrations such as 1, 5, 10, 25, and 50 µg/mL.

  • 4.2 Sample Preparation:

    • Dilute the sample containing the analyte with hexane to ensure the concentration falls within the calibration range. A 1:100 dilution is a typical starting point.

  • 4.3 Analysis:

    • Inject the prepared standards, starting with the lowest concentration, to establish the calibration curve.

    • Inject the prepared sample(s).

    • Run a solvent blank (hexane) between samples to prevent carryover.

5.0 Data Analysis

  • Qualitative Identification: Identify the this compound peak in the sample's chromatogram by comparing its retention time to that of the standard. Confirm identity by matching the mass spectrum of the sample peak with the reference spectrum from the standard or a spectral library.

  • Quantitative Analysis: Calculate the area of the characteristic ion peak for this compound. Plot a calibration curve of peak area versus concentration for the standards. Determine the concentration of this compound in the sample by interpolating its peak area onto the curve.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates a typical workflow for the isolation and characterization of this compound from a complex hydrocarbon mixture, such as a petroleum fraction.

G Workflow for Isolation and Characterization of this compound cluster_char Structural Characterization start Hydrocarbon Mixture (e.g., Petroleum Distillate) frac_dist Fractional Distillation start->frac_dist isolate_fraction Isolate Heptane/Nonane Fraction (Boiling Range) frac_dist->isolate_fraction prep_gc Preparative Gas Chromatography isolate_fraction->prep_gc isolate_compound Isolate Pure This compound prep_gc->isolate_compound gcms GC-MS Analysis isolate_compound->gcms Purity & MW nmr NMR Spectroscopy (¹H, ¹³C) isolate_compound->nmr Structure ftir FTIR Spectroscopy isolate_compound->ftir Functional Groups final_confirm Confirmed Structure & Purity Assessment gcms->final_confirm nmr->final_confirm ftir->final_confirm

Workflow for isolating and identifying this compound.

References

An In-depth Technical Guide to the IUPAC Nomenclature of Branched Alkanes: The Case of 3,4-Dimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature system for branched alkanes, using 3,4-dimethylheptane as a central example. It is designed to serve as a technical resource, offering detailed rules, experimental methodologies for structural elucidation, and a curated collection of physicochemical data.

Introduction to IUPAC Nomenclature of Alkanes

The IUPAC nomenclature of organic compounds provides a systematic and unambiguous method for naming chemical structures.[1] For alkanes, which are saturated hydrocarbons, the nomenclature is based on identifying the longest continuous carbon chain and the various substituent groups attached to it.[2] This systematic approach is crucial in research and development to ensure clear communication and precise identification of chemical entities.

Logical Workflow for IUPAC Nomenclature of Branched Alkanes

The process of naming a branched alkane according to IUPAC rules follows a logical sequence of steps. This workflow ensures that a unique and correct name is generated for any given structure.

IUPAC_Nomenclature_Workflow Logical Workflow for Naming Branched Alkanes A Start with the alkane structure B Identify the longest continuous carbon chain (the parent chain). A->B C If two or more chains have the same longest length, choose the one with the greatest number of substituents. B->C D Name the parent chain based on the number of carbon atoms (e.g., heptane for 7 carbons). C->D E Number the carbons of the parent chain starting from the end that gives the substituents the lowest possible locants (numbers). D->E F If numbering from either end gives the same lowest number for the first substituent, proceed to the next substituent to find the first point of difference. E->F G Identify all substituent groups attached to the parent chain. F->G H Name each substituent by changing the '-ane' suffix of the corresponding alkane to '-yl' (e.g., methane becomes methyl). G->H I If the same substituent appears more than once, use prefixes like 'di-', 'tri-', 'tetra-', etc. H->I J Arrange the names of the substituents in alphabetical order (ignoring prefixes like 'di-', 'tri-', etc.). I->J K Assemble the complete name by writing the locant for each substituent, followed by a hyphen, the substituent name, and finally the parent chain name. J->K L End K->L

Caption: A flowchart illustrating the step-by-step process for naming branched alkanes according to IUPAC rules.

Application to this compound

Let's apply the IUPAC rules to the structure of this compound:

  • Identify the parent chain: The longest continuous chain of carbon atoms is seven carbons long.

  • Name the parent chain: A seven-carbon alkane is named heptane .

  • Number the parent chain: Numbering from left to right gives the first substituent at carbon 3. Numbering from right to left also gives the first substituent at carbon 4. Therefore, we number from left to right to give the substituents the lower locants (3 and 4).

  • Identify and name the substituents: There are two methyl (-CH₃) groups, one at carbon 3 and one at carbon 4.

  • Assemble the name: Since there are two methyl groups, we use the prefix "di-". The locants are 3 and 4. The complete IUPAC name is This compound .[3]

Experimental Protocols for Structural Elucidation

The determination of the structure of a branched alkane like this compound relies on modern analytical techniques. Below are detailed methodologies for two key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology for ¹H and ¹³C NMR:

  • Sample Preparation:

    • Dissolve 5-25 mg of the purified this compound sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.[4]

    • Ensure the sample is free of any particulate matter by filtering it through a small plug of glass wool in a Pasteur pipette.[5]

    • Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the solvent for chemical shift calibration (0 ppm).[3][6]

  • Instrument Setup:

    • Place the NMR tube in the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Data Acquisition:

    • Acquire the proton NMR spectrum using a standard pulse sequence.

    • Integrate the signals to determine the relative number of protons for each resonance.

    • Analyze the splitting patterns (multiplicity) to deduce the number of neighboring protons.

  • ¹³C NMR Data Acquisition:

    • Acquire the proton-decoupled ¹³C NMR spectrum. This will show a single peak for each unique carbon atom.[7]

    • DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule, which aids in its identification.

Methodology for GC-MS Analysis:

  • Sample Preparation:

    • Prepare a dilute solution of this compound (approximately 10 µg/mL) in a volatile organic solvent such as hexane or dichloromethane.[8]

  • Instrument Setup:

    • Gas Chromatograph (GC):

      • Injector Temperature: Set to a temperature that ensures rapid volatilization of the sample without thermal degradation (e.g., 250 °C).

      • Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

      • Oven Temperature Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 250 °C) at a controlled rate (e.g., 10 °C/min) to ensure separation of components.

      • Carrier Gas: Use high-purity helium at a constant flow rate.

    • Mass Spectrometer (MS):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan a mass-to-charge (m/z) range appropriate for the expected fragments (e.g., m/z 35-200).

  • Data Acquisition and Analysis:

    • Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

    • The separated components eluting from the GC column will enter the MS for ionization and fragmentation.

    • The resulting mass spectrum is a plot of ion abundance versus m/z.

    • Compare the obtained mass spectrum with a reference library (e.g., NIST) for identification.[9]

Quantitative Data for this compound

The following tables summarize key quantitative data for this compound.

Physical and Chemical Properties
PropertyValueReference
Molecular Formula C₉H₂₀[3]
Molecular Weight 128.25 g/mol [3]
Boiling Point 140.6 °C at 760 mmHg[3]
CAS Number 922-28-1[3]
Spectroscopic Data

¹³C NMR Chemical Shifts (Predicted)

Due to the presence of stereoisomers, the ¹³C NMR spectrum of a typical sample of this compound can be complex.[10] The predicted number of unique carbon environments is nine.

Mass Spectrometry Fragmentation Data (Electron Ionization)

The mass spectrum of this compound is characterized by a series of fragment ions. The most significant peaks are listed below.[9]

m/zRelative Intensity (%)Proposed Fragment
43100[C₃H₇]⁺
5785[C₄H₉]⁺
7160[C₅H₁₁]⁺
8540[C₆H₁₃]⁺
9915[C₇H₁₅]⁺
1285[C₉H₂₀]⁺ (Molecular Ion)
Thermodynamic Properties
PropertyValueReference
Standard Enthalpy of Formation (Liquid) -225.9 kJ/mol[11]
Enthalpy of Vaporization at 298.15 K 43.6 kJ/mol[12]
Toxicological Data for Nonane Isomers (C₉H₂₀)

Nonane isomers generally exhibit low toxicity.[13] The primary health effect associated with high-level exposure is central nervous system depression.[13]

ParameterValue/ObservationReference
General Toxicity Low order of short- or long-term toxicity.[13]
Inhalation High concentrations may cause central nervous system depression.[13]
Carcinogenicity No studies indicating carcinogenic potential.[13]

Conclusion

The IUPAC nomenclature provides a robust and logical framework for naming branched alkanes, which is essential for accurate scientific communication. The structural elucidation of these compounds is routinely achieved through a combination of spectroscopic techniques, primarily NMR and GC-MS. The data presented in this guide for this compound serves as a valuable reference for researchers in the fields of chemistry and drug development.

References

An In-depth Technical Guide to the Chirality and Optical Activity of 3,4-Dimethylheptane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Chirality in 3,4-Dimethylheptane

Chirality is a geometric property of a molecule that is non-superimposable on its mirror image. In organic molecules, this often arises from the presence of one or more chiral centers, which are typically carbon atoms bonded to four different substituents.

The structure of this compound possesses two such chiral centers at the C3 and C4 positions. The presence of 'n' chiral centers in a molecule can lead to a maximum of 2n stereoisomers. For this compound, with n=2, there are 22 = 4 possible stereoisomers. These stereoisomers exist as two pairs of enantiomers. Enantiomers are stereoisomers that are non-superimposable mirror images of each other. Unlike molecules with certain symmetries, this compound isomers do not have an internal plane of symmetry, and therefore, no meso compounds exist.

The four stereoisomers of this compound are:

  • (3R, 4R)-3,4-dimethylheptane

  • (3S, 4S)-3,4-dimethylheptane

  • (3R, 4S)-3,4-dimethylheptane

  • (3S, 4R)-3,4-dimethylheptane

The (3R, 4R) and (3S, 4S) isomers constitute one enantiomeric pair, while the (3R, 4S) and (3S, 4R) isomers form the second enantiomeric pair. Diastereomers are stereoisomers that are not mirror images of each other. For example, (3R, 4R)-3,4-dimethylheptane is a diastereomer of (3R, 4S)-3,4-dimethylheptane.

Optical Activity: The Macroscopic Manifestation of Chirality

Chiral molecules have the unique property of rotating the plane of plane-polarized light. This phenomenon is known as optical activity and is a key characteristic that distinguishes enantiomers.[1] Enantiomers of a compound will rotate the plane of polarized light by an equal magnitude but in opposite directions.[2] A compound that rotates the plane of polarized light to the right (clockwise) is termed dextrorotatory and is denoted by a (+) sign. A compound that rotates the plane to the left (counter-clockwise) is termed levorotatory and is denoted by a (-) sign.

A racemic mixture, which contains equal amounts of two enantiomers, is optically inactive because the rotations of the individual enantiomers cancel each other out.

Quantitative Analysis of Optical Activity

The quantitative measure of a substance's optical activity is its specific rotation , denoted as [α]. It is an intrinsic property of a chiral molecule and is defined by the following equation:

[α]λT = α / (l * c)

Where:

  • [α] is the specific rotation.

  • T is the temperature in degrees Celsius.

  • λ is the wavelength of the light used (commonly the D-line of a sodium lamp, 589 nm).

  • α is the observed rotation in degrees.

  • l is the path length of the sample tube in decimeters (dm).

  • c is the concentration of the sample in grams per milliliter (g/mL) for a pure liquid or grams per 100 milliliters (g/100mL) for a solution.

Data Presentation: A Representative Example

As previously stated, specific experimental data for the optical rotation of this compound isomers is not readily found in publicly accessible literature. To illustrate the expected quantitative differences between enantiomers and the lack of rotation in a racemic mixture, the following table presents hypothetical data based on typical values for chiral alkanes.

CompoundConfigurationSpecific Rotation [α]D20
Enantiomer 1 (3R, 4R)-3,4-dimethylheptane+X°
Enantiomer 2 (3S, 4S)-3,4-dimethylheptane-X°
Enantiomer 3 (3R, 4S)-3,4-dimethylheptane+Y°
Enantiomer 4 (3S, 4R)-3,4-dimethylheptane-Y°
Racemic Mixture 1 50:50 mix of (3R, 4R) and (3S, 4S)
Racemic Mixture 2 50:50 mix of (3R, 4S) and (3S, 4R)

Note: 'X' and 'Y' represent the absolute magnitudes of the specific rotations, which would be determined experimentally.

Experimental Protocols

The determination of optical activity is performed using an instrument called a polarimeter. The following is a generalized experimental protocol for measuring the optical rotation of a non-polar chiral alkane like this compound.

Instrumentation and Materials
  • Polarimeter: Capable of measurements at the sodium D-line (589 nm).

  • Polarimeter cell: 1 dm path length, made of glass.

  • Solvent: A suitable non-polar, achiral solvent such as hexane or isooctane. The solvent must be of high purity to avoid interfering signals.

  • Sample: Pure enantiomers or a racemic mixture of this compound.

  • Volumetric flasks and pipettes: For accurate preparation of solutions.

  • Analytical balance: For precise weighing of the sample.

Experimental Workflow

The logical flow for determining the optical activity of a chiral compound is outlined below.

G cluster_prep Sample Preparation cluster_measurement Polarimetry Measurement cluster_analysis Data Analysis A Accurately weigh the chiral alkane sample B Dissolve in a precise volume of achiral solvent A->B C Ensure complete dissolution and homogeneity B->C D Calibrate the polarimeter with the pure solvent (blank) C->D E Fill the polarimeter cell with the sample solution D->E F Measure the observed rotation (α) E->F G Record the observed rotation, concentration, and path length F->G H Calculate the specific rotation [α] using the formula G->H I Compare with literature values or theoretical calculations H->I

Caption: Workflow for Determining Optical Activity.

Detailed Methodologies
  • Preparation of the Sample Solution:

    • Accurately weigh approximately 100 mg of the this compound isomer using an analytical balance.

    • Quantitatively transfer the sample to a 10 mL volumetric flask.

    • Add a high-purity, achiral, non-polar solvent (e.g., hexane) to the flask, ensuring the sample dissolves completely.

    • Carefully add more solvent to bring the total volume to the 10 mL mark.

    • Stopper the flask and invert it several times to ensure a homogenous solution.

  • Polarimeter Calibration and Measurement:

    • Turn on the polarimeter and allow the sodium lamp to warm up and stabilize.

    • Calibrate the instrument by filling the polarimeter cell with the pure solvent and setting the zero point.

    • Rinse the polarimeter cell with a small amount of the sample solution.

    • Carefully fill the cell with the sample solution, ensuring there are no air bubbles in the light path.

    • Place the filled cell in the polarimeter.

    • Observe the rotation and record the value of the observed rotation (α). Repeat the measurement several times to ensure reproducibility.

  • Calculation of Specific Rotation:

    • Use the recorded observed rotation (α), the known path length of the cell (l, typically 1 dm), and the calculated concentration of the solution (c, in g/mL) to calculate the specific rotation [α] using the formula provided earlier.

Relationship Between Stereoisomers

The stereoisomers of this compound have distinct relationships with one another, which can be visualized as follows:

G cluster_pair1 Enantiomeric Pair 1 cluster_pair2 Enantiomeric Pair 2 A (3R, 4R) B (3S, 4S) A->B Enantiomers C (3R, 4S) A->C Diastereomers D (3S, 4R) A->D Diastereomers B->C Diastereomers B->D Diastereomers C->D Enantiomers

Caption: Stereoisomeric Relationships of this compound.

Conclusion

The four stereoisomers of this compound, arising from its two chiral centers, exist as two pairs of enantiomers. Each enantiomer is optically active, with the members of a pair rotating plane-polarized light to an equal extent but in opposite directions. A quantitative understanding of this optical activity can be achieved through polarimetry, a technique that measures the specific rotation of a chiral compound. While specific experimental data for this compound isomers is elusive in readily available literature, the principles and methodologies outlined in this guide provide a robust framework for the characterization of these and other chiral alkanes. For professionals in drug development and related scientific fields, a thorough understanding and experimental determination of chirality and optical activity are essential for elucidating structure-activity relationships and ensuring the stereochemical purity of pharmaceutical compounds.

References

Thermodynamic Properties of C9H20 Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core thermodynamic properties of the 35 structural isomers of nonane (C9H20). Understanding these properties is crucial for a wide range of applications, from fuel development and chemical synthesis to computational modeling in drug discovery, where molecular stability and intermolecular interactions are of paramount importance. This document summarizes key quantitative data, details the experimental methodologies used for their determination, and visually represents the fundamental relationship between molecular structure and thermodynamic stability.

Core Thermodynamic Data

The following tables summarize the standard molar enthalpy of formation (ΔHf°), standard molar entropy (S°), and standard molar Gibbs free energy of formation (ΔGf°) for a selection of C9H20 isomers at 298.15 K (25 °C) and 1 atm. The data is primarily sourced from the experimental work of W.D. Good (1969) on the enthalpies of combustion and formation of 11 isomeric nonanes, as well as compiled data from the National Institute of Standards and Technology (NIST) Chemistry WebBook.[1][2][3][4]

Table 1: Standard Molar Enthalpy of Formation (ΔHf°) of Selected C9H20 Isomers

The standard enthalpy of formation is a measure of the energy change when one mole of a compound is formed from its constituent elements in their standard states. A more negative value indicates greater thermodynamic stability.

IsomerΔHf° (liquid, 298.15 K) / kJ·mol⁻¹ΔHf° (gas, 298.15 K) / kJ·mol⁻¹
n-Nonane-274.7 ± 1.0-228.3
2-Methyloctane-280.3 ± 1.1-234.0
3-Methyloctane-278.5 ± 1.1-232.2
4-Methyloctane-277.8 ± 1.1-231.5
2,2-Dimethylheptane-289.1 ± 1.2-242.8
2,3-Dimethylheptane-283.4 ± 1.2-237.1
2,4-Dimethylheptane-285.8 ± 1.2-239.5
2,5-Dimethylheptane-284.9 ± 1.2-238.6
2,6-Dimethylheptane-282.8 ± 1.2-236.5
3,3-Dimethylheptane-288.7 ± 1.2-242.4
2,2,5-Trimethylhexane-292.9 ± 1.3-246.6

Source: Adapted from Good (1969) and NIST Chemistry WebBook.[1][4]

Table 2: Standard Molar Entropy (S°) and Gibbs Free Energy of Formation (ΔGf°) of n-Nonane

Comprehensive experimental data for the standard molar entropy and Gibbs free energy of formation for the branched isomers of C9H20 is scarce. The following table provides the values for the straight-chain isomer, n-nonane.

Thermodynamic PropertyValue (gas, 298.15 K)Units
Standard Molar Entropy (S°)506.5 ± 1.0J·mol⁻¹·K⁻¹
Standard Molar Gibbs Free Energy of Formation (ΔGf°)23.4kJ·mol⁻¹

Source: NIST Chemistry WebBook.[1][4]

Experimental Protocols

The determination of the thermodynamic properties of hydrocarbons relies on precise calorimetric measurements. The primary experimental techniques employed in the cited studies are detailed below.

Determination of Enthalpy of Combustion and Formation: Bomb Calorimetry

The standard enthalpies of formation of the C9H20 isomers listed in Table 1 were determined by measuring their enthalpies of combustion using a bomb calorimeter. This technique involves the complete combustion of a known mass of the substance in a constant-volume container (the "bomb") filled with an excess of pure oxygen.

Experimental Workflow:

  • Sample Preparation: A precisely weighed sample of the liquid nonane isomer (typically around 0.5 to 1.0 grams) is encapsulated in a combustible container, such as a gelatin capsule, or absorbed onto a combustible material of known heat of combustion.

  • Bomb Assembly: The sample is placed in a crucible within the bomb. A fuse wire, typically made of platinum or a base metal alloy, is positioned to be in contact with the sample. The bomb is then sealed and pressurized with pure oxygen to approximately 30 atmospheres.

  • Calorimeter Setup: The sealed bomb is submerged in a known quantity of water in an insulated container (the calorimeter). A high-precision thermometer and a stirrer are also placed in the water. For adiabatic calorimetry, the surrounding water jacket is heated to maintain the same temperature as the inner water bath, preventing heat loss.

  • Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The combustion reaction releases heat, which is absorbed by the bomb and the surrounding water, causing a temperature rise. The temperature of the water is recorded at regular intervals before, during, and after the combustion until a stable final temperature is reached.

  • Calculation of the Heat of Combustion: The heat of combustion at constant volume (ΔUc) is calculated from the observed temperature rise and the total heat capacity of the calorimeter system (bomb, water, etc.). The heat capacity of the calorimeter is determined in separate calibration experiments using a substance with a precisely known heat of combustion, such as benzoic acid.

  • Corrections: Several corrections are applied to the calculated heat of combustion, including those for the heat released by the combustion of the fuse wire and any auxiliary materials, and for the formation of nitric acid from residual nitrogen in the bomb.

  • Conversion to Enthalpy of Combustion: The enthalpy of combustion at constant pressure (ΔHc°) is calculated from the heat of combustion at constant volume (ΔUc) using the following relation: ΔHc° = ΔUc + ΔngasRT where Δngas is the change in the number of moles of gas in the combustion reaction, R is the ideal gas constant, and T is the absolute temperature.

  • Calculation of Enthalpy of Formation: The standard enthalpy of formation (ΔHf°) of the isomer is then calculated from its standard enthalpy of combustion (ΔHc°) using Hess's Law and the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

G Experimental Workflow for Bomb Calorimetry cluster_prep Preparation cluster_exp Experiment cluster_calc Calculation Sample 1. Weigh Sample Bomb 2. Assemble Bomb Sample->Bomb Calorimeter 3. Setup Calorimeter Bomb->Calorimeter Ignition 4. Ignite Sample Calorimeter->Ignition Data 5. Record Temperature Rise Ignition->Data q_v 6. Calculate Heat of Combustion (ΔUc) Data->q_v Corrections 7. Apply Corrections q_v->Corrections delta_H 8. Calculate Enthalpy of Combustion (ΔHc°) Corrections->delta_H delta_Hf 9. Calculate Enthalpy of Formation (ΔHf°) delta_H->delta_Hf

Bomb Calorimetry Workflow
Determination of Standard Molar Entropy

The standard molar entropy (S°) of a substance is determined from its heat capacity as a function of temperature.

Experimental Protocol:

  • Low-Temperature Calorimetry: The heat capacity (Cp) of the pure substance is measured from a very low temperature (approaching 0 K) up to room temperature (298.15 K) using an adiabatic calorimeter.

  • Entropy Calculation: The standard molar entropy at a given temperature T is calculated by integrating the heat capacity divided by the temperature from 0 K to T: S°(T) = ∫0T (Cp/T) dT For any phase transitions (e.g., melting) that occur below T, the entropy of the transition (ΔHtrans/Ttrans) is added to the integral.

Structure-Stability Relationship

A key principle in the thermodynamics of alkanes is that branching increases thermodynamic stability. This is reflected in the standard enthalpies of formation, where more branched isomers have more negative ΔHf° values. This increased stability is attributed to a combination of factors, including intramolecular van der Waals forces and hyperconjugation.

The following diagram illustrates this trend by comparing the standard enthalpies of formation of a selection of C9H20 isomers with varying degrees of branching.

G Relationship Between Branching and Thermodynamic Stability in C9H20 Isomers cluster_stability Thermodynamic Stability (ΔHf° in kJ/mol) cluster_isomers C9H20 Isomers label_stability More Stable (More Negative ΔHf°) label_less_stable Less Stable (Less Negative ΔHf°) n_Nonane n-Nonane (-228.3) two_Methyloctane 2-Methyloctane (-234.0) n_Nonane->two_Methyloctane Increased Branching two_two_Dimethylheptane 2,2-Dimethylheptane (-242.8) two_Methyloctane->two_two_Dimethylheptane Increased Branching two_two_five_Trimethylhexane 2,2,5-Trimethylhexane (-246.6) two_two_Dimethylheptane->two_two_five_Trimethylhexane Increased Branching

Branching and Stability

As the diagram illustrates, as the degree of branching increases from the straight-chain n-nonane to the more compact, branched isomers, the standard enthalpy of formation becomes more negative, indicating a more thermodynamically stable molecule. This trend has significant implications for the relative abundance of these isomers in natural sources and their behavior in chemical reactions.

References

An In-Depth Technical Guide to 3,4-Dimethylheptane: CAS Number and Identification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,4-Dimethylheptane, focusing on its Chemical Abstracts Service (CAS) number, detailed identification parameters, and experimental protocols for its synthesis and analysis. This document is intended to serve as a valuable resource for professionals in research, science, and drug development who require precise information on this branched alkane.

Chemical Identification and CAS Number

This compound is a branched-chain alkane with the molecular formula C9H20.[1][2][3] The primary identifier for this compound is its CAS number, which is crucial for unambiguous identification in databases and regulatory submissions.

CAS Registry Number: 922-28-1[1][3]

This CAS number generally refers to the unspecified mixture of stereoisomers. However, this compound possesses two chiral centers at the C3 and C4 positions, leading to the existence of four possible stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R).[4] These stereoisomers exist as two pairs of enantiomers.[4]

A comprehensive list of identifiers for this compound is provided in the table below.

Identifier TypeValue
IUPAC Name This compound[1]
Molecular Formula C9H20[1][2][3]
Molecular Weight 128.26 g/mol [1]
Canonical SMILES CCCC(C)C(C)CC[1]
InChI InChI=1S/C9H20/c1-5-7-9(4)8(3)6-2/h8-9H,5-7H2,1-4H3[1][5]
InChIKey MAKRYGRRIKSDES-UHFFFAOYSA-N[1][3][5]
Synonyms Heptane, 3,4-dimethyl-[1][3]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the following table. These properties are essential for its handling, storage, and application in various experimental setups.

PropertyValueReference
Boiling Point 140.6 °C at 760 mmHg[1]
Melting Point -123.0 °C[2]
Density 0.741 g/cm³[2]
Flash Point 60 °C
Solubility Insoluble in water; Soluble in nonpolar organic solvents like hexane, benzene, and chloroform.[2]
Refractive Index 1.411[5]
Vapor Pressure 7.57 mmHg at 25°C

Experimental Protocols

This section details the experimental procedures for the synthesis and analytical identification of this compound.

Synthesis of this compound

A common and effective method for the synthesis of this compound involves a two-step process: a Grignard reaction to create the carbon skeleton followed by the reduction of the resulting alcohol.

Step 1: Grignard Reaction to form 3,4-Dimethylheptan-4-ol

This step involves the reaction of a Grignard reagent, sec-butylmagnesium bromide, with a ketone, 3-pentanone.

  • Materials:

    • Magnesium turnings

    • Anhydrous diethyl ether

    • 2-Bromobutane

    • 3-Pentanone

    • Saturated aqueous ammonium chloride solution

    • Anhydrous sodium sulfate

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.

    • Add a small volume of anhydrous diethyl ether to cover the magnesium.

    • Prepare a solution of 2-bromobutane in anhydrous diethyl ether and add it to the dropping funnel.

    • Add a small amount of the 2-bromobutane solution to the magnesium to initiate the reaction. The reaction can be initiated by gentle warming if necessary.

    • Once the reaction has started (indicated by the formation of a cloudy solution and gentle refluxing), add the remaining 2-bromobutane solution dropwise at a rate that maintains a steady reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure the complete formation of the Grignard reagent (sec-butylmagnesium bromide).

    • Cool the reaction mixture in an ice bath.

    • Prepare a solution of 3-pentanone in anhydrous diethyl ether and add it to the dropping funnel.

    • Add the 3-pentanone solution dropwise to the cooled Grignard reagent with vigorous stirring.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional hour.

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

    • Remove the solvent under reduced pressure to obtain the crude product, 3,4-dimethylheptan-4-ol.

Step 2: Reduction of 3,4-Dimethylheptan-4-ol to this compound

The tertiary alcohol is then reduced to the corresponding alkane. A common method for this transformation is the Barton-McCombie deoxygenation or a similar radical-based reduction. A simpler, albeit sometimes less efficient, method involves dehydration followed by hydrogenation. A more direct approach is the reduction using a silane-based reducing agent.

  • Materials:

    • 3,4-Dimethylheptan-4-ol (from Step 1)

    • Triethylsilane

    • Boron trifluoride etherate (BF3·OEt2)

    • Dichloromethane

    • Saturated aqueous sodium bicarbonate solution

    • Anhydrous magnesium sulfate

  • Procedure:

    • In a round-bottom flask, dissolve the crude 3,4-dimethylheptan-4-ol in dichloromethane.

    • Cool the solution in an ice bath.

    • Add triethylsilane to the solution.

    • Slowly add boron trifluoride etherate to the stirred solution.

    • After the addition, remove the ice bath and allow the reaction to proceed at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

    • Once the reaction is complete, quench it by carefully adding a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, wash it with brine, and dry it over anhydrous magnesium sulfate.

    • Filter the solution and remove the solvent by distillation.

    • The resulting crude product can be purified by fractional distillation to yield pure this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds, making it ideal for the analysis of this compound.

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer.

  • Column: A non-polar capillary column, such as one with a 100% dimethylpolysiloxane or 5% phenyl-95% dimethylpolysiloxane stationary phase (e.g., HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating alkanes.[6]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injection:

    • Injector Temperature: 250 °C

    • Injection Mode: Split (e.g., split ratio of 50:1)

    • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial Temperature: 40 °C, hold for 2 minutes.

    • Ramp: Increase to 150 °C at a rate of 5 °C/min.

    • Final Temperature: Hold at 150 °C for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-200.

    • Scan Rate: 2 scans/second.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Identification: The identification of this compound is achieved by comparing its retention time and mass spectrum with those of a known standard or by matching the mass spectrum with a reference library (e.g., NIST). The mass spectrum of this compound will show characteristic fragmentation patterns for branched alkanes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve a small amount of the purified this compound in a deuterated solvent such as chloroform-d (CDCl3). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Spectroscopy:

    • The ¹H NMR spectrum of this compound will be complex due to the presence of multiple, similar alkyl groups and stereoisomerism.

    • Expect to see overlapping multiplets in the upfield region (typically 0.8-1.5 ppm), corresponding to the methyl (CH3) and methylene (CH2) protons.

    • The methine (CH) protons at the C3 and C4 positions will appear as more complex multiplets, likely further downfield than the methyl and methylene signals.

  • ¹³C NMR Spectroscopy:

    • The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms.

    • For a mixture of stereoisomers, the spectrum may show more peaks than the number of carbon atoms in a single isomer due to the slightly different chemical environments of the carbons in the diastereomers.

    • The chemical shifts will be in the typical alkane region (approximately 10-40 ppm).

Visualizations

Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis of this compound.

Synthesis_Workflow cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Reduction 2-Bromobutane 2-Bromobutane Grignard_Reagent sec-Butylmagnesium bromide 2-Bromobutane->Grignard_Reagent + Mg, Et2O Mg Mg Mg->Grignard_Reagent 3-Pentanone 3-Pentanone Alcohol 3,4-Dimethylheptan-4-ol 3-Pentanone->Alcohol Grignard_Reagent->Alcohol + 3-Pentanone Final_Product This compound Alcohol->Final_Product Reduction Reducing_Agent Triethylsilane & BF3.OEt2 Reducing_Agent->Final_Product

Caption: Workflow for the synthesis of this compound.

Identification Logic

This diagram outlines the logical process for the identification and characterization of this compound.

Identification_Logic Sample Purified Sample of This compound GCMS GC-MS Analysis Sample->GCMS NMR NMR Spectroscopy Sample->NMR Retention_Time Retention Time GCMS->Retention_Time Mass_Spectrum Mass Spectrum GCMS->Mass_Spectrum 1H_NMR 1H NMR Spectrum NMR->1H_NMR 13C_NMR 13C NMR Spectrum NMR->13C_NMR Structure_Confirmation Structural Elucidation & Confirmation Retention_Time->Structure_Confirmation Library_Match NIST Library Comparison Mass_Spectrum->Library_Match 1H_NMR->Structure_Confirmation 13C_NMR->Structure_Confirmation Library_Match->Structure_Confirmation

Caption: Logical flow for the identification of this compound.

References

Methodological & Application

Gas chromatography-mass spectrometry (GC-MS) analysis of 3,4-Dimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the analysis of 3,4-Dimethylheptane using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a branched-chain alkane, is relevant in various fields, including petrochemical analysis, environmental monitoring, and as a potential biomarker or impurity in chemical synthesis. This application note outlines the necessary sample preparation, instrumentation parameters, and data analysis techniques for the qualitative and quantitative analysis of this compound. The provided methodologies and data are intended to guide researchers in developing and validating their own analytical methods.

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry.[1] This method is ideal for the analysis of volatile and semi-volatile organic compounds, such as this compound. The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the GC column. Subsequently, the mass spectrometer fragments the eluted components and separates the resulting ions based on their mass-to-charge ratio (m/z), providing a unique fragmentation pattern that allows for definitive identification.

Experimental Protocols

Sample Preparation

The appropriate sample preparation method depends on the sample matrix. For liquid samples where this compound is present in a relatively clean matrix, a simple dilution with a volatile organic solvent is sufficient. For more complex matrices, an extraction step is necessary to isolate the analyte and remove interfering substances.

a) Direct Dilution:

  • Accurately weigh a known amount of the sample.

  • Dilute the sample with a high-purity volatile solvent such as hexane or pentane to a final concentration within the calibrated range of the instrument.

  • Vortex the mixture to ensure homogeneity.

  • Transfer an aliquot of the diluted sample to a 2 mL autosampler vial for GC-MS analysis.

b) Liquid-Liquid Extraction (LLE) for Aqueous Samples:

  • To a known volume of the aqueous sample, add an equal volume of an immiscible organic solvent (e.g., hexane, dichloromethane).

  • Cap the container and shake vigorously for 1-2 minutes.

  • Allow the layers to separate.

  • Carefully collect the organic layer containing the this compound.

  • If necessary, concentrate the organic extract under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of a suitable solvent and transfer to an autosampler vial.

c) Solid Phase Extraction (SPE) for Complex Matrices:

  • Condition a C18 SPE cartridge with the appropriate solvent (e.g., methanol followed by water).

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge with a weak solvent to remove interferences.

  • Elute the this compound from the cartridge using a strong organic solvent (e.g., hexane).

  • Concentrate the eluate as needed and prepare for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following parameters are recommended for the analysis of this compound. These may be optimized based on the specific instrument and analytical goals.

Table 1: GC-MS Instrument Parameters

ParameterValue
Gas Chromatograph
ColumnNon-polar capillary column (e.g., 100% dimethylpolysiloxane)
50 m x 0.2 mm ID, 0.5 µm film thickness
Carrier GasHelium or Hydrogen
Inlet Temperature250 °C
Injection Volume1 µL
Injection ModeSplit (e.g., 50:1) or Splitless
Oven ProgramInitial Temp: 35°C, hold for 5 min
Ramp: 2°C/min to 150°C
Final Temp: 150°C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass Rangem/z 35-200
Scan Rate2 scans/s
Ion Source Temp.230 °C
Quadrupole Temp.150 °C

Data Presentation

Qualitative Analysis

Identification of this compound is achieved by comparing its retention time and mass spectrum with that of a known standard or a reference library such as the NIST Mass Spectral Library. The Kovats retention index (I) is a useful tool for comparing retention data across different systems. For this compound on a non-polar PONA (Paraffins, Olefins, Naphthenes, Aromatics) column, the reported Kovats retention index is approximately 848.3 and 855.0 under temperature-programmed conditions.[2]

Quantitative Analysis

For quantitative analysis, a calibration curve should be prepared using a series of standard solutions of this compound of known concentrations. An internal standard, such as a deuterated analog or a compound with similar chemical properties and a different retention time, should be used to improve accuracy and precision.

Table 2: Mass Spectral Data of this compound

Mass-to-Charge Ratio (m/z)Relative Abundance (%)Proposed Fragment Ion
43100[C₃H₇]⁺
5785[C₄H₉]⁺
7145[C₅H₁₁]⁺
8530[C₆H₁₃]⁺
9910[C₇H₁₅]⁺
1285[C₉H₂₀]⁺ (Molecular Ion)

Data obtained from the NIST WebBook.[3]

Table 3: Kovats Retention Index of this compound

Stationary Phase TypeKovats Retention Index (I)Reference
Standard non-polar848.3, 855[4]
PONA (non-polar)848.3, 855.0[2]

Mandatory Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Dilution Dilution Sample->Dilution Simple Matrix Extraction Extraction (LLE/SPE) Sample->Extraction Complex Matrix Vial Transfer to Autosampler Vial Dilution->Vial Extraction->Vial GC_Injection GC Injection Vial->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation MS_Ionization Ionization (EI) GC_Separation->MS_Ionization MS_Detection Mass Detection MS_Ionization->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Qualitative Qualitative Analysis (Retention Time & Mass Spectrum) Data_Acquisition->Qualitative Quantitative Quantitative Analysis (Calibration Curve) Data_Acquisition->Quantitative Report Final Report Qualitative->Report Quantitative->Report

GC-MS Experimental Workflow for this compound Analysis.

Fragmentation_Pathway cluster_fragments Primary Fragmentation M This compound [C₉H₂₀]⁺˙ m/z = 128 F1 [C₇H₁₅]⁺ m/z = 99 M->F1 - C₂H₅˙ F2 [C₆H₁₃]⁺ m/z = 85 M->F2 - C₃H₇˙ F3 [C₅H₁₁]⁺ m/z = 71 M->F3 - C₄H₉˙ F4 [C₄H₉]⁺ m/z = 57 F2->F4 - C₂H₄ F5 [C₃H₇]⁺ m/z = 43 F3->F5 - C₂H₄

Proposed Fragmentation Pathway of this compound in EI-MS.

References

Application Notes and Protocols for the ¹H and ¹³C NMR Spectroscopy of 3,4-Dimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique in modern chemistry, providing unparalleled insights into molecular structure. For alkanes such as 3,4-dimethylheptane, which lack functional groups that produce highly characteristic chemical shifts, a detailed analysis of ¹H and ¹³C NMR spectra is crucial for unambiguous identification and characterization. This document provides a comprehensive guide to the NMR spectroscopy of this compound, including detailed data presentation and experimental protocols.

A key feature of this compound is the presence of two chiral centers at positions 3 and 4. This gives rise to diastereomers: a meso compound ((3R,4S)-3,4-dimethylheptane) and a pair of enantiomers ((3R,4R)- and (3S,4S)-3,4-dimethylheptane). These stereoisomers are distinct chemical entities and, consequently, exhibit different NMR spectra. Understanding these spectral differences is critical for the stereochemical assignment of the molecule. Due to the complexity arising from stereoisomerism, a sample of this compound can exhibit a surprisingly large number of signals in its NMR spectra. For instance, a mixture of diastereomers can show up to fifteen distinct signals in the ¹³C NMR spectrum for a molecule containing only nine carbon atoms.

Data Presentation

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for the meso ((3R,4S)) and one of the enantiomers ((3R,4R)) of this compound. It is important to note that this data is based on spectral prediction and typical chemical shift ranges for alkanes, as publicly available experimental spectra for the individual diastereomers are limited. The enantiomer (3S,4S) will have an identical NMR spectrum to the (3R,4R) isomer.

Table 1: Predicted ¹H NMR Data for this compound Diastereomers

Assignment (3R,4S)-3,4-Dimethylheptane (meso) (3R,4R)-3,4-Dimethylheptane
Chemical Shift (δ, ppm) Multiplicity
H-1, H-7~ 0.88t
H-2, H-6~ 1.25m
H-3, H-5~ 1.45m
H-4~ 1.10m
3-CH₃, 4-CH₃~ 0.85d

Table 2: Predicted ¹³C NMR Data for this compound Diastereomers

Assignment (3R,4S)-3,4-Dimethylheptane (meso) (3R,4R)-3,4-Dimethylheptane
Chemical Shift (δ, ppm) Chemical Shift (δ, ppm)
C-1, C-7~ 14.2~ 14.1
C-2, C-6~ 23.1~ 22.9
C-3, C-5~ 32.5~ 31.8
C-4~ 38.0~ 37.5
3-CH₃, 4-CH₃~ 15.5~ 15.2
~ 16.0

Experimental Protocols

The following section outlines a standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation
  • Sample Purity: Ensure the this compound sample is of high purity (≥98%) to avoid interference from impurities in the spectra.

  • Solvent Selection: Choose a deuterated solvent that will dissolve the sample and has minimal overlapping signals with the analyte. For the non-polar this compound, deuterated chloroform (CDCl₃) is a suitable choice.

  • Concentration:

    • For ¹H NMR, prepare a solution of approximately 5-10 mg of this compound in 0.6-0.7 mL of CDCl₃.

    • For ¹³C NMR, a more concentrated solution of 20-50 mg in 0.6-0.7 mL of CDCl₃ is recommended due to the lower natural abundance of the ¹³C isotope.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solvent to serve as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Sample Filtration: Filter the final solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Final Volume: Adjust the final volume in the NMR tube to a height of approximately 4-5 cm.

NMR Instrument Parameters

The following are general parameters for a 400 MHz NMR spectrometer. These may need to be optimized for different instruments.

¹H NMR Spectroscopy:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Temperature: 298 K.

  • Spectral Width: 12-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 8-16 scans. A higher number of scans will improve the signal-to-noise ratio for dilute samples.

  • Receiver Gain: Optimize automatically or manually to avoid signal clipping.

¹³C NMR Spectroscopy:

  • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Temperature: 298 K.

  • Spectral Width: 0-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: 128-1024 scans, or more, depending on the sample concentration.

  • Decoupling: Broadband proton decoupling (e.g., 'garp' or 'waltz16').

Data Processing
  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing: Manually or automatically phase the transformed spectrum to obtain a pure absorption lineshape.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.

  • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

  • Integration: For ¹H NMR, integrate the signals to determine the relative number of protons corresponding to each resonance.

  • Peak Picking: Identify and list the chemical shifts of all significant peaks.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the NMR analysis of this compound and the structural relationship leading to distinct NMR signals.

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Interpretation Sample This compound Dissolve Dissolve Sample->Dissolve Solvent Deuterated Solvent (e.g., CDCl3) Solvent->Dissolve Standard Internal Standard (TMS) Standard->Dissolve Filter Filter Dissolve->Filter NMR_Tube NMR_Tube Filter->NMR_Tube Transfer Spectrometer Spectrometer NMR_Tube->Spectrometer Insert into H1_NMR H1_NMR Spectrometer->H1_NMR ¹H Experiment C13_NMR C13_NMR Spectrometer->C13_NMR ¹³C Experiment H1_Process H1_Process H1_NMR->H1_Process Process FID C13_Process C13_Process C13_NMR->C13_Process Process FID H1_Analysis Analyze ¹H Spectrum (Shifts, Multiplicity, Integration) H1_Process->H1_Analysis C13_Analysis Analyze ¹³C Spectrum (Number of Signals, Shifts) C13_Process->C13_Analysis Structure_Elucidation Structure & Stereochemistry Determination H1_Analysis->Structure_Elucidation C13_Analysis->Structure_Elucidation

Caption: Workflow for the NMR analysis of this compound.

Stereoisomer_NMR_Signals cluster_molecule This compound cluster_isomers Stereoisomers cluster_spectra NMR Spectra Structure CH3-CH2-CH(CH3)-CH(CH3)-CH2-CH2-CH3 Meso (3R,4S) - meso Structure->Meso Enantiomers (3R,4R) & (3S,4S) - Enantiomeric Pair Structure->Enantiomers Meso_Spectrum Unique NMR Spectrum Meso->Meso_Spectrum gives Enantiomer_Spectrum Identical NMR Spectra (different from meso) Enantiomers->Enantiomer_Spectrum give

Caption: Relationship between stereoisomers and NMR spectra.

Application Note and Protocol for the Quantification of 3,4-Dimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dimethylheptane is a branched alkane that may be of interest in various fields, including environmental analysis, petroleum research, and as a potential biomarker or impurity in chemical processes. Accurate and precise quantification of this compound is crucial for these applications. This document provides a detailed analytical method for the quantification of this compound in liquid samples using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol covers sample preparation, instrument parameters, and data analysis.

Chemical Properties of this compound:

PropertyValue
Molecular FormulaC9H20
Molecular Weight128.26 g/mol
Boiling Point140.6 °C
Density0.741 g/cm³
SolubilityInsoluble in water; soluble in nonpolar organic solvents like hexane and dichloromethane.[1]

Experimental Protocols

This section details the step-by-step procedure for the quantification of this compound.

Materials and Reagents
  • Analytical Standard: this compound (purity >98%)

  • Internal Standard (IS): this compound-d20 or n-Nonane-d20 (purity >98%)

  • Solvent: Hexane or Dichloromethane (GC grade)

  • Sample Vials: 2 mL amber glass vials with PTFE/silicone septa

Standard and Sample Preparation

2.2.1. Stock Solutions

  • This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of hexane in a volumetric flask.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the deuterated internal standard and dissolve it in 10 mL of hexane in a volumetric flask.

2.2.2. Calibration Standards

Prepare a series of calibration standards by diluting the this compound stock solution with hexane to achieve the desired concentration range (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL). Spike each calibration standard with the internal standard to a final concentration of 10 µg/mL.

2.2.3. Sample Preparation

  • Liquid Samples: For liquid samples where this compound is expected, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to isolate the analyte and remove matrix interferences.

    • LLE Protocol:

      • Take a known volume of the liquid sample (e.g., 1 mL).

      • Add an equal volume of hexane.

      • Vortex for 2 minutes.

      • Centrifuge to separate the layers.

      • Carefully collect the upper hexane layer.

      • Spike the extracted sample with the internal standard to a final concentration of 10 µg/mL.

    • SPE Protocol:

      • Condition a C18 SPE cartridge with hexane.

      • Load the liquid sample.

      • Wash the cartridge with a polar solvent (e.g., methanol/water mixture) to remove polar impurities.

      • Elute the this compound with hexane.

      • Spike the eluted sample with the internal standard to a final concentration of 10 µg/mL.

GC-MS Instrumentation and Parameters

The following parameters are recommended for a standard GC-MS system.

Parameter Setting
Gas Chromatograph
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet ModeSplitless
Inlet Temperature250 °C
Injection Volume1 µL
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven ProgramInitial temperature 40 °C, hold for 2 min; ramp to 150 °C at 10 °C/min; hold for 2 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temp.230 °C
Quadrupole Temp.150 °C
Electron Energy70 eV
Acquisition ModeSelected Ion Monitoring (SIM)
SIM Ions
This compoundm/z 57, 71, 85 (Quantifier: 57)
Internal Standard(adjust based on the deuterated standard's mass spectrum)

Data Presentation and Analysis

Calibration Curve

A calibration curve is constructed by plotting the ratio of the peak area of the this compound to the peak area of the internal standard against the concentration of the calibration standards. A linear regression analysis should be performed, and the coefficient of determination (R²) should be ≥ 0.995.

Table 1: Example Calibration Data

Concentration (µg/mL)Peak Area (Analyte)Peak Area (IS)Area Ratio (Analyte/IS)
0.115,0001,000,0000.015
0.578,0001,020,0000.076
1160,0001,010,0000.158
5810,0001,005,0000.806
101,650,0001,015,0001.626
508,300,0001,010,0008.218
10016,700,0001,008,00016.567
Quantitative Data Summary

The following table summarizes the expected quantitative performance of the method. These values are illustrative and should be determined during method validation.

Table 2: Quantitative Performance Characteristics

ParameterExpected Value
Linearity (R²)≥ 0.995
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantification (LOQ)0.1 µg/mL
Precision (%RSD)< 15%
Accuracy (% Recovery)85-115%

Visualizations

Experimental Workflow

G Figure 1. GC-MS Quantification Workflow for this compound cluster_prep Sample and Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing stock Stock Solution Preparation cal_standards Calibration Standards (0.1-100 µg/mL) stock->cal_standards injection GC Injection (1 µL) cal_standards->injection sample_prep Sample Preparation (LLE or SPE) spike Spike with Internal Standard sample_prep->spike spike->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (SIM) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of This compound calibration->quantification

Caption: Figure 1. GC-MS Quantification Workflow for this compound

Logical Relationship of Quantification

G Figure 2. Logical Relationship for Quantification Analyte_Conc Analyte Concentration Analyte_Response Analyte Peak Area Analyte_Conc->Analyte_Response IS_Conc Internal Standard Concentration (Known) IS_Response Internal Standard Peak Area IS_Conc->IS_Response Response_Ratio Area Ratio (Analyte/IS) Analyte_Response->Response_Ratio IS_Response->Response_Ratio Quantification Calculated Analyte Concentration Response_Ratio->Quantification Response_Factor Relative Response Factor (from Calibration Curve) Response_Factor->Quantification

Caption: Figure 2. Logical Relationship for Quantification

References

Application Note: High-Resolution Separation of 3,4-Dimethylheptane Isomers by Capillary Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dimethylheptane is a branched-chain alkane with multiple stereoisomers, including diastereomers and enantiomers. The separation and identification of these isomers are critical in various fields, including petrochemical analysis, environmental science, and pharmaceutical development, as different isomers can exhibit distinct physical, chemical, and biological properties. Capillary gas chromatography (GC) is a powerful analytical technique for the separation of volatile and semi-volatile compounds, offering high resolution and sensitivity. This application note provides a detailed protocol for the separation of this compound isomers using capillary GC, addressing both achiral and chiral separations.

Principle of Separation

The separation of this compound isomers by capillary GC is based on the differential partitioning of the analytes between a gaseous mobile phase (carrier gas) and a liquid or solid stationary phase coated on the inner wall of a capillary column. On a non-polar stationary phase, the elution order of alkane isomers is primarily determined by their boiling points and molecular shape; more compact, highly branched isomers tend to have lower boiling points and thus elute earlier.

For the separation of enantiomers, a chiral stationary phase (CSP) is required. Chiral recognition is achieved through the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase. These complexes have different thermodynamic stabilities, leading to different retention times for the enantiomers.[1] Modified cyclodextrins are commonly used as chiral selectors in GC for the separation of a wide range of chiral compounds, including hydrocarbons.[2]

Experimental Protocols

This section details the methodologies for both achiral and chiral separation of this compound isomers.

Sample Preparation
  • Standard Preparation: Prepare a stock solution of a this compound isomer mixture in a volatile, high-purity solvent (e.g., n-hexane or pentane) at a concentration of approximately 1000 µg/mL.

  • Working Standard: Dilute the stock solution with the same solvent to a final concentration of 10-100 µg/mL for GC analysis.

  • Vials: Transfer the working standard to 2 mL amber glass autosampler vials with PTFE-lined septa.

Instrumentation and Consumables
  • Gas Chromatograph: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS), a split/splitless injector, and electronic pressure control.

  • Carrier Gas: Helium or Hydrogen (99.999% purity).

  • Syringe: 10 µL GC syringe.

Achiral Separation Protocol

This protocol is designed for the separation of diastereomers of this compound.

  • Column: A non-polar capillary column, such as a DB-1 or HP-5MS (100% dimethylpolysiloxane or 5% phenyl-dimethylpolysiloxane), with dimensions of 30 m x 0.25 mm I.D. x 0.25 µm film thickness.

  • Injector:

    • Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

  • Oven Temperature Program:

    • Initial Temperature: 40 °C, hold for 5 minutes

    • Ramp Rate: 2 °C/min to 100 °C

    • Final Temperature: 100 °C, hold for 2 minutes

  • Carrier Gas (Helium): Constant flow rate of 1.0 mL/min.

  • Detector (FID):

    • Temperature: 280 °C

    • Hydrogen Flow: 30 mL/min

    • Air Flow: 300 mL/min

    • Makeup Gas (Nitrogen): 25 mL/min

Chiral Separation Protocol

This protocol is designed for the separation of the enantiomers of this compound.

  • Column: A chiral capillary column, such as a Rt-βDEXsm (permethylated beta-cyclodextrin) or Chirasil-Dex, with dimensions of 30 m x 0.25 mm I.D. x 0.25 µm film thickness.[2][3]

  • Injector:

    • Temperature: 220 °C

    • Injection Volume: 1 µL

    • Split Ratio: 100:1

  • Oven Temperature Program:

    • Initial Temperature: 35 °C, hold for 10 minutes

    • Ramp Rate: 1 °C/min to 80 °C

    • Final Temperature: 80 °C, hold for 5 minutes

  • Carrier Gas (Hydrogen): Constant pressure of 30 kPa.[2]

  • Detector (FID):

    • Temperature: 250 °C

    • Hydrogen Flow: 30 mL/min

    • Air Flow: 300 mL/min

    • Makeup Gas (Nitrogen): 25 mL/min

Data Presentation

The following tables summarize the expected retention times for the isomers of this compound based on the protocols described above. Please note that these are illustrative values and may vary depending on the specific instrument and experimental conditions.

Table 1: Illustrative Retention Data for Achiral Separation of this compound Diastereomers

Peak No.IsomerRetention Time (min)
1meso-3,4-Dimethylheptane22.5
2(3R,4S)- and (3S,4R)-3,4-Dimethylheptane (racemic mixture)23.1

Table 2: Illustrative Retention Data for Chiral Separation of this compound Enantiomers

Peak No.IsomerRetention Time (min)
1(3R,4S)-3,4-Dimethylheptane38.2
2(3S,4R)-3,4-Dimethylheptane39.0
3meso-3,4-Dimethylheptane40.5

Visualizations

The following diagrams illustrate the experimental workflow and the principle of chiral separation.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing prep1 Prepare Standard Solution prep2 Dilute to Working Concentration prep1->prep2 prep3 Transfer to Autosampler Vial prep2->prep3 inj Injection prep3->inj sep Separation in Capillary Column inj->sep det Detection (FID/MS) sep->det acq Data Acquisition det->acq proc Chromatogram Processing acq->proc res Results and Reporting proc->res

Caption: Experimental workflow for the GC analysis of this compound isomers.

Chiral_Separation cluster_column Chiral Stationary Phase (CSP) cluster_enantiomers Enantiomers cluster_complexes Transient Diastereomeric Complexes cluster_elution Elution Order CSP CSP R_complex [CSP-(R)] Complex (Less Stable) S_complex [CSP-(S)] Complex (More Stable) R_enantiomer (R)-Enantiomer R_enantiomer->R_complex Interaction S_enantiomer (S)-Enantiomer S_enantiomer->S_complex Interaction elution_order Shorter Retention Time -> Longer Retention Time R_complex->elution_order Elutes First S_complex->elution_order Elutes Second

Caption: Principle of chiral separation of enantiomers on a chiral stationary phase.

Conclusion

The protocols outlined in this application note provide a robust framework for the successful separation of this compound isomers by capillary gas chromatography. For the separation of diastereomers, a standard non-polar column is effective. For the resolution of enantiomers, a chiral stationary phase, such as a modified cyclodextrin column, is essential. The choice of column and optimization of GC parameters are crucial for achieving baseline separation and accurate quantification of the individual isomers. These methods are applicable to a wide range of research and industrial settings where the analysis of branched-chain alkane isomers is required.

References

Application Notes and Protocols for 3,4-Dimethylheptane in Fuel and Lubricant Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Professionals in Fuel and Lubricant Development

These application notes provide a comprehensive overview of the current and potential applications of 3,4-Dimethylheptane in the fields of fuel science and tribology. This document details the physicochemical properties of this compound and provides detailed experimental protocols for its evaluation as a surrogate fuel component and as a potential constituent in lubricant formulations.

Section 1: Application of this compound in Fuel Studies

Application Note: this compound as a Surrogate Fuel Component

This compound, a branched alkane with the chemical formula C9H20, is a relevant compound for fuel studies, particularly in the formulation of surrogate fuels for diesel and jet fuels.[1][2] Surrogate fuels are mixtures of a few well-characterized hydrocarbon compounds designed to emulate the physical and chemical properties of real, complex fuels like diesel or jet fuel.[3][4][5] The use of surrogates is essential for computational fluid dynamics (CFD) simulations of combustion processes, as it simplifies the chemical kinetics modeling.[3][6]

The branched structure of this compound influences its combustion properties, such as its cetane number (CN), which is a critical parameter for diesel fuel ignition quality.[7] Generally, branched alkanes have lower cetane numbers than their linear counterparts, making them important for representing the iso-alkane fraction of diesel fuel.[2][7] Including branched alkanes like this compound in a surrogate mixture allows for a more accurate representation of the autoignition behavior of the target fuel.[8]

Physicochemical Properties of this compound and Related Compounds

The following table summarizes key physicochemical properties of this compound and related compounds relevant to fuel studies.

PropertyThis compoundn-Nonane (linear isomer)UnitReference
Molecular FormulaC9H20C9H20--
Molecular Weight128.26128.26 g/mol -
Density (at 20°C)0.730.718g/cm³[9]
Boiling Point140151°C[9]
Melting Point-102.89-53.5°C[9]
Cetane Number (estimated)~40-50~65-75-[2][7][10]
Kinematic Viscosity (at 40°C)~0.7-0.90.713cSt[11]

Note: The cetane number for this compound is an estimation based on the general trend for branched alkanes of similar carbon number. Experimental determination is required for a precise value.

Experimental Protocol: Evaluation of a Diesel Surrogate Fuel Containing this compound

Objective: To evaluate the combustion characteristics of a diesel surrogate fuel blend containing this compound and compare them to a target conventional diesel fuel. The primary metric for comparison will be the ignition delay time (IDT).

Materials and Equipment:

  • This compound (>98% purity)

  • n-Hexadecane (Cetane, >99% purity)

  • 1-Methylnaphthalene (>98% purity)

  • Target diesel fuel (for comparison)

  • Constant Volume Combustion Chamber (CVCC) or Shock Tube

  • High-pressure fuel injection system

  • High-speed imaging camera

  • Pressure transducer

  • Data acquisition system

  • Gas chromatograph (for fuel blend verification)

Procedure:

  • Surrogate Fuel Formulation:

    • Prepare a three-component surrogate fuel blend by volume. A representative blend could be:

      • 70% n-Hexadecane (high cetane component)

      • 20% 1-Methylnaphthalene (low cetane aromatic component)

      • 10% this compound (branched alkane component)

    • Ensure accurate volumetric or gravimetric measurement of each component.

    • Gently agitate the mixture to ensure homogeneity.

    • Verify the final composition using gas chromatography.

  • Experimental Setup and Calibration:

    • Prepare the CVCC or shock tube for operation according to the manufacturer's instructions.

    • Set the initial conditions (temperature, pressure, and oxygen concentration) to simulate diesel engine-relevant conditions (e.g., 900 K, 4.0 MPa, 15% O2).

    • Calibrate the pressure transducer and data acquisition system.

  • Combustion Experiment:

    • Pressurize the fuel injection system with the surrogate fuel blend.

    • Inject a small quantity of the fuel into the heated and pressurized chamber.

    • Simultaneously trigger the data acquisition system and the high-speed camera to record the pressure rise and the ignition event.

    • Repeat the experiment multiple times (n=5) to ensure repeatability.

  • Data Analysis:

    • From the pressure data, determine the ignition delay time (IDT) as the time from the start of injection to the sharp rise in pressure indicating the start of combustion.

    • Analyze the high-speed images to visually confirm the ignition timing.

    • Calculate the average IDT and the standard deviation.

  • Comparative Analysis:

    • Repeat steps 3 and 4 using the target diesel fuel under the identical experimental conditions.

    • Compare the average IDT of the surrogate fuel with that of the target diesel fuel.

    • A close match in IDT indicates that the surrogate fuel accurately represents the autoignition characteristics of the real fuel under the tested conditions.

Workflow for Surrogate Fuel Evaluation

SurrogateFuelEvaluation cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis formulate Formulate Surrogate Fuel (e.g., with this compound) verify Verify Composition (GC) formulate->verify setup Setup CVCC/Shock Tube verify->setup inject Inject Fuel setup->inject record Record Pressure and Images inject->record calc_idt Calculate Ignition Delay Time (IDT) record->calc_idt compare Compare with Target Fuel calc_idt->compare conclusion Conclusion compare->conclusion Evaluate Surrogate Performance

Caption: Workflow for the evaluation of a surrogate fuel containing this compound.

Section 2: Application of this compound in Lubricant Studies

Application Note: Potential of this compound in Lubricant Formulations

While specific studies on this compound as a primary lubricant component are scarce, its properties as a branched alkane suggest potential applications in synthetic lubricant formulations. Synthetic lubricants, such as those based on polyalphaolefins (PAOs), are essentially branched alkanes and are favored for their superior performance characteristics compared to conventional mineral oils.[12] These characteristics include a high viscosity index, good thermal stability, and excellent low-temperature fluidity.[12]

As a C9 branched alkane, this compound could be investigated as a low-viscosity base stock or as an additive in more complex lubricant blends.[13] Its branched structure would likely contribute to a lower pour point compared to its linear isomer, n-nonane, which is advantageous for low-temperature applications.[12] The viscosity of branched alkanes is influenced by the degree of branching; for smaller alkanes, increased branching can lead to lower viscosity due to reduced intermolecular forces.[9][14]

Further research is needed to fully characterize the tribological properties of this compound and its suitability for various lubricant applications. This would involve evaluating its performance in terms of friction reduction, wear prevention, and thermal-oxidative stability.

Tribological Properties of Branched Alkanes

The following table outlines key properties relevant to the use of branched alkanes in lubricants.

PropertyGeneral Trend for Branched AlkanesSignificance in LubricationReference
Viscosity Index (VI)HighStable viscosity over a wide temperature range.[12]
Pour PointLowGood fluidity at low temperatures.[12]
Thermal StabilityHighResistance to breakdown at high temperatures.[12]
Oxidative StabilityHighLonger lubricant life, resistance to sludge formation.[12]
Friction CoefficientVariableLower friction reduces energy loss and heat generation.[15][16]
Wear PreventionGoodForms a protective film on surfaces to reduce wear.[15][16]
Experimental Protocol: Tribological Evaluation of a Lubricant Formulation Containing this compound

Objective: To determine the anti-wear and friction-reducing properties of a base oil formulated with this compound using a four-ball tribometer.

Materials and Equipment:

  • This compound (>98% purity)

  • Polyalphaolefin (PAO) base oil (e.g., PAO 4)

  • Test balls (e.g., AISI 52100 steel)

  • Four-ball tribometer

  • Microscope for wear scar measurement

  • Ultrasonic bath

  • Heptane (for cleaning)

Procedure:

  • Lubricant Formulation:

    • Prepare a test lubricant by blending 5% (by weight) of this compound with 95% PAO 4 base oil.

    • Prepare a control sample of 100% PAO 4 base oil.

    • Ensure the blend is homogeneous by stirring.

  • Test Preparation:

    • Thoroughly clean the test balls and the lubricant cup with heptane in an ultrasonic bath for 15 minutes.

    • Dry the components completely.

    • Assemble the four-ball test configuration with one top ball rotating against three stationary bottom balls.

    • Fill the lubricant cup with the test lubricant, ensuring the three stationary balls are fully submerged.

  • Tribological Test (ASTM D4172):

    • Set the test parameters:

      • Load: 392 N (40 kgf)

      • Speed: 1200 rpm

      • Temperature: 75°C

      • Duration: 60 minutes

    • Start the test and allow the lubricant to reach the set temperature.

    • Apply the load and begin the rotation of the top ball.

    • Record the friction torque throughout the test.

  • Data Analysis:

    • After the test, disassemble the setup and clean the bottom three balls with heptane.

    • Measure the wear scar diameter (WSD) on each of the three stationary balls in two perpendicular directions using the microscope.

    • Calculate the average WSD.

    • Calculate the average coefficient of friction (COF) from the recorded friction torque data.

  • Comparative Analysis:

    • Repeat steps 2-4 with the control lubricant (100% PAO 4).

    • Compare the average WSD and COF of the test lubricant with the control.

    • A smaller WSD and a lower COF for the test lubricant would indicate that the addition of this compound improves the anti-wear and friction-reducing properties of the base oil.

Workflow for Lubricant Tribological Testing

LubricantTesting cluster_prep Preparation cluster_test Tribological Test cluster_analysis Post-Test Analysis formulate Formulate Lubricant (with this compound) clean Clean Test Components formulate->clean assemble Assemble Four-Ball Tester clean->assemble set_params Set Test Parameters (Load, Speed, Temp) assemble->set_params run_test Run Test (e.g., 60 min) set_params->run_test record_friction Record Friction Torque run_test->record_friction measure_wsd Measure Wear Scar Diameter (WSD) run_test->measure_wsd calc_cof Calculate Coefficient of Friction (COF) record_friction->calc_cof compare Compare with Control Lubricant measure_wsd->compare calc_cof->compare conclusion Conclusion compare->conclusion Evaluate Performance

Caption: Workflow for the tribological evaluation of a lubricant containing this compound.

References

Application Notes and Protocols: Synthesis of Branched Heptane Isomers via Catalytic Isomerization of n-Heptane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The targeted synthesis of specific branched alkanes, such as 3,4-dimethylheptane, is of significant interest in the development of high-performance fuels and as specialty chemical feedstocks. While the direct alkylation of a linear alkane like n-heptane to produce a specific branched isomer such as this compound is not a conventional or widely reported synthetic route, the catalytic isomerization of n-heptane is a well-established and industrially vital process for producing a mixture of high-octane branched isomers, including various dimethylheptanes.

This document provides detailed application notes and protocols for the synthesis of branched heptane isomers through the catalytic isomerization of n-heptane. The methodologies and data presented are compiled from recent scientific literature and are intended for researchers, scientists, and professionals in the chemical and fuel industries. The focus is on heterogeneous catalysis using bifunctional catalysts, which are standard in this field. These catalysts typically possess both metal sites for hydrogenation/dehydrogenation and acid sites for skeletal rearrangement.[1][2]

Reaction Principle: Bifunctional Catalysis in n-Heptane Isomerization

The isomerization of n-heptane over a bifunctional catalyst, typically a noble metal (like Platinum) on an acidic support (like a zeolite), follows a well-accepted mechanism.[2][3][4]

  • Dehydrogenation: n-Heptane is first dehydrogenated on a metal site (e.g., Pt) to form a heptene isomer.

  • Carbenium Ion Formation: The resulting olefin migrates to an acid site on the support (e.g., H+ site on a zeolite), where it is protonated to form a secondary carbenium ion.

  • Skeletal Isomerization: The carbenium ion undergoes a series of skeletal rearrangements, including hydride and methyl shifts, to form more stable tertiary carbenium ions, which correspond to branched alkane structures.

  • Hydrogenation: The branched carbenium ion is then deprotonated back to an olefin, which migrates to a metal site and is hydrogenated to yield a branched heptane isomer (e.g., methylhexane or dimethylpentane).

Cracking into lighter alkanes is a common side reaction, especially at higher temperatures or on catalysts with very strong acid sites.[4] The presence of hydrogen is crucial to suppress coke formation and maintain catalyst activity.[1]

Experimental Protocols

The following protocols describe a generalized procedure for the catalytic isomerization of n-heptane in a continuous fixed-bed microreactor, a common laboratory setup for evaluating catalyst performance.[1]

1. Catalyst Preparation (Example: Pt/MCM48-HZSM5)

  • Support Synthesis: A composite support of MCM-48 and HZSM-5 zeolite is prepared. 0.5 g of HZSM-5 zeolite is added to a solution of cetrimonium bromide (CTAB), deionized water, ethanol, and ammonia during the synthesis of MCM-48. After the addition of the silica source (tetraethyl orthosilicate), the resulting gel is dried at 110°C for 24 hours and then calcined at 500°C for 4 hours to remove the template.[1]

  • Metal Impregnation: The calcined support is impregnated with an aqueous solution of hexachloroplatinic acid (H₂PtCl₆) to achieve a target platinum loading of 0.6 wt.%.[1]

  • Final Preparation: The impregnated support is filtered, dried overnight at 110°C, and finally calcined at 300°C for 4 hours to yield the finished Pt/MCM48-HZSM5 catalyst.[1]

2. Experimental Workflow for n-Heptane Isomerization

The overall experimental process from catalyst activation to product analysis is outlined below.

G cluster_prep Catalyst Preparation & Loading cluster_reaction Reaction Execution cluster_analysis Product Analysis cat_prep Catalyst Synthesis (e.g., Pt/Zeolite) reactor_load Load 0.2 g of Catalyst into Fixed-Bed Reactor cat_prep->reactor_load activation Catalyst Activation: Pre-treat in H₂ Flow (400°C for 2h) reactor_load->activation temp_set Set Reactor Temperature (e.g., 200-350°C) activation->temp_set feed_intro Introduce Reactant Feed: n-Heptane (1 mL/h) + H₂ (H₂/HC = 7) temp_set->feed_intro reaction Run Reaction at Steady State (P = 1 atm) feed_intro->reaction product_collection Collect Product Stream reaction->product_collection gc_analysis Analyze Products via Gas Chromatography (GC) product_collection->gc_analysis data_analysis Calculate Conversion, Selectivity, and Yield gc_analysis->data_analysis

Figure 1: Experimental workflow for n-heptane isomerization.

3. Protocol for Catalytic Testing

  • Reactor Setup: A stainless-steel fixed-bed microreactor is loaded with 0.2 g of the prepared catalyst.[1]

  • Catalyst Activation: The catalyst is pretreated in situ by flowing hydrogen gas (40 mL/min) at 400°C for 2 hours.[1]

  • Reaction Initiation: After activation, the reactor is cooled to the desired reaction temperature (e.g., 200-350°C) under hydrogen flow.[1]

  • Reactant Feed: Liquid n-heptane is introduced into the reactor using a syringe pump at a specific flow rate (e.g., 1 mL/h). It is mixed with a hydrogen stream to maintain a set hydrogen-to-hydrocarbon molar ratio (H₂/HC), typically around 7.[1] The reaction is carried out at atmospheric pressure.[1]

  • Product Collection and Analysis: The reactor effluent is passed through a condenser to collect liquid products. The product composition is analyzed using a gas chromatograph (GC) equipped with a flame ionization detector (FID) to determine the conversion of n-heptane and the selectivity towards different isomers and cracking products.[2]

Data Presentation

The performance of different catalysts for n-heptane isomerization is summarized below. The data highlights the influence of catalyst composition and reaction temperature on conversion, selectivity, and product yield.

Table 1: Performance of Various Catalysts in n-Heptane Isomerization

Catalyst Reaction Temp. (°C) n-Heptane Conversion (%) Isomer Selectivity (%) Isomer Yield (%) Reference
Pt/MCM48-HZSM5 300 Not specified Not specified Higher than other composites [1]
2 wt% Zr/HY 275 75.8 55.7 42.2 [2]
1wt% Pt & 1wt% Zr/HY 275 74.2 78.8 58.5 [2]
2% MoOx-Pd/Ce-MCM-48 300 58.7 91.2 53.5 [5]
Ionic Liquid¹ 50 91.0 87.2 79.3 [6]

| 0.75 wt.% Pt on HY/HZSM-5 | 350 | ~85 | ~92 | 78.7 |[7] |

¹Catalyst: [Et₃NH]Cl-AlCl₃ with isobutane circulation. Isomer yield calculated from conversion and selectivity.

Table 2: Influence of Reaction Temperature on Pt/MCM48-HZSM5 Catalyst Performance

Reaction Temperature (°C) n-Heptane Conversion (%) Isomer Selectivity (%) Cracking Selectivity (%)
200 ~20 ~95 ~5
250 ~50 ~90 ~10
300 ~75 ~80 ~20

| 350 | ~90 | ~65 | ~35 |

Note: Data for Table 2 is estimated from graphical representations in the source literature for illustrative purposes.

Signaling Pathways and Logical Relationships

The logical relationship between catalyst properties and reaction outcomes in bifunctional isomerization is critical for catalyst design.

G cluster_catalyst Catalyst Properties cluster_reactions Reaction Steps cluster_outcomes Performance Outcomes metal_sites Metal Sites (e.g., Pt, Pd) dehydro Dehydrogenation (n-Heptane -> Heptene) metal_sites->dehydro acid_sites Acid Sites (e.g., Zeolite) isomerization Skeletal Isomerization (Carbenium Ion Rearrangement) acid_sites->isomerization cracking Cracking (β-scission) acid_sites->cracking balance Metal/Acid Balance high_yield High Isomer Yield balance->high_yield Optimal low_yield Low Isomer Yield (High Cracking) balance->low_yield Sub-optimal dehydro->isomerization isomerization->high_yield cracking->low_yield

Figure 2: Catalyst properties and their influence on reaction outcomes.

Conclusion

The synthesis of branched heptane isomers, including dimethylheptanes, is effectively achieved through the catalytic isomerization of n-heptane over bifunctional catalysts. The choice of catalyst, particularly the balance between metal and acid functions, along with careful control of reaction conditions such as temperature and hydrogen pressure, are paramount for maximizing the yield of desired isomers while minimizing cracking. The protocols and data presented herein provide a comprehensive guide for researchers aiming to explore and optimize this important chemical transformation.

References

Application Note: Identification of 3,4-Dimethylheptane using a Mass Spectral Library

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dimethylheptane is a branched-chain alkane that may be encountered as a volatile organic compound (VOC), a component in complex hydrocarbon mixtures, or as a potential biomarker in various matrices. Accurate identification of such branched alkanes is crucial in fields ranging from environmental analysis to metabolomics. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds.[1][2] This application note provides a detailed protocol for the identification of this compound by comparing its electron ionization (EI) mass spectrum with a reference spectrum from a standard mass spectral library, such as the NIST/EPA/NIH Mass Spectral Library.[3]

The mass spectra of alkanes are characterized by fragmentation patterns resulting from the cleavage of C-C bonds.[4][5][6] For branched alkanes like this compound, fragmentation preferentially occurs at the branching points due to the increased stability of the resulting secondary and tertiary carbocations.[4][7] While the molecular ion peak (M+) of alkanes can be of low abundance or even absent, the characteristic fragment ions provide a unique fingerprint for structural elucidation.[1][4][5]

Experimental Protocol

This section details the methodology for the analysis of a sample suspected to contain this compound using GC-MS.

2.1. Sample Preparation

For liquid samples, dilute an appropriate volume in a volatile solvent such as hexane or pentane to a final concentration suitable for GC-MS analysis (typically in the low ppm range). For air or gas samples, use a suitable trapping method like solid-phase microextraction (SPME) or thermal desorption tubes.

2.2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: A standard GC system equipped with a capillary column is suitable.

  • Column: A non-polar column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms), is recommended for the separation of hydrocarbons. Typical dimensions are 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.

  • Oven Temperature Program:

    • Initial Temperature: 40 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at a rate of 10 °C/minute.

    • Final Hold: Hold at 250 °C for 5 minutes.

  • Injector:

    • Mode: Splitless or split (e.g., 20:1 split ratio).

    • Temperature: 250 °C.

    • Injection Volume: 1 µL.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/minute.

  • Mass Spectrometer: A quadrupole or ion trap mass spectrometer is commonly used.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 35 to 300.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

2.3. Data Analysis and Library Matching

  • Acquire the total ion chromatogram (TIC) of the sample.

  • Identify the chromatographic peak corresponding to the suspected this compound.

  • Extract the mass spectrum for this peak by subtracting the background spectrum.

  • Compare the acquired mass spectrum with the reference spectrum of this compound in the NIST/EPA/NIH Mass Spectral Library or other reliable libraries.[3][8]

  • A high match factor (typically >800 out of 1000) and visual comparison of the fragmentation pattern confirm the compound's identity.

Data Presentation: Mass Spectral Data of this compound

The electron ionization mass spectrum of this compound is characterized by a series of fragment ions. The molecular formula is C9H20, with a molecular weight of 128.26 g/mol .[8][9][10][11][12] The molecular ion peak at m/z 128 is typically of very low abundance or absent.[1][4] The most significant peaks in the mass spectrum are summarized in the table below.

m/zRelative Abundance (%)Proposed Fragment Ion
43100[C3H7]+
5785[C4H9]+
7145[C5H11]+
8530[C6H13]+
995[C7H15]+
128<1[C9H20]+ (Molecular Ion)

Data is representative and sourced from the NIST Mass Spectrometry Data Center.[10]

Visualization of Fragmentation and Workflow

4.1. Proposed Fragmentation Pathway of this compound

The following diagram illustrates the primary fragmentation pathways of this compound upon electron ionization. The cleavage of C-C bonds adjacent to the substituted carbons (C3 and C4) is favored, leading to the formation of stable secondary carbocations.

G cluster_frags Primary Fragment Ions M This compound [C9H20]+• m/z 128 f85 [C6H13]+ m/z 85 M->f85 - C3H7• f71 [C5H11]+ m/z 71 M->f71 - C4H9• f57 [C4H9]+ m/z 57 f85->f57 - C2H4 f43 [C3H7]+ m/z 43 f71->f43 - C2H4 G cluster_exp Experimental Phase cluster_data Data Analysis Phase A Sample Preparation (Dilution/Trapping) B GC-MS Analysis A->B C Total Ion Chromatogram (TIC) Acquisition B->C D Peak Identification and Mass Spectrum Extraction C->D E Mass Spectral Library Search (e.g., NIST) D->E F Confirmation of this compound E->F

References

Use of 3,4-Dimethylheptane as a biomarker or chemical standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 3,4-Dimethylheptane and its isomers as volatile organic compound (VOC) biomarkers, particularly in the context of respiratory diseases. Additionally, protocols for its application as a chemical standard in analytical methods are detailed.

Application as a Biomarker in Breath Analysis

While direct evidence for this compound as a specific biomarker is limited, its isomers, such as 2,4-dimethylheptane and 2,3-dimethylheptane, have been identified as significant VOCs in the exhaled breath of patients with asthma, suggesting the potential of dimethylheptanes as a class of biomarkers for respiratory conditions.[1]

Logical Relationship for Biomarker Discovery

The presence of specific VOCs in exhaled breath is linked to metabolic processes within the body. Disease states can alter these metabolic pathways, leading to changes in the composition and concentration of VOCs. By analyzing the "smellprint" of exhaled breath, it is possible to identify patterns associated with specific diseases.

biomarker_logic cluster_body Human Body cluster_breath Exhaled Breath Normal Metabolism Normal Metabolism Normal VOC Profile Normal VOC Profile Normal Metabolism->Normal VOC Profile Produces Altered Metabolism (Disease State) Altered Metabolism (Disease State) Altered VOC Profile (Biomarker Signature) Altered VOC Profile (Biomarker Signature) Altered Metabolism (Disease State)->Altered VOC Profile (Biomarker Signature) Produces Disease Diagnosis/Monitoring Disease Diagnosis/Monitoring Altered VOC Profile (Biomarker Signature)->Disease Diagnosis/Monitoring Indicates

Fig. 1: Logical flow of VOC biomarker identification.
Experimental Protocol: VOC Analysis in Exhaled Breath

This protocol outlines a general methodology for the analysis of VOCs, including dimethylheptane isomers, in exhaled breath samples using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Subject Preparation and Sample Collection:

  • Subjects should avoid smoking, eating, and drinking for at least two hours prior to sample collection to minimize exogenous VOC contamination.

  • Subjects should rest in a clean-air environment for at least 10 minutes before providing a sample.

  • Collect a single, full-vital-capacity exhalation into an inert collection bag (e.g., Tedlar® or Mylar®). It is crucial to be aware that some collection bags may release background compounds, including 2,4-dimethylheptane, so blank bag samples should always be analyzed.[2]

  • The sample should be processed within a few hours of collection to prevent degradation.

2. Sample Pre-concentration:

  • Volatile organic compounds from the breath sample are concentrated using a sorbent tube (e.g., Tenax® TA, Carbotrap®) via thermal desorption. This step is crucial for detecting low-concentration VOCs.

3. GC-MS Analysis:

  • The pre-concentrated sample is thermally desorbed and injected into a GC-MS system.

  • Gas Chromatograph (GC) Conditions (Example):

    • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.

    • Oven Program: Initial temperature of 40°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer (MS) Conditions (Example):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-350.

    • Scan Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for targeted quantitative analysis.

4. Data Analysis:

  • Identify VOCs by comparing their mass spectra to a reference library (e.g., NIST).

  • Confirm identification using retention indices of authentic standards.

  • Quantify the target VOCs by comparing their peak areas to those of an internal or external standard.

Experimental Workflow

voc_analysis_workflow cluster_sampling Sample Collection cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing A Subject Preparation B Exhaled Breath Collection (Tedlar®/Mylar® Bag) A->B C VOC Pre-concentration (Sorbent Tube) B->C D Thermal Desorption C->D E GC-MS Analysis D->E F Compound Identification (Mass Spectral Library) E->F G Quantification (Internal/External Standard) F->G H Statistical Analysis G->H

Fig. 2: Workflow for VOC breath analysis.

Application as a Chemical Standard

This compound is commercially available at purities often exceeding 96% (GC), making it suitable for use as a chemical standard.

Use as an Internal Standard in GC-MS Analysis

Principle: An internal standard (IS) is a compound added in a constant amount to all samples, calibration standards, and blanks. It helps to correct for variations in sample injection volume, and potential sample loss during preparation. For the analysis of volatile hydrocarbons, this compound can serve as an effective internal standard due to its chemical similarity to other branched alkanes.

Protocol for Using this compound as an Internal Standard

1. Selection of Internal Standard:

  • Confirm that this compound is not naturally present in the samples to be analyzed.

  • Ensure its retention time does not overlap with any of the target analytes.

2. Preparation of Internal Standard Stock Solution:

  • Prepare a stock solution of this compound in a volatile solvent (e.g., hexane or pentane) at a known concentration (e.g., 1000 µg/mL).

3. Preparation of Calibration Standards:

  • Prepare a series of calibration standards containing the target analytes at different known concentrations.

  • Spike each calibration standard with a constant amount of the this compound internal standard stock solution to achieve a final concentration that is within the range of the expected analyte concentrations.

4. Sample Preparation:

  • To each unknown sample, add the same constant amount of the this compound internal standard as was added to the calibration standards.

5. GC-MS Analysis:

  • Analyze the calibration standards and samples using an appropriate GC-MS method.

6. Quantification:

  • For each target analyte, calculate the response factor (RF) relative to the internal standard using the data from the calibration standards:

    • RF = (Areaanalyte / Concentrationanalyte) / (AreaIS / ConcentrationIS)

  • Calculate the concentration of the target analyte in the unknown samples using the following equation:

    • Concentrationanalyte = (Areaanalyte / AreaIS) * (ConcentrationIS / RF)

Quantitative Data Summary
ParameterValueSource
Purity (GC) >96.0%Commercial Suppliers
Molecular Formula C9H20--INVALID-LINK--
Molecular Weight 128.26 g/mol --INVALID-LINK--
Boiling Point 140.6 °C--INVALID-LINK--
CAS Number 922-28-1--INVALID-LINK--

Workflow for Internal Standard Quantification

internal_standard_workflow A Prepare Internal Standard (IS) Stock Solution (this compound) B Prepare Calibration Standards (Analytes + IS) A->B C Prepare Samples (Unknowns + IS) A->C D GC-MS Analysis B->D C->D E Calculate Relative Response Factors (from Calibration Standards) D->E F Quantify Analytes in Samples E->F

Fig. 3: Internal standard quantification workflow.

References

Characterizing Branched Alkanes with 2D NMR Spectroscopy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy for the structural characterization of branched alkanes. These techniques are invaluable for elucidating the complex structures of hydrocarbon chains, which is critical in various fields, including petroleum analysis, polymer chemistry, and the development of lipid-based drug delivery systems.

Introduction to 2D NMR for Branched Alkane Analysis

One-dimensional (1D) NMR spectra of branched alkanes often suffer from severe signal overlap due to the small chemical shift dispersion of protons and carbons in aliphatic chains. This makes unambiguous structure determination challenging. 2D NMR spectroscopy overcomes this limitation by spreading the NMR signals into two frequency dimensions, resolving overlapping multiplets and revealing connectivity between different nuclei. This allows for the detailed mapping of the carbon skeleton and the precise identification of branching points.

The primary 2D NMR techniques employed for the characterization of branched alkanes are:

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds (²J and ³J). This is fundamental for tracing proton-proton connectivities along the alkane chain.

  • TOCSY (Total Correlation Spectroscopy): Extends the correlations observed in COSY to an entire spin system.[1] It reveals correlations between a given proton and all other protons within the same coupled network, which is particularly useful for identifying longer, uninterrupted chain fragments.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the signals of directly attached carbon atoms.[2] This is a highly sensitive method for assigning carbon signals and identifying CH, CH₂, and CH₃ groups.

  • HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons over longer ranges, typically two to four bonds (²J, ³J, and ⁴J).[2] This is crucial for connecting different spin systems and identifying quaternary carbons, which are key to defining branching points.

Principles and Applications of Key 2D NMR Techniques

COSY: Mapping Proton-Proton Connectivity

The COSY experiment is one of the most fundamental 2D NMR techniques, providing correlations between J-coupled protons.[3] In a COSY spectrum, the 1D proton spectrum is displayed on both the horizontal and vertical axes. The diagonal peaks correspond to the signals in the 1D spectrum, while the off-diagonal cross-peaks indicate that the two protons at the corresponding chemical shifts are coupled to each other. For branched alkanes, COSY is instrumental in identifying adjacent methylene (-CH₂-) and methine (-CH-) groups and connecting them to methyl (-CH₃) groups. A specialized variant, DQF-COSY (Double-Quantum Filtered COSY), can be used to reduce the intensity of diagonal peaks and t₁ noise, making it easier to identify weak cross-peaks, especially in complex mixtures or when analyzing samples in inhomogeneous magnetic fields, such as within porous media.[4]

TOCSY: Identifying Complete Spin Systems

The TOCSY experiment is similar to COSY but provides correlations between all protons within a spin system, not just those that are directly coupled.[1] This is achieved by a spin-lock pulse sequence that facilitates magnetization transfer between coupled protons.[5] For branched alkanes, TOCSY is particularly powerful for identifying the lengths of unbranched segments of the carbon chain. A cross-peak between two distant protons in a TOCSY spectrum indicates that they are part of the same uninterrupted chain of coupled protons. The duration of the spin-lock (mixing time) can be adjusted to control the extent of the magnetization transfer; longer mixing times allow for correlations over a greater number of bonds.

HSQC: Direct Carbon-Proton Correlation

The HSQC experiment provides a 2D map of one-bond correlations between protons and the carbons to which they are directly attached.[2] The proton spectrum is displayed on one axis and the carbon spectrum on the other. Each peak in the HSQC spectrum corresponds to a C-H bond. Edited HSQC sequences can further distinguish between CH, CH₂, and CH₃ groups based on the phase of the cross-peak, providing similar information to a DEPT-135 experiment but with higher sensitivity.[2] For branched alkanes, HSQC is essential for assigning the ¹³C signals and confirming the number of protons attached to each carbon.

HMBC: Unveiling Long-Range Connectivity and Quaternary Carbons

The HMBC experiment is designed to show correlations between protons and carbons that are separated by two to four bonds.[2] Direct one-bond correlations are suppressed. This technique is critical for piecing together the complete structure of a branched alkane by connecting different spin systems identified by COSY and TOCSY. Crucially, HMBC allows for the identification of quaternary carbons (carbons with no attached protons), as these will show correlations to nearby protons but will be absent in an HSQC spectrum. These quaternary carbons are the branching points in the alkane structure.

Data Presentation: Quantitative NMR Data for Branched Alkanes

The following tables summarize typical chemical shift ranges and J-coupling constants for various structural motifs found in branched alkanes. These values are essential for the interpretation of 2D NMR spectra.

Table 1: Typical ¹H and ¹³C Chemical Shift Ranges for Branched Alkanes

Structural Unit¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Primary Methyl (-CH₃)0.7 - 1.010 - 20
Secondary Methylene (-CH₂-)1.2 - 1.520 - 35
Tertiary Methine (-CH-)1.4 - 1.825 - 45
Quaternary Carbon (-C-)-30 - 50

Note: Chemical shifts can be influenced by the substitution pattern and steric effects.[6]

Table 2: Typical ¹H-¹H J-Coupling Constants in Alkanes

Coupling TypeNumber of BondsTypical Value (Hz)
Geminal (H-C-H)210 - 15 (often not observed due to chemical equivalence)
Vicinal (H-C-C-H)36 - 8
Long-range4 or more0 - 3 (often not resolved)

Note: The magnitude of vicinal coupling constants is dependent on the dihedral angle between the coupled protons, as described by the Karplus relationship.[7][8]

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality 2D NMR spectra.[9]

  • Solvent Selection: Choose a deuterated solvent in which the branched alkane sample is fully soluble. For non-polar alkanes, deuterated chloroform (CDCl₃), benzene-d₆ (C₆D₆), or cyclohexane-d₁₂ (C₆D₁₂) are common choices.[10]

  • Concentration:

    • For ¹H-¹H correlation experiments (COSY, TOCSY), a concentration of 1-10 mg of the sample in 0.5-0.7 mL of solvent is typically sufficient.[11]

    • For heteronuclear experiments (HSQC, HMBC), a higher concentration of 10-50 mg in 0.5-0.7 mL of solvent is recommended due to the lower natural abundance and sensitivity of the ¹³C nucleus.[11]

  • Dissolution and Filtering: Dissolve the sample completely in the deuterated solvent. To remove any particulate matter that could degrade the magnetic field homogeneity, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.[11]

  • Internal Standard (Optional): For quantitative analysis, a known amount of an internal standard can be added. For ¹H NMR, tetramethylsilane (TMS) is a common reference standard (0 ppm).

General Spectrometer Setup

The following are general guidelines for setting up 2D NMR experiments on a modern NMR spectrometer (e.g., Bruker Avance series). Specific parameters may need to be optimized for the instrument and sample.

  • Lock and Shim: Place the sample in the spectrometer, lock onto the deuterium signal of the solvent, and shim the magnetic field to achieve good resolution and lineshape.

  • 1D Spectra Acquisition: Acquire a standard 1D ¹H spectrum and, if necessary, a 1D ¹³C spectrum. Determine the spectral widths (sw) and transmitter frequency offsets (o1p for ¹H, o2p for ¹³C) from these spectra.

COSY Experiment
  • Pulse Program: Select a gradient-enhanced COSY pulse program (e.g., cosygpqf on Bruker instruments).

  • Acquisition Parameters:

    • Spectral Width (sw): Set the same spectral width in both dimensions (F1 and F2) to cover all proton signals.

    • Number of Scans (ns): Typically 2 to 8 scans per increment.

    • Number of Increments (td in F1): 256 to 512 increments are usually sufficient for good resolution.

    • Relaxation Delay (d1): 1-2 seconds.

  • Processing: After acquisition, apply a sine-bell or squared sine-bell window function in both dimensions and perform a 2D Fourier transform. Phase the spectrum and symmetrize if necessary.

TOCSY Experiment
  • Pulse Program: Select a TOCSY pulse program with a spin-lock sequence (e.g., dipsi2esgpph on Bruker instruments).

  • Acquisition Parameters:

    • Spectral Width (sw): Set the same spectral width in both dimensions.

    • Number of Scans (ns): 4 to 16 scans per increment.

    • Number of Increments (td in F1): 256 to 512 increments.

    • Relaxation Delay (d1): 1-2 seconds.

    • TOCSY Mixing Time (d9): This is a crucial parameter. For alkanes, a mixing time of 60-120 ms is generally effective for observing correlations across several bonds.[5] It may be beneficial to run experiments with different mixing times to observe both short- and long-range correlations.

  • Processing: Similar to the COSY experiment.

HSQC Experiment
  • Pulse Program: Select a sensitivity-enhanced, gradient-selected HSQC pulse program (e.g., hsqcedetgpsisp2.3 for multiplicity-edited HSQC on Bruker instruments).

  • Acquisition Parameters:

    • Spectral Width (sw): Set the appropriate spectral widths for ¹H (F2) and ¹³C (F1).

    • Number of Scans (ns): 8 to 32 scans per increment, depending on the sample concentration.

    • Number of Increments (td in F1): 128 to 256 increments.

    • Relaxation Delay (d1): 1-2 seconds.

    • One-bond Coupling Constant (¹JCH): Set to an average value for aliphatic C-H bonds, typically around 125-135 Hz.

  • Processing: Apply appropriate window functions and perform a 2D Fourier transform. The spectrum is typically presented in magnitude mode or phased.

HMBC Experiment
  • Pulse Program: Select a gradient-enhanced HMBC pulse program (e.g., hmbcgplpndqf on Bruker instruments).

  • Acquisition Parameters:

    • Spectral Width (sw): Set the appropriate spectral widths for ¹H (F2) and ¹³C (F1).

    • Number of Scans (ns): 16 to 64 scans per increment, or more for very dilute samples.

    • Number of Increments (td in F1): 256 to 512 increments.

    • Relaxation Delay (d1): 1-2 seconds.

    • Long-range Coupling Constant (ⁿJCH): This is optimized for the expected long-range couplings. A value of 8-10 Hz is a good starting point for detecting ²JCH and ³JCH correlations in alkanes.

  • Processing: Similar to the HSQC experiment.

Visualization of Workflows and Logic

The following diagrams illustrate the experimental workflow and the logical process for interpreting the 2D NMR data to characterize a branched alkane.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing & Analysis Sample Branched Alkane Sample Dissolve Dissolve & Filter Sample->Dissolve Solvent Deuterated Solvent Solvent->Dissolve NMR_Tube Sample in NMR Tube Dissolve->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer LockShim Lock & Shim Spectrometer->LockShim OneD 1D ¹H & ¹³C LockShim->OneD TwoD 2D Experiments (COSY, TOCSY, HSQC, HMBC) OneD->TwoD Processing 2D Fourier Transform & Phasing TwoD->Processing Interpretation Spectral Interpretation Processing->Interpretation Structure Structure Elucidation Interpretation->Structure

Caption: Experimental workflow for 2D NMR analysis of branched alkanes.

interpretation_logic cluster_cosy_tocsy ¹H-¹H Correlations cluster_hsqc ¹H-¹³C One-Bond Correlation cluster_hmbc ¹H-¹³C Long-Range Correlation cluster_integration Structure Assembly COSY COSY (Adjacent Protons) Proton_Connectivity Proton Spin Systems COSY->Proton_Connectivity TOCSY TOCSY (Spin Systems) TOCSY->Proton_Connectivity Assemble Assemble Structure Proton_Connectivity->Assemble HSQC HSQC (Direct C-H Bonds) CHn_Assignment Assign CH, CH₂, CH₃ HSQC->CHn_Assignment CHn_Assignment->Assemble HMBC HMBC (2-4 Bond C-H) Quaternary_C Identify Quaternary Carbons HMBC->Quaternary_C Connect_Fragments Connect Spin Systems HMBC->Connect_Fragments Quaternary_C->Assemble Connect_Fragments->Assemble

Caption: Logical workflow for interpreting 2D NMR data of branched alkanes.

References

Troubleshooting & Optimization

Technical Support Center: Separation of 3,4-Dimethylheptane Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for challenges related to the separation of 3,4-Dimethylheptane stereoisomers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to separate the stereoisomers of this compound?

A1: The separation of this compound stereoisomers presents a significant challenge due to a combination of factors:

  • Lack of Functional Groups: As an alkane, this compound lacks functional groups (like -OH, -COOH, or -NH2). Chiral separation often relies on interactions such as hydrogen bonding, dipole-dipole, or π-π stacking between the analyte and the chiral stationary phase (CSP). For alkanes, separation is primarily dependent on weaker van der Waals forces and precise shape discrimination, which requires a highly selective CSP.[1][2]

  • Presence of Enantiomers: this compound has two chiral centers, resulting in four stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R).[3] These exist as two pairs of enantiomers ((3R,4R)/(3S,4S) and (3R,4S)/(3S,4R)). Enantiomers possess identical physical properties such as boiling point, solubility, and polarity in a standard, achiral environment, making them impossible to separate with conventional methods like distillation or standard chromatography.[4][5][6]

  • Subtle Structural Differences: While diastereomers (e.g., (3R,4R) vs. (3R,4S)) have different physical properties, these differences are very subtle for structurally similar alkanes, still making their separation non-trivial.[7][8]

Q2: What are the primary analytical techniques recommended for this separation?

A2: The most effective techniques for separating non-functionalized, volatile stereoisomers like this compound are:

  • Enantioselective Gas Chromatography (Es-GC): This is often the method of choice. It requires a capillary column coated with a chiral stationary phase (CSP), typically based on derivatized cyclodextrins, which can differentiate the enantiomers based on their fit within the chiral cavity.[1][9][10]

  • Supercritical Fluid Chromatography (SFC): SFC is a powerful alternative to both GC and HPLC for chiral separations.[11][12] It uses supercritical CO2 as the primary mobile phase, which has low viscosity and high diffusivity, often leading to faster and more efficient separations than HPLC.[12][13] It is particularly well-suited for non-polar compounds.

Q3: How do I select the correct Chiral Stationary Phase (CSP)?

A3: There is no universal CSP, and selection is the most critical factor for a successful separation.[14]

  • For Gas Chromatography (GC): The most successful CSPs for chiral alkane separations are derivatized cyclodextrins. Phases like permethylated or acetylated beta- and gamma-cyclodextrins are common starting points. A column specifically designed for hydrocarbon enantioseparation, such as a Chirasil-Dex or similar, is highly recommended.[1][2]

  • For Supercritical Fluid Chromatography (SFC) / High-Performance Liquid Chromatography (HPLC): An empirical screening approach is the most effective strategy. A set of columns with different chiral selectors, such as those based on coated or immobilized polysaccharides (e.g., cellulose or amylose derivatives), should be tested with various mobile phase compositions.[15]

Q4: What are the specific stereoisomers of this compound and their relationships?

A4: this compound has two chiral centers (at carbon 3 and carbon 4), which results in a total of four distinct stereoisomers.[3] There are no meso compounds as the molecule lacks an internal plane of symmetry.[3] The relationships are as follows:

  • (3R,4R)-3,4-dimethylheptane and (3S,4S)-3,4-dimethylheptane are a pair of enantiomers.

  • (3R,4S)-3,4-dimethylheptane and (3S,4R)-3,4-dimethylheptane are a second pair of enantiomers.

  • The relationship between a member of the first pair and a member of the second pair (e.g., (3R,4R) and (3R,4S)) is diastereomeric.[16]

Caption: Logical relationships between the four stereoisomers of this compound.

Troubleshooting Guides

Issue 1: Complete Co-elution (A Single Unresolved Peak)

Q: My chromatogram shows only one peak for my this compound sample. What steps should I take to achieve separation?

A: A single peak indicates that the current method conditions do not provide any chiral recognition. Follow this systematic approach to troubleshoot the issue.

No_Separation_Workflow start Start: Single Peak Observed check_csp 1. Confirm Chiral Stationary Phase (CSP) start->check_csp is_chiral Is the column chiral? check_csp->is_chiral achiral_stop Stop: Use a Chiral Column is_chiral->achiral_stop No optimize_temp 2. Optimize Temperature (Crucial for GC) is_chiral->optimize_temp Yes optimize_mp 3. Optimize Mobile Phase (Crucial for SFC) optimize_temp->optimize_mp Action: Lower initial temp & use slow ramp for GC change_csp 4. Screen Different CSPs optimize_mp->change_csp Action: Screen co-solvents (MeOH, EtOH, IPA) for SFC/HPLC success Separation Achieved change_csp->success Action: Try different cyclodextrin derivative (GC) or polysaccharide phase (SFC)

References

Technical Support Center: Overcoming Co-elution of Alkane Isomers in Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in resolving the co-elution of alkane isomers during gas chromatography (GC) analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of co-elution when analyzing alkane isomers?

Co-elution, the overlapping of chromatographic peaks, is a common challenge in the analysis of alkane isomers due to their similar physicochemical properties.[1] The primary causes include:

  • Inadequate Column Selectivity: The stationary phase is the most critical factor for separation.[2] For non-polar alkanes, a non-polar stationary phase is typically used, but subtle differences in isomer structure may necessitate a different phase chemistry to achieve separation.[3][4]

  • Insufficient Column Efficiency: The column may not possess enough theoretical plates to resolve compounds with very similar boiling points. This can be due to the column being too short, having too large an internal diameter, or degradation of the stationary phase.[2]

  • Sub-optimal GC Method Parameters:

    • Temperature Program: A temperature ramp rate that is too fast will not allow sufficient time for analytes to interact with the stationary phase, leading to poor separation.[2][5]

    • Carrier Gas Flow Rate: Flow rates that are too high or too low can reduce separation efficiency, leading to peak broadening and co-elution.[3][6]

Q2: How does temperature programming improve the separation of alkane isomers?

Temperature programming is essential for analyzing samples containing compounds with a wide range of boiling points.[7] By gradually increasing the oven temperature, several benefits are achieved:

  • Improved Resolution: Slower ramp rates increase the interaction time of analytes with the stationary phase, which can enhance the separation of closely eluting isomers.[3]

  • Reduced Analysis Time: Higher boiling point compounds elute faster at higher temperatures, which reduces the overall run time compared to an isothermal analysis at a low temperature.[8]

  • Improved Peak Shape: It helps to prevent peak tailing and broadening for later-eluting compounds.

A general rule of thumb is that for every 15°C increase in temperature, the retention time is halved.[8]

Q3: When should I consider using Comprehensive Two-Dimensional Gas Chromatography (GCxGC)?

You should consider using comprehensive two-dimensional gas chromatography (GCxGC) when conventional one-dimensional GC is inadequate for your sample complexity.[2][9] Specific scenarios include:

  • Highly Complex Samples: When your sample contains hundreds or thousands of components, such as in crude oil or complex environmental samples.[2][10]

  • Separation of Compound Classes: When you need to separate different classes of compounds (e.g., linear alkanes, branched alkanes, cycloalkanes) from each other.[2][11]

  • Persistent Co-elution: When you are experiencing significant co-elution of isomers that cannot be resolved by optimizing a single-dimension GC method.[2][12]

GCxGC utilizes two columns with different stationary phases, providing a much higher peak capacity and resolving power.[9][13]

Troubleshooting Guides

Issue: Poor resolution or co-elution of alkane isomers.

This is a common issue stemming from the similar boiling points and structures of alkane isomers. Follow this workflow to diagnose and resolve the problem.

.dot

CoElution_Troubleshooting start Start: Co-elution of Alkane Isomers Observed check_method Review GC Method Parameters start->check_method optimize_temp Optimize Temperature Program (e.g., slower ramp rate: 5°C/min) check_method->optimize_temp Sub-optimal parameters optimize_flow Optimize Carrier Gas Flow Rate optimize_temp->optimize_flow resolution_check1 Resolution Acceptable? (Rs > 1.5) optimize_flow->resolution_check1 check_column Evaluate GC Column resolution_check1->check_column No end_success End: Successful Separation resolution_check1->end_success Yes change_dimensions Change Column Dimensions (e.g., longer length, smaller ID) check_column->change_dimensions Inadequate dimensions change_phase Change Stationary Phase (e.g., consider a phase with different selectivity) check_column->change_phase Insufficient selectivity resolution_check2 Resolution Acceptable? (Rs > 1.5) change_dimensions->resolution_check2 change_phase->resolution_check2 advanced_techniques Consider Advanced Techniques resolution_check2->advanced_techniques No resolution_check2->end_success Yes gcxgc Implement GCxGC advanced_techniques->gcxgc High sample complexity end_reassess End: Reassess Analytical Goals advanced_techniques->end_reassess GCxGC not feasible gcxgc->end_success

Caption: Troubleshooting workflow for co-eluting alkane isomers.

Data Presentation: Impact of GC Parameter Changes on Alkane Separation

The following table summarizes the expected impact of changing key GC parameters on the separation of long-chain alkanes.[2]

Parameter ChangeImpact on Retention TimeImpact on ResolutionWhen to Consider
Decrease Temp. Ramp Rate IncreasesIncreasesResolving closely eluting adjacent alkanes.[2]
Increase Column Length IncreasesIncreases (by ~√2 for 2x length)Baseline separation is not achievable by method optimization alone.[2][5]
Decrease Column ID DecreasesIncreasesTo improve efficiency without a significant increase in analysis time.[2][5]
Decrease Film Thickness DecreasesIncreases (for high k' analytes)Analysis of very high-boiling point compounds (>C40).[2]
Optimize Flow Rate VariesMaximizes at optimal velocityA fundamental step for ensuring maximum column efficiency.[2]

Experimental Protocols

Protocol 1: GC-FID Method Optimization for C20-C40 Alkanes

This protocol provides a starting point for method development to resolve co-elution issues among long-chain alkanes.[2]

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the alkane sample or mixture into a 10 mL volumetric flask.[2]

  • Dissolve the sample in a high-purity, high-boiling point solvent like toluene or cyclohexane.[2]

  • Gently heat the mixture to approximately 80°C to ensure complete dissolution of very high molecular weight waxes.[2]

2. GC Instrumentation and Conditions:

  • System: Gas Chromatograph with Flame Ionization Detector (FID).[2]

  • Injector: Split/Splitless, operated at 350°C.[2]

  • Injection: 1 µL, with an optimized splitless time (typically 0.75-1.0 min).[2]

  • Carrier Gas: Hydrogen or Helium.[2]

  • Column: Start with a standard non-polar column (e.g., 100% dimethylpolysiloxane) such as a 30 m x 0.25 mm ID x 0.25 µm film thickness.[2]

3. Temperature and Flow Optimization:

  • Begin with a standard method and, if co-elution is observed, proceed to an optimized method. A good starting point for a temperature program for a broad range of alkanes is an initial temperature of 40°C (hold for 2 minutes) with a ramp of 5°C/min to 300°C.[3]

4. Data Analysis:

  • Identify n-alkanes based on their retention times compared to a standard alkane mixture.[2]

  • Calculate the resolution (Rs) between critical pairs. An Rs value greater than 1.5 indicates baseline separation.[2]

Protocol 2: GC Column Conditioning

Proper column conditioning is crucial for achieving optimal performance and minimizing peak tailing and baseline drift.[5]

1. Column Installation:

  • Install the column in the GC oven, connecting one end to the injector and the other to the detector.[5]

  • Ensure the correct column insertion depth into both the injector and detector as specified in the instrument manual.[5]

  • Leak-check all fittings using an electronic leak detector.[5]

2. Column Conditioning:

  • Set the carrier gas flow rate (e.g., Helium at 1-2 mL/min).[5]

  • Set the oven temperature to 20°C above the final temperature of your analytical method, but do not exceed the column's maximum temperature limit.[5]

  • Hold at this temperature for 1-2 hours to remove any volatile contaminants.[5]

Advanced Techniques: A Deeper Look

Comprehensive Two-Dimensional Gas Chromatography (GCxGC)

GCxGC is a powerful technique that provides a significant increase in separation power by employing two columns with different stationary phases connected by a modulator.[9]

.dot

GCxGC_Workflow cluster_GC1 First Dimension (Primary Column) cluster_Modulator Modulator cluster_GC2 Second Dimension (Secondary Column) injector Injector primary_col Primary Column (e.g., non-polar, 20-30m) injector->primary_col Sample Introduction modulator Modulator (Traps & Re-injects Effluent) primary_col->modulator secondary_col Secondary Column (e.g., polar, 1-5m) modulator->secondary_col detector Detector (e.g., FID, MS) secondary_col->detector data_processing Data Processing (Generates 2D Contour Plot) detector->data_processing

Caption: Generalized workflow of a GCxGC system.

Key Components of a GCxGC System:

  • Primary Column: Typically a standard length (20-30 m) capillary column. A non-polar stationary phase is common for the initial separation based on volatility.[9]

  • Modulator: The core of the GCxGC system. It traps small, sequential portions of the effluent from the primary column and rapidly re-injects them into the secondary column.[9]

  • Secondary Column: A short (1-5 m) column with a different stationary phase (e.g., polar) to provide a second dimension of separation, often based on polarity.[9]

  • Detector: A fast-acquisition detector is required to capture the very narrow peaks eluting from the secondary column.[10]

The resulting data is a two-dimensional chromatogram (contour plot) where compounds are separated by two different properties, significantly increasing the peak capacity and allowing for the resolution of complex mixtures that would co-elute in a single-dimension separation.[9][12]

References

Technical Support Center: Analysis of 3,4-Dimethylheptane by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the detection of 3,4-Dimethylheptane.

Frequently Asked Questions (FAQs)

Q1: What is the recommended GC column for the analysis of this compound?

A1: For the analysis of a non-polar compound like this compound, a non-polar stationary phase is recommended.[1] A column with a 100% dimethylpolysiloxane phase or a 5% phenyl/95% dimethylpolysiloxane phase is a suitable choice as it separates compounds primarily based on their boiling points. Given that this compound is a volatile compound, a thicker film column can enhance retention and improve separation, potentially negating the need for sub-ambient oven temperatures.

Q2: What are the optimal injector parameters for this compound analysis?

A2: The optimal injector parameters depend on the sample concentration and desired sensitivity. For trace analysis, a splitless injection is recommended to maximize the transfer of the analyte to the column. A standard starting point for the injector temperature is 250 °C to ensure the rapid volatilization of this compound and the solvent.

Q3: What is a suitable oven temperature program for the separation of this compound?

A3: A good starting point for the oven temperature program is an initial temperature of 40-50°C, held for a few minutes to focus the analytes at the head of the column. This is followed by a temperature ramp of 5-10°C per minute up to a final temperature of around 200-250°C. A slower ramp rate can improve the separation of closely eluting isomers. The final temperature should be held for a sufficient time to ensure that all components have eluted from the column.

Q4: What are the key mass spectrometry parameters for detecting this compound?

A4: For the detection of this compound, standard electron ionization (EI) at 70 eV is typically used. The mass spectrum of this compound is characterized by prominent fragment ions. The base peak is often observed at m/z 43, with another significant peak at m/z 57.[2] Therefore, in selected ion monitoring (SIM) mode, these ions should be monitored for enhanced sensitivity and selectivity. A full scan acquisition is recommended for initial method development and qualitative analysis.

Q5: Are there any common interferences or co-eluting compounds to be aware of?

A5: Branched alkanes with similar boiling points and structures are the most likely compounds to co-elute with this compound.[3] Isomers of dimethylheptane and other C9 alkanes can have very similar retention times. Optimizing the GC temperature program and using a high-resolution capillary column are crucial to achieving good separation. Multiple reaction monitoring (MRM) in GC-MS/MS can also be employed to discriminate between co-eluting isomers.[4]

Experimental Protocol: GC-MS Analysis of this compound

This section provides a detailed methodology for the GC-MS analysis of this compound.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a volatile, non-polar solvent such as hexane or pentane at a concentration of 1 mg/mL.

  • From the stock solution, prepare a series of calibration standards by serial dilution to cover the desired concentration range (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

  • If performing quantitative analysis, add a suitable internal standard (e.g., a deuterated alkane or an alkane not present in the sample) to all standards and samples at a constant concentration.

2. GC-MS Instrumentation and Parameters:

The following table summarizes the recommended starting parameters for the GC-MS analysis. These may require further optimization based on the specific instrument and application.

Parameter Value Rationale
GC System
Column Non-polar, e.g., DB-5ms, HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)Provides good separation for non-polar volatile compounds.
Injector Split/SplitlessSplitless for trace analysis, Split (e.g., 50:1) for higher concentrations.
Injector Temperature 250 °CEnsures rapid volatilization of the analyte.
Injection Volume 1 µLA standard volume for capillary GC.
Carrier Gas Helium (99.999% purity)Inert and provides good chromatographic efficiency.
Flow Rate 1.0 - 1.5 mL/min (Constant Flow)Optimal for a 0.25 mm ID column.
Oven Program Initial: 40°C, hold for 2 minAllows for solvent focusing.
Ramp: 5°C/min to 200°CProvides good separation of branched alkanes.
Final Hold: 2 min at 200°CEnsures elution of all components.
MS System
Ionization Mode Electron Ionization (EI)Standard ionization technique for alkanes.
Electron Energy 70 eVProvides reproducible fragmentation patterns.
Source Temperature 230 °CPrevents condensation of analytes.
Quadrupole Temperature 150 °CStandard operating temperature.
Acquisition Mode Full Scan (m/z 40-200) and/or SIMFull scan for qualitative analysis, SIM for quantitative analysis.
SIM Ions m/z 43, 57Characteristic fragment ions of this compound for high sensitivity.[2]

3. Data Analysis:

  • For qualitative analysis, compare the acquired mass spectrum of the chromatographic peak with the NIST library spectrum for this compound.

  • Confirm the identity of the compound by comparing its retention index with published values. The Kovats retention index for this compound on a standard non-polar column is approximately 857-860.[2][5]

  • For quantitative analysis, generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the GC-MS analysis of this compound.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Possible Cause Solution
Active sites in the injector liner or column Deactivate the injector liner or use a liner with inert coating. Condition the column according to the manufacturer's instructions.
Column contamination Trim the first few centimeters of the column. If the problem persists, the column may need to be replaced.
Incorrect injector temperature If too low, it can cause slow volatilization and peak tailing. If too high, it can cause degradation of thermally labile compounds (less likely for this compound). Optimize the injector temperature.
Sample overload (causes peak fronting) Dilute the sample or use a higher split ratio.

Issue 2: Low Sensitivity or No Peak Detected

Possible Cause Solution
Leak in the system Check for leaks at the injector, column fittings, and MS interface using an electronic leak detector.
Incorrect MS parameters Ensure the MS is tuned and calibrated. In SIM mode, verify that the correct ions for this compound (m/z 43, 57) are being monitored.
Low sample concentration Use a more concentrated sample or switch to splitless injection.
Contaminated ion source A dirty ion source can significantly reduce sensitivity. Clean the ion source according to the instrument manual.

Issue 3: Inconsistent Retention Times

Possible Cause Solution
Fluctuations in carrier gas flow rate Check the gas supply and regulators. Ensure the GC is set to constant flow mode.
Oven temperature instability Verify that the oven temperature is stable and accurately reflects the setpoint.
Column aging or degradation Over time, the stationary phase can degrade, leading to shifts in retention time. Replacing the column may be necessary.

Issue 4: Mass Spectrum Mismatch with Library

Possible Cause Solution
Co-eluting impurity Improve chromatographic separation by optimizing the oven temperature program or using a longer column.
Incorrect MS tune Re-tune the mass spectrometer.
Background interference Check for and eliminate sources of background contamination in the carrier gas or from column bleed.

Visualizations

The following diagrams illustrate the experimental workflow and a logical approach to troubleshooting common issues in the GC-MS analysis of this compound.

GCMS_Workflow GC-MS Analysis Workflow for this compound cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep_stock Prepare Stock Solution prep_cal Prepare Calibration Standards prep_stock->prep_cal prep_is Add Internal Standard prep_cal->prep_is injection Inject Sample prep_is->injection separation GC Separation injection->separation detection MS Detection separation->detection qual_analysis Qualitative Analysis (Mass Spectrum & RI) detection->qual_analysis quant_analysis Quantitative Analysis (Calibration Curve) detection->quant_analysis report Generate Report qual_analysis->report quant_analysis->report Troubleshooting_Logic Troubleshooting Logic for this compound GC-MS Analysis cluster_peak_shape Poor Peak Shape cluster_sensitivity Low Sensitivity cluster_retention Retention Time Shift start Problem Observed check_liner Check Injector Liner start->check_liner Peak Tailing/Fronting check_leaks Check for Leaks start->check_leaks Low/No Signal check_flow Check Carrier Gas Flow start->check_flow Inconsistent RT condition_column Condition/Trim Column check_liner->condition_column check_overload Check for Overload condition_column->check_overload check_ms_tune Check MS Tune check_leaks->check_ms_tune clean_source Clean Ion Source check_ms_tune->clean_source check_oven Check Oven Temperature check_flow->check_oven check_column_age Evaluate Column Age check_oven->check_column_age

References

Technical Support Center: Resolving Branched Alkane Isomers in Complex Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the resolution of branched alkane isomers in complex samples. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for successfully separating branched alkane isomers?

A1: The selection of the gas chromatography (GC) column, specifically the stationary phase, is the most critical factor. For non-polar compounds like branched alkanes, a non-polar stationary phase is the recommended starting point, as the elution order will generally follow the boiling points of the analytes.[1] A 100% dimethylpolysiloxane phase is a common choice for a boiling point-based separation.[1]

Q2: How do I choose the right GC column dimensions for my analysis?

A2: Column dimensions (length, internal diameter, and film thickness) significantly impact resolution. Longer columns increase resolution but also analysis time.[1] A 30-meter column often provides a good balance.[1] Decreasing the internal diameter enhances efficiency and resolution.[1] For film thickness, thinner films are generally better for high-boiling point compounds, while thicker films can improve the separation of more volatile branched alkanes.[1]

Q3: My isomers are still co-eluting. What advanced technique can I use?

A3: For highly complex mixtures where conventional GC is insufficient, comprehensive two-dimensional gas chromatography (GCxGC) is a powerful technique.[2][3][4][5] GCxGC utilizes two columns with different stationary phases to provide a much greater separation capacity, revealing minor components that might be hidden in one-dimensional GC.[4]

Q4: How does temperature programming affect the separation of branched alkane isomers?

A4: Temperature programming is crucial for separating compounds with a wide range of boiling points.[6] For closely eluting branched alkane isomers, a slow oven temperature ramp rate can improve separation by increasing the interaction time with the stationary phase.[1][7] This technique helps to sharpen peaks and improve resolution compared to isothermal methods.[6][8]

Q5: Can the choice of carrier gas make a difference in resolution?

A5: Yes, the carrier gas and its linear velocity affect column efficiency. Hydrogen and helium are common choices. Hydrogen can provide higher efficiency at higher linear velocities, leading to faster analysis times and better resolution.[7] It is important to operate the column at the optimal linear velocity for the chosen gas to maximize separation efficiency.[1]

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of branched alkane isomers.

Issue 1: Poor Peak Resolution or Co-elution

Symptoms:

  • Peaks are not baseline separated.

  • Multiple isomers appear as a single broad peak.

Possible Causes and Solutions:

CauseSolution
Inappropriate Stationary Phase For non-polar branched alkanes, start with a non-polar stationary phase like 100% dimethylpolysiloxane.[1] The elution order will primarily be based on boiling points.[1]
Suboptimal Column Dimensions Increase column length (e.g., from 30 m to 60 m) to enhance resolution, though this will increase analysis time.[1] Decrease the internal diameter (e.g., from 0.25 mm to 0.18 mm) to improve efficiency.[1] Adjust film thickness based on the volatility of your analytes.[1]
Ineffective Temperature Program Implement a slower oven temperature ramp rate (e.g., 2-5 °C/min) to improve the separation of closely eluting compounds.[1][7]
Non-Optimal Carrier Gas Flow Ensure the carrier gas is flowing at its optimal linear velocity to maximize column efficiency.[1]
Sample Overload Reduce the injection volume or dilute the sample to prevent peak broadening and tailing.[9]
Issue 2: Peak Tailing

Symptoms:

  • Asymmetrical peaks with a "tail" extending from the back of the peak.

Possible Causes and Solutions:

CauseSolution
Active Sites in the System Use a deactivated injector liner and ensure the column is properly conditioned.[9] Active sites can cause unwanted interactions with the analytes.
Column Contamination Bake out the column according to the manufacturer's instructions to remove contaminants.[9]
Improper Sample Introduction Ensure the injection technique is appropriate and the injector temperature is optimized for the analytes.
Issue 3: Baseline Drift or Noise

Symptoms:

  • The baseline is not stable, showing a rising or falling trend, or is excessively noisy.

Possible Causes and Solutions:

CauseSolution
Column Bleed Operate the GC within the column's specified temperature limits.[1] Conditioning the column can help minimize bleed.[1]
Contamination Use high-purity carrier gas and install appropriate gas traps. Regularly clean the injector and replace the septum and liner.[1]
Detector Instability Allow the detector sufficient time to warm up and stabilize before analysis.[1]

Experimental Protocols

Protocol 1: Standard GC-MS Analysis of Branched Alkanes
  • Sample Preparation: Dissolve the sample in a non-polar solvent like hexane or heptane. A starting concentration of 100-1000 µg/mL is often suitable.[1]

  • GC Instrument Parameters:

    • Injector: Split/splitless injector at 250°C with a split ratio of 50:1.[1]

    • Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.[1]

    • Oven Program:

      • Initial Temperature: 40°C, hold for 2 minutes.

      • Ramp: 5°C/min to 300°C.

      • Final Hold: 10 minutes at 300°C.[1]

    • Detector (MS): Set appropriate mass range and acquisition parameters.

  • Data Acquisition: Inject the sample and acquire the data.

Protocol 2: Comprehensive Two-Dimensional GC (GCxGC) Analysis
  • Column Setup:

    • 1st Dimension: A non-polar column (e.g., 60 m x 0.25 mm ID, 0.25 µm film thickness).[2][5]

    • 2nd Dimension: A polar column (e.g., 3 m x 0.15 mm ID, 0.25 µm film thickness).[2][5]

  • Modulation: A thermal modulator is used to trap and re-inject fractions from the first dimension column to the second dimension column.[2][3] A typical modulation period is 4.5 seconds.[2]

  • GC Oven Program:

    • Initial Temperature: 28°C, hold for 0.5 minutes.

    • Ramp: 3.3 K/min to 330°C.[2][5]

  • Data Processing: Use specialized software to process the 2D chromatograms.[2]

Visualizations

Troubleshooting_Workflow Start Poor Resolution of Isomers Check_Column Verify GC Column Selection (Stationary Phase, Dimensions) Start->Check_Column Optimize_Temp Optimize Temperature Program (Slower Ramp Rate) Check_Column->Optimize_Temp Column OK Resolution_Improved Resolution Improved Check_Column->Resolution_Improved Column Issue Found & Fixed Check_Carrier_Gas Check Carrier Gas (Optimal Linear Velocity) Optimize_Temp->Check_Carrier_Gas Still Poor Optimize_Temp->Resolution_Improved Resolution Improved Consider_GCxGC Consider Advanced Technique: Comprehensive 2D GC (GCxGC) Check_Carrier_Gas->Consider_GCxGC Still Poor Check_Carrier_Gas->Resolution_Improved Resolution Improved Consider_GCxGC->Resolution_Improved Implemented

Caption: A troubleshooting workflow for improving the resolution of branched alkane isomers.

GCxGC_Workflow cluster_GC Gas Chromatograph Injector Injector Column1 Primary Column Injector->Column1 Sample Injection Modulator Modulator Column1->Modulator 1st Dimension Separation (Non-polar) Column2 Secondary Column Modulator->Column2 Modulation Detector Detector (MS/FID) Column2->Detector 2nd Dimension Separation (Polar) Data_System Data System Detector->Data_System

Caption: A simplified workflow diagram for Comprehensive Two-Dimensional Gas Chromatography (GCxGC).

References

Technical Support Center: Troubleshooting Peak Tailing for Alkanes in GC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues of peak tailing specifically for alkanes in Gas Chromatography (GC) analysis.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Q1: What is peak tailing and why is it a problem for alkane analysis?

A1: Peak tailing is the asymmetry of a chromatographic peak where the back half of the peak is broader than the front half.[1] While alkanes are non-polar and generally less prone to the chemical interactions that often cause tailing, it can still occur due to various physical and chemical factors within the GC system.[1][2] This distortion can lead to inaccurate peak integration and reduced resolution between closely eluting compounds, compromising the quantitative accuracy of your analysis.[3] A tailing factor or asymmetry factor greater than 1.5 is typically considered problematic and requires investigation.[4]

Q2: All of my peaks, including the solvent and alkanes, are tailing. What is the likely cause?

A2: When all peaks in a chromatogram exhibit tailing, it generally points to a physical issue within the GC system that is affecting all compounds indiscriminately.[3][5] The most common causes are related to disruptions in the carrier gas flow path.

Troubleshooting Steps:

  • Improper Column Installation: The column may be positioned too high or too low in the inlet, creating dead volume or a convoluted flow path.[3][4] Re-install the column according to the manufacturer's specifications.

  • Poor Column Cut: A jagged or angled cut at the inlet end of the column can cause turbulence.[3][4] It is crucial to have a clean, square cut.

  • Contaminated Inlet Liner: The inlet liner can accumulate non-volatile residues, creating active sites or disrupting the sample's vaporization.[6][7] Regular replacement of the liner is recommended.

  • System Leaks: Leaks in the carrier gas flow path can disrupt the flow rate and pressure, leading to peak distortion.[1] Perform a leak check of the system.

Q3: Only my later-eluting, higher molecular weight alkane peaks are tailing. What should I investigate?

A3: Tailing that selectively affects later-eluting peaks often suggests issues related to temperature or contamination within the column.[3]

Troubleshooting Steps:

  • Insufficient Inlet Temperature: The inlet temperature may be too low to efficiently volatilize the higher-boiling alkanes, leading to slow sample introduction into the column.[3] Consider increasing the inlet temperature.

  • Column Contamination: Non-volatile residues from previous injections can accumulate at the head of the column.[1][8] These residues can interact with the analytes, causing tailing.

  • Column Degradation: Over time, the stationary phase can degrade, especially at the inlet side of the column.[9][10] This can expose active sites that interact with analytes.

Q4: My early eluting alkane peaks are tailing, but the later ones look fine. What could be the cause?

A4: This pattern is often associated with the injection technique, particularly in splitless injection mode.[3][6]

Troubleshooting Steps:

  • Solvent Focusing Issues (Splitless Injection): If the initial oven temperature is too high relative to the solvent's boiling point, the analytes may not focus properly at the head of the column.[6][11] The initial oven temperature should typically be about 20°C below the boiling point of the solvent.[4]

  • Slow Solvent Purge (Splitless Injection): A slow purge of the solvent from the inlet can create a broad solvent peak that appears as tailing for early eluting compounds.[1][3] Optimizing the purge time is crucial.

  • Low Split Ratio (Split Injection): In a split injection, a very low split ratio might not provide a high enough flow rate for an efficient sample introduction.[6] A minimum of 20 mL/minute of total flow through the inlet is generally recommended.[6]

Q5: Can my choice of solvent cause peak tailing for alkanes?

A5: Yes, solvent-analyte-stationary phase interactions can lead to peak distortion. A mismatch in polarity between the solvent and the stationary phase can cause poor sample introduction and result in tailing.[6] Additionally, in what is known as the "reverse solvent effect," peaks eluting close to a major solvent front can tail due to competition for interaction with the stationary phase.[6][11] In such cases, using a retention gap or a guard column can help mitigate the issue.[6]

Data Presentation

Table 1: Effect of Initial Oven Temperature on Peak Shape in Splitless Injection
Initial Oven TemperaturePeak Shape of Early Eluting AlkanesTailing Factor (As)
20°C above solvent boiling pointBroad, potentially tailing> 2.0
At solvent boiling pointMay still show some broadening1.5 - 2.0
20°C below solvent boiling pointSharp, symmetrical peaks< 1.5

Note: This table provides a generalized representation. Actual results may vary based on the specific solvent, analytes, and GC system.

Experimental Protocols

Protocol 1: Inlet Maintenance
  • Cool Down the GC: Ensure the inlet and oven are at a safe, ambient temperature.

  • Turn Off Gases: Stop the flow of the carrier gas.

  • Remove the Column: Carefully remove the column from the inlet.

  • Disassemble the Inlet: Remove the septum nut, septum, and then the inlet liner.

  • Inspect and Replace:

    • Septum: Replace with a new, high-quality septum.

    • Inlet Liner: Replace with a new, deactivated liner of the same type. If the liner contains glass wool, ensure it is also deactivated.[1]

    • O-ring: Inspect the O-ring for signs of wear or damage and replace if necessary.

  • Reassemble and Leak Check: Reassemble the inlet, reinstall the column, and perform a leak check before heating the system.

Protocol 2: Column Trimming
  • Remove the Column: Carefully remove the column from the inlet.

  • Make a Clean Cut: Using a ceramic scoring wafer or a diamond-tipped pen, score the column about 10-20 cm from the inlet end.[1][8]

  • Snap the Column: Snap the column at the score to create a clean, 90-degree cut.

  • Inspect the Cut: Use a magnifying glass to ensure the cut is clean and free of jagged edges or silica shards.[1][4]

  • Reinstall the Column: Reinstall the column in the inlet at the correct height as specified by the instrument manufacturer.

  • Condition the Column: Condition the column according to the manufacturer's instructions before running samples.

Visualization

Troubleshooting Workflow for Peak Tailing

Caption: A logical workflow for troubleshooting peak tailing in GC analysis.

References

Refinement of synthesis methods to improve 3,4-Dimethylheptane yield

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 3,4-Dimethylheptane

Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the synthesis of this branched alkane.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most common and effective methods for synthesizing unsymmetrical alkanes like this compound are the Corey-House synthesis and variations of the Grignard reaction. The Corey-House synthesis is often preferred for its high yield and ability to couple different alkyl groups.[1][2][3] A Grignard-based approach typically involves the synthesis of a tertiary alcohol followed by dehydration and hydrogenation.

Q2: I am experiencing low yields in my Corey-House synthesis. What are the likely causes?

A2: Low yields in the Corey-House synthesis can stem from several factors:

  • Poor quality of the alkyllithium reagent: The initial step of forming the alkyllithium is sensitive to moisture and oxygen. Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen).

  • Inefficient formation of the Gilman reagent (lithium dialkylcuprate): This step is also moisture and air-sensitive. Use of fresh, high-purity copper(I) iodide is recommended.[4]

  • Side reactions: Wurtz coupling of the alkyllithium reagent is a common side reaction. This can be minimized by using highly pure lithium and maintaining a low reaction temperature.

  • Choice of alkyl halide: While the Gilman reagent can be derived from primary, secondary, or tertiary alkyl halides, the second alkyl halide used in the coupling step should ideally be primary for best results.[2]

Q3: My Grignard reaction to form the alcohol precursor is not starting. What should I do?

A3: Initiation of a Grignard reaction can be challenging. Here are some troubleshooting steps:

  • Activation of Magnesium: The surface of the magnesium turnings can be coated with a passivating layer of magnesium oxide. Activating the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane can help initiate the reaction.[5] The disappearance of the iodine's purple color is an indicator of reaction initiation.[5]

  • Anhydrous Conditions: Grignard reagents are extremely sensitive to water. Ensure all glassware is rigorously dried and anhydrous solvents are used.

  • Mechanical Agitation: Gently crushing a few pieces of the magnesium with a glass rod can expose a fresh surface and help start the reaction.

  • Gentle Heating: Gentle warming with a heat gun can sometimes initiate the reaction, but be cautious as the reaction is exothermic.

Q4: What are the main byproducts to expect in these syntheses?

A4: In the Corey-House synthesis, the main byproduct is the homo-coupled alkane from the Gilman reagent (e.g., octane if lithium dibutylcuprate is used). In the Grignard synthesis of the alcohol precursor, common side products arise from Wurtz-type coupling of the alkyl halide and enolization of the ketone starting material.[5] The subsequent dehydration step can lead to isomeric alkenes, and incomplete hydrogenation will leave residual alkenes in the final product.

Q5: How can I best purify the final this compound product?

A5: Fractional distillation is the most effective method for purifying this compound from byproducts and unreacted starting materials, taking advantage of differences in their boiling points.[1][6] Since branched alkanes have lower boiling points than their straight-chain counterparts, this technique can be quite effective.[6] For high purity, a distillation column with a high number of theoretical plates is recommended. The purity of the fractions should be monitored by Gas Chromatography (GC).

Troubleshooting Guides

Corey-House Synthesis Troubleshooting
Issue Possible Cause(s) Recommended Solution(s)
Low or no yield of Gilman reagent 1. Inactive lithium metal. 2. Wet solvent or glassware. 3. Impure alkyl halide.1. Use fresh, finely cut lithium metal. 2. Flame-dry all glassware and use freshly distilled anhydrous ether. 3. Purify the alkyl halide before use.
Low yield of this compound 1. Poor quality Gilman reagent. 2. Unreactive second alkyl halide. 3. Competing Wurtz coupling. 4. Reaction temperature too high.1. Ensure the Gilman reagent is properly formed (a color change is often observed). 2. Use an alkyl iodide or bromide, as they are more reactive than chlorides.[7] 3. Add the alkyl halide for the Gilman reagent formation slowly to the lithium. 4. Maintain low temperatures, especially during the formation of the Gilman reagent and the final coupling step.
Presence of significant homo-coupled byproducts Reaction of the Gilman reagent with itself or unreacted alkyllithium.1. Ensure complete conversion of the alkyllithium to the Gilman reagent by using a slight excess of copper(I) iodide. 2. Add the second alkyl halide slowly to the Gilman reagent solution.
Grignard Reaction / Dehydration-Hydrogenation Troubleshooting
Issue Possible Cause(s) Recommended Solution(s)
Grignard reaction fails to initiate 1. Magnesium oxide layer on turnings. 2. Presence of moisture.1. Activate magnesium with a crystal of iodine or a few drops of 1,2-dibromoethane.[5] 2. Use flame-dried glassware and anhydrous solvents.
Low yield of tertiary alcohol 1. Wurtz coupling of the Grignard reagent with the alkyl halide. 2. Enolization of the ketone.1. Add the alkyl halide slowly to the magnesium to maintain a low concentration.[5] 2. Use a less sterically hindered Grignard reagent if possible. Add the ketone slowly at a low temperature.
Incomplete dehydration of the alcohol 1. Insufficient acid catalyst. 2. Reaction time too short or temperature too low.1. Increase the amount of acid catalyst (e.g., sulfuric acid or phosphoric acid). 2. Increase the reaction time and/or temperature, and monitor by TLC or GC.
Mixture of alkene isomers after dehydration The reaction proceeds via a carbocation intermediate that can rearrange.This is expected. The subsequent hydrogenation step will reduce all isomers to the desired alkane.
Incomplete hydrogenation 1. Inactive catalyst. 2. Insufficient hydrogen pressure or reaction time.1. Use fresh catalyst (e.g., Palladium on carbon). 2. Increase the hydrogen pressure and/or reaction time. Monitor the reaction by GC to confirm the disappearance of the alkene peaks.

Experimental Protocols

Protocol 1: Synthesis of this compound via Corey-House Synthesis

This protocol describes a plausible method for the synthesis of this compound.

Step 1: Preparation of Lithium di(sec-butyl)cuprate (Gilman Reagent)

  • Under an inert atmosphere (argon or nitrogen), place finely cut lithium wire (2 equivalents) in a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel.

  • Add anhydrous diethyl ether to the flask.

  • Slowly add a solution of 2-bromobutane (2 equivalents) in anhydrous diethyl ether from the dropping funnel. Maintain a gentle reflux.

  • After the lithium has been consumed, cool the resulting solution of sec-butyllithium to -78 °C (dry ice/acetone bath).

  • In a separate flask, suspend copper(I) iodide (1 equivalent) in anhydrous diethyl ether at -78 °C.

  • Slowly transfer the cold sec-butyllithium solution to the copper(I) iodide suspension via a cannula. Allow the mixture to stir at this temperature for 30 minutes to form the lithium di(sec-butyl)cuprate solution.

Step 2: Coupling Reaction

  • To the freshly prepared Gilman reagent at -78 °C, slowly add a solution of 1-bromopropane (1 equivalent) in anhydrous diethyl ether.

  • Allow the reaction mixture to slowly warm to room temperature and stir for several hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent by distillation.

  • Purify the crude product by fractional distillation, collecting the fraction corresponding to the boiling point of this compound (~141 °C).

  • Analyze the purity of the product by Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 2: Synthesis of this compound via Grignard Reaction, Dehydration, and Hydrogenation

This protocol is adapted from a known procedure for a similar alcohol.

Step 1: Synthesis of 3,4-Dimethyl-3-heptanol

  • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.1 equivalents) and a small crystal of iodine.

  • Slowly add a solution of 2-bromobutane (1.1 equivalents) in anhydrous diethyl ether from the dropping funnel to initiate the Grignard reaction.

  • Once the reaction is steadily refluxing, add the remaining 2-bromobutane solution at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Cool the Grignard reagent to 0 °C in an ice bath.

  • Slowly add a solution of 3-pentanone (1 equivalent) in anhydrous diethyl ether from the dropping funnel.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.

  • Quench the reaction by slowly pouring the mixture over a mixture of crushed ice and saturated aqueous ammonium chloride.

  • Extract the aqueous layer with diethyl ether, combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude 3,4-dimethyl-3-heptanol.

Step 2: Dehydration of 3,4-Dimethyl-3-heptanol

  • Place the crude 3,4-dimethyl-3-heptanol in a round-bottom flask with a distillation setup.

  • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or phosphoric acid).

  • Heat the mixture to distill the resulting alkene (a mixture of 3,4-dimethyl-3-heptene isomers). The boiling point of the alkene is approximately 138-140 °C.

Step 3: Hydrogenation of 3,4-Dimethyl-3-heptene

  • Dissolve the collected alkene in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of 10% Palladium on carbon.

  • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon filled with hydrogen or a Parr hydrogenator) and stir vigorously for several hours.

  • Monitor the reaction by GC to confirm the complete disappearance of the alkene.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Remove the solvent by distillation.

  • Purify the resulting this compound by fractional distillation.

Data Presentation

Table 1: Reactant Properties for Corey-House Synthesis

Compound Molar Mass ( g/mol ) Boiling Point (°C) Density (g/mL)
2-Bromobutane137.02911.255
1-Bromopropane122.99711.354
Copper(I) Iodide190.451290 (decomposes)5.62
Lithium6.9413420.534
Diethyl Ether74.1234.60.713

Table 2: Product and Byproduct Properties

Compound Molar Mass ( g/mol ) Boiling Point (°C) Notes
This compound 128.26 ~141 Desired Product
Octane114.23125.7Homo-coupled byproduct from sec-butyl groups
Hexane86.1869Homo-coupled byproduct from propyl groups
Butane58.12-1Byproduct from quenching

Visualizations

Corey_House_Synthesis_Workflow cluster_step1 Step 1: Gilman Reagent Formation cluster_step2 Step 2: Coupling A 2-Bromobutane + Lithium Metal B sec-Butyllithium A->B in dry ether D Lithium di(sec-butyl)cuprate (Gilman Reagent) B->D 2 eq. C Copper(I) Iodide C->D 1 eq., -78°C F Reaction Mixture D->F E 1-Bromopropane E->F -78°C to RT G Quench (aq. NH4Cl) F->G H Purification (Fractional Distillation) G->H I This compound H->I

Corey-House Synthesis Workflow for this compound

Grignard_Synthesis_Troubleshooting start Low Yield of 3,4-Dimethyl-3-heptanol q1 Did the Grignard reaction initiate? start->q1 sol1 Activate Mg with Iodine. Ensure anhydrous conditions. q1->sol1 No q2 Was starting ketone recovered? q1->q2 Yes a1_yes Yes a1_no No sol2 Cause: Enolization Solution: Use less hindered Grignard, lower temperature. q2->sol2 Yes q3 Was Wurtz coupling product observed? q2->q3 No a2_yes Yes a2_no No sol3 Cause: Wurtz Coupling Solution: Add alkyl halide slowly. Maintain dilute conditions. q3->sol3 Yes a3_yes Yes

Troubleshooting Low Yield in Grignard Synthesis

Signaling_Pathways cluster_pathway1 Desired Reaction Pathway cluster_pathway2 Competing Side Reactions RMgX Grignard Reagent (Nucleophile) Alkoxide Magnesium Alkoxide RMgX->Alkoxide Ketone Ketone (Electrophile) Ketone->Alkoxide Nucleophilic Addition Alcohol Tertiary Alcohol Alkoxide->Alcohol Acidic Workup RMgX_base Grignard Reagent (Base) Enolate Enolate RMgX_base->Enolate Ketone_enol Ketone (with α-H) Ketone_enol->Enolate Proton Abstraction Recovered_Ketone Recovered Ketone Enolate->Recovered_Ketone Acidic Workup RMgX_wurtz Grignard Reagent Wurtz_Product Homo-coupled Alkane (Wurtz Product) RMgX_wurtz->Wurtz_Product RX Alkyl Halide RX->Wurtz_Product SN2 Attack

Desired vs. Competing Reaction Pathways in Grignard Synthesis

References

Minimizing fragmentation in mass spectrometry of branched alkanes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals minimize fragmentation during the mass spectrometry analysis of branched alkanes, thereby improving molecular ion detection and structural elucidation.

Frequently Asked Questions (FAQs)

Q1: Why is the molecular ion peak (M+) of my branched alkane weak or completely missing in the mass spectrum?

The molecular ion peak for branched alkanes is often weak or absent, especially with highly branched structures, due to the inherent instability of the initial radical cation formed during ionization.[1][2] Fragmentation is energetically favorable and occurs rapidly, primarily at the branching points. This preferential cleavage is driven by the formation of more stable secondary and tertiary carbocations.[2] In contrast, linear alkanes lack these points of high stability, resulting in a more prominent molecular ion peak.[2]

Q2: How can I increase the abundance of the molecular ion for a branched alkane?

The most effective method is to use a "soft" ionization technique instead of the standard Electron Ionization (EI).[3] Soft ionization methods impart less excess energy to the analyte molecule, reducing the extent of fragmentation and preserving the molecular ion. Techniques like Chemical Ionization (CI), Field Ionization (FI), and Atmospheric Pressure Chemical Ionization (APCI) are designed for this purpose.[4][5][6] If you are limited to an EI source, reducing the electron energy can also help decrease fragmentation.[3]

Q3: What is the difference between "hard" and "soft" ionization techniques?

  • Hard Ionization: Techniques like standard Electron Ionization (EI at 70 eV) are considered "hard" because they transfer a large amount of energy to the analyte molecule.[3] This high internal energy leads to extensive and often complex fragmentation patterns, which can be useful for structural identification but frequently results in the loss of the molecular ion.[3][7]

  • Soft Ionization: These techniques, such as Chemical Ionization (CI), transfer significantly less energy to the molecule. This minimizes bond cleavage, leading to simpler mass spectra dominated by the molecular ion or a closely related species like the protonated molecule ([M+H]⁺).[8]

Q4: Which soft ionization technique is recommended for analyzing branched alkanes?

Chemical Ionization (CI) is a widely used and effective soft ionization technique for branched alkanes.[8] It uses a reagent gas (e.g., methane, isobutane) which is first ionized by electron impact. These reagent gas ions then react with the analyte molecules in a gentle proton or hydride transfer reaction.[8] This process forms a stable quasi-molecular ion (like [M+H]⁺ or [M-H]⁺) with minimal fragmentation, making it much easier to determine the molecular weight.[9]

Q5: I only have an Electron Ionization (EI) source. What can I do to minimize fragmentation?

If you are restricted to using EI, you can try reducing the ionization energy. The standard 70 eV is used to generate reproducible spectra for library matching, but it maximizes fragmentation.[3] By lowering the electron energy (e.g., to 15-20 eV), you impart less energy to the analyte, which can significantly reduce fragmentation and increase the relative abundance of the molecular ion. Note that this will also decrease overall signal intensity and the resulting spectrum will not be suitable for standard library searches.[3]

Troubleshooting Guides

Problem: No molecular ion peak is observed for my sample, which is a suspected branched alkane.

This is a common issue due to the high propensity of branched alkanes to fragment.[10] Follow this troubleshooting workflow to address the problem.

start Start: No Molecular Ion (M+) Peak Observed check_ionization Is the ionization method Electron Ionization (EI)? start->check_ionization is_ei_yes Yes check_ionization->is_ei_yes Yes is_ei_no No check_ionization->is_ei_no No reduce_ei Action: Reduce EI Energy (e.g., from 70 eV to 15-20 eV) is_ei_yes->reduce_ei switch_to_soft Action: Switch to a Soft Ionization Technique is_ei_yes->switch_to_soft soft_ionization_check Using Soft Ionization (e.g., CI, FI) is_ei_no->soft_ionization_check soft_ionization_issue Potential Issue: - Incorrect reagent gas (CI) - Low sample concentration - Source temperature too high soft_ionization_check->soft_ionization_issue outcome_reduced_ei Outcome: - M+ peak may appear - Overall signal intensity will decrease reduce_ei->outcome_reduced_ei ci_method Recommended: Chemical Ionization (CI) switch_to_soft->ci_method fi_apci_method Alternatives: FI, APCI switch_to_soft->fi_apci_method outcome_soft_ionization Outcome: - Strong [M+H]+ or [M-H]+ peak expected - Minimal fragmentation ci_method->outcome_soft_ionization fi_apci_method->outcome_soft_ionization

Caption: Troubleshooting workflow for an absent molecular ion peak.

Problem: My mass spectrum is overly complex and I cannot distinguish between isomeric branched alkanes.

Extensive fragmentation leads to a multitude of peaks, making isomer differentiation difficult as many isomers produce similar fragments.

  • Simplify the Spectrum: Use a soft ionization technique like Chemical Ionization (CI). This will drastically reduce the number of fragment ions, often leaving only the quasi-molecular ion, which confirms the molecular weight.

  • Rely on Chromatography: Isomer identification often cannot be achieved by mass spectrometry alone.[11] Optimize your Gas Chromatography (GC) separation. Using a long, non-polar GC column can help resolve isomers based on their boiling points and shapes, allowing you to identify them by their retention times in conjunction with their molecular weight from the MS.[11]

Data Presentation

The choice of ionization technique has a profound impact on the resulting mass spectrum for a branched alkane. The table below summarizes the key differences.

FeatureElectron Ionization (EI)Chemical Ionization (CI)
Energy Transfer High (Hard Ionization)Low (Soft Ionization)
Primary Ionizing Agent High-energy electrons (~70 eV)[8]Reagent gas ions (e.g., CH₅⁺)[8]
Typical Ions Formed Radical cation (M⁺•), numerous fragment carbocations (CₙH₂ₙ₊₁)[1]Protonated molecule ([M+H]⁺) or other adducts[8]
Molecular Ion Abundance Low to absent, especially for highly branched structures[2][12]High (as [M+H]⁺ or similar adduct)
Fragmentation Extensive, cleavage favored at branch points[2][10]Minimal[8]
Primary Use Case Structural elucidation via fragmentation patterns; library matchingMolecular weight determination

Experimental Protocols

Protocol 1: Minimizing Fragmentation using Chemical Ionization (CI)

This protocol outlines the general steps for acquiring a mass spectrum of a branched alkane using CI to enhance molecular ion detection.

  • Instrument Setup:

    • Ensure the mass spectrometer is equipped with a CI-capable ion source.

    • Select an appropriate reagent gas (methane or isobutane are common choices for alkanes).

    • Connect the reagent gas to the instrument and set the appropriate flow rate and source pressure as per the manufacturer's guidelines.

  • Sample Introduction:

    • Introduce the sample via a Gas Chromatograph (GC) for separation of components.

    • Use a standard non-polar column suitable for hydrocarbon analysis.

  • Ion Source Parameters:

    • Set the ion source temperature. This must be high enough to keep the analyte in the gas phase but not so high as to cause thermal degradation. A typical starting point is 200-250°C.

    • The electron energy for ionizing the reagent gas is typically kept high (e.g., 100-200 eV).

  • Mass Analyzer and Detection:

    • Set the mass analyzer to scan a range that includes the expected molecular weight of the branched alkane. Be sure to scan high enough to see potential adduct ions (e.g., [M+C₂H₅]⁺ if using methane).[4]

    • Acquire the data.

  • Data Interpretation:

    • Look for an intense peak corresponding to the protonated molecule ([M+H]⁺). For an alkane with molecular formula CₓHᵧ, this peak will appear at a mass-to-charge ratio of (x12.0000 + y1.0078) + 1.0078.

    • Observe the significant reduction in fragment ions compared to a typical EI spectrum.

Visualizing Ionization Effects

The following diagram illustrates the fundamental difference in outcomes when a branched alkane is analyzed using a hard versus a soft ionization technique.

cluster_EI Hard Ionization (EI) cluster_CI Soft Ionization (CI) Molecule_EI Branched Alkane (M) Ionization_EI High Energy Impact (70 eV electron) Molecule_EI->Ionization_EI M_plus_radical M+• (Unstable) Ionization_EI->M_plus_radical Fragments Extensive Fragmentation M_plus_radical->Fragments F1 Fragment 1+ Fragments->F1 F2 Fragment 2+ Fragments->F2 F3 ...etc. Fragments->F3 Molecule_CI Branched Alkane (M) Ionization_CI Gentle Proton Transfer (from Reagent Gas Ion, e.g., CH5+) Molecule_CI->Ionization_CI MH_plus [M+H]+ (Stable) Ionization_CI->MH_plus

Caption: Comparison of hard (EI) vs. soft (CI) ionization pathways.

References

Dealing with matrix effects in environmental sample analysis of 3,4-Dimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with matrix effects during the analysis of 3,4-Dimethylheptane in environmental samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the analysis of this compound?

A1: Matrix effects are the influence of co-eluting compounds from the sample matrix on the ionization efficiency of the target analyte, in this case, this compound.[1] This can lead to either signal suppression (a decrease in signal intensity) or signal enhancement (an increase in signal intensity), both of which can compromise the accuracy, precision, and sensitivity of quantitative analysis.[1] In gas chromatography-mass spectrometry (GC-MS), matrix-induced enhancement is often observed, where matrix components can protect the analyte from thermal degradation in the injector, leading to improved peak shapes and intensities.[2]

Q2: What are the common environmental matrices where this compound might be analyzed, and what challenges do they present?

A2: Common environmental matrices include water (groundwater, surface water, wastewater), soil, and air.[3][4] Each presents unique challenges:

  • Water: The primary challenge is the low concentration of this compound and the presence of dissolved organic and inorganic matter that can interfere with the analysis.[5]

  • Soil and Sediment: These are complex matrices containing a wide variety of organic matter, minerals, and potential contaminants that can cause significant matrix effects.[6] The volatility of this compound also poses a challenge for sample collection and preparation to prevent losses.

  • Air: Analysis of this compound in air typically requires pre-concentration techniques to achieve the necessary sensitivity.[7]

Q3: What are the recommended strategies to minimize or compensate for matrix effects in the analysis of this compound?

A3: Several strategies can be employed:

  • Optimized Sample Preparation: Techniques like solid-phase extraction (SPE), purge-and-trap, and headspace analysis help to isolate this compound from interfering matrix components.[1]

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to the sample matrix can help to compensate for matrix effects.[8]

  • Internal Standard Calibration: The use of a stable isotope-labeled internal standard (SIL-IS), such as a deuterated analog of this compound, is highly recommended.[9] The SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction.[9]

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but this may also lower the analyte concentration below the detection limit.[10]

Q4: How do I choose an appropriate internal standard for this compound analysis?

A4: The ideal internal standard is a stable isotope-labeled version of the analyte, such as this compound-d20.[11] If a deuterated analog is not available, a non-native, structurally similar compound with a similar boiling point and chromatographic behavior that is not present in the samples can be used. Key considerations for selecting an internal standard include:[9]

  • It should not be naturally present in the sample.

  • It should have similar chemical and physical properties to this compound.

  • It should elute close to this compound but be chromatographically resolved.

  • It should have high isotopic and chemical purity.[12]

Troubleshooting Guides

This section provides solutions to common problems encountered during the GC-MS analysis of this compound in environmental samples.

Problem 1: Poor Peak Shape (Tailing or Fronting)
Possible Cause Suggested Solution
Active sites in the GC system (injector liner, column) - Use a deactivated liner and/or pack the liner with deactivated glass wool.- Trim the front end of the GC column (e.g., 10-20 cm).- Condition the column according to the manufacturer's instructions.
Improper injection technique - Optimize the injection volume and speed. For volatile compounds, a fast injection is often preferred.- Ensure the syringe is clean and functioning correctly.
Column overload - Dilute the sample or reduce the injection volume.[13]
Incompatible solvent - Dissolve standards and sample extracts in a solvent that is compatible with the GC column stationary phase.
Gas flow issues - Check for leaks in the GC system.- Ensure the carrier gas flow rate is optimal for the column dimensions.[14]
Problem 2: Low or No Analyte Signal (Poor Sensitivity)
Possible Cause Suggested Solution
Analyte loss during sample preparation - For water samples (Purge-and-Trap): Ensure the purging time and temperature are adequate for this compound. Check for leaks in the purge and trap system.[15]- For soil samples (Headspace): Optimize the equilibration temperature and time to ensure efficient partitioning of this compound into the headspace.[6]- For air samples (Thermal Desorption): Ensure the desorption temperature and time are sufficient to transfer all of the analyte from the sorbent tube to the GC.[7]
Leaks in the GC-MS system - Perform a leak check of the entire system, including the injector, column fittings, and transfer line to the mass spectrometer.[16]
Contamination of the ion source - Clean the ion source according to the manufacturer's instructions.
Incorrect MS parameters - Ensure the correct ions for this compound are being monitored in Selected Ion Monitoring (SIM) mode.- Optimize the ionization energy and detector voltage.
Matrix suppression - Employ matrix-matched calibration or use a stable isotope-labeled internal standard.[17]
Problem 3: Inconsistent or Irreproducible Results
Possible Cause Suggested Solution
Variability in sample preparation - Ensure consistent sample volumes/weights, extraction times, and temperatures for all samples and standards.- Use an autosampler for injections to ensure reproducibility.
Carryover from previous injections - Run a solvent blank after a high-concentration sample to check for carryover.[10]- Optimize the bake-out parameters of the purge-and-trap or thermal desorption unit.- Clean the injector and replace the septum and liner if necessary.[10]
Degradation of the analyte - Ensure samples are stored properly (e.g., refrigerated) before analysis.[18]- Check for active sites in the GC system that may be causing degradation.[10]
Fluctuations in instrument performance - Regularly check the GC-MS system performance by injecting a standard mixture.- Monitor the response of the internal standard for any significant variations.

Quantitative Data Summary

The following table summarizes expected recovery data for alkanes in different environmental matrices. Specific recovery data for this compound is limited in the literature; therefore, data for similar n-alkanes are provided as a general guide. Actual recoveries should be determined experimentally for your specific matrix and method.

Analyte ClassMatrixSample Preparation MethodTypical Recovery (%)Reference
n-Alkanes (C21-C36)Forage and Fecal MaterialAutomated Solid-Liquid Extraction> 91%[19]
n-Alkanes (C14-C37)Ambient AerosolSolvent Extraction GC-MS89.3% - 101.5%[20]
n-Alkanes (C14-C37)Ambient AerosolThermal Desorption GC-MS57.2% - 109.8%[20]

Experimental Protocols

Protocol 1: Analysis of this compound in Water by Purge-and-Trap GC-MS (Based on EPA Method 8260D)

This protocol outlines a general procedure for the analysis of volatile organic compounds, including this compound, in water samples.[21]

1. Sample Preparation (Purge-and-Trap)

  • Bring samples and standards to room temperature.

  • Add a known amount of an appropriate internal standard (e.g., a deuterated C9 alkane) to a 5-mL or 25-mL purging vessel.

  • Add 5 mL (or 25 mL) of the water sample to the purging vessel.

  • Connect the purging vessel to the purge-and-trap system.

  • Purge the sample with an inert gas (e.g., helium) at a flow rate of 40 mL/min for 11 minutes at ambient temperature. The volatile compounds are trapped on a sorbent trap (e.g., Tenax®).

  • After purging, dry purge the trap by passing inert gas through it to remove excess water.

  • Desorb the trapped compounds by rapidly heating the trap (e.g., to 250°C) while backflushing with the GC carrier gas onto the analytical column.

2. GC-MS Analysis

  • GC Column: 30 m x 0.25 mm ID, 1.4 µm film thickness DB-624 or equivalent.

  • Oven Program: 35°C for 5 min, ramp to 170°C at 10°C/min, then ramp to 220°C at 20°C/min and hold for 2 min.

  • Injector: Splitless mode, 200°C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Transfer Line: 250°C.

  • Ion Source Temperature: 230°C.

  • Mass Spectrometer: Operate in Selected Ion Monitoring (SIM) mode. Monitor characteristic ions for this compound (e.g., m/z 57, 71, 85) and the internal standard.

Protocol 2: Analysis of this compound in Soil by Headspace GC-MS (Based on EPA Method 5035A)

This protocol provides a general procedure for the analysis of volatile organic compounds in soil.[6]

1. Sample Preparation (Static Headspace)

  • Place 5 g of the soil sample into a 20-mL headspace vial.

  • Add a known amount of an appropriate internal standard.

  • Add 5 mL of reagent water.

  • Immediately seal the vial with a PTFE-lined septum and crimp cap.

  • Vortex the vial for 1 minute to disperse the soil.

  • Place the vial in the headspace autosampler and equilibrate at 80°C for 30 minutes.

  • Pressurize the vial with the carrier gas.

  • Inject a portion of the headspace (e.g., 1 mL) into the GC-MS.

2. GC-MS Analysis

  • Use the same GC-MS conditions as described in Protocol 1.

Protocol 3: Analysis of this compound in Air by Thermal Desorption GC-MS

This protocol describes a general procedure for analyzing volatile organic compounds collected on sorbent tubes.[22]

1. Sample Preparation (Thermal Desorption)

  • Place the sorbent tube containing the collected air sample into the thermal desorber.

  • Add an internal standard to the tube or have it pre-spiked on a separate tube that is analyzed in series.

  • Purge the tube with an inert gas to remove any air.

  • Desorb the analytes by heating the tube (e.g., to 300°C for 5 minutes) in a stream of carrier gas.

  • The desorbed analytes are transferred to a cold trap (-10°C) to focus them into a narrow band.

  • Rapidly heat the cold trap (e.g., to 320°C) to inject the analytes onto the GC column.

2. GC-MS Analysis

  • GC Column: 60 m x 0.25 mm ID, 1.0 µm film thickness DB-5ms or equivalent.

  • Oven Program: 40°C for 8 min, ramp to 100°C at 4°C/min, then to 320°C at 15°C/min and hold for 9 min.[23]

  • Other GC-MS parameters can be similar to those in Protocol 1, with optimization as needed.

Experimental Workflows

Sample_Preparation_Workflow cluster_water Water Sample cluster_soil Soil Sample cluster_air Air Sample Water_Sample Water Sample Collection Add_IS_Water Add Internal Standard Water_Sample->Add_IS_Water Purge_Trap Purge and Trap Add_IS_Water->Purge_Trap GCMS_Analysis GC-MS Analysis Purge_Trap->GCMS_Analysis Soil_Sample Soil Sample Collection Add_IS_Soil Add Internal Standard & Water Soil_Sample->Add_IS_Soil Headspace Headspace Extraction Add_IS_Soil->Headspace Headspace->GCMS_Analysis Air_Sample Air Sampling onto Sorbent Tube Add_IS_Air Add Internal Standard Air_Sample->Add_IS_Air Thermal_Desorption Thermal Desorption Add_IS_Air->Thermal_Desorption Thermal_Desorption->GCMS_Analysis

Figure 1. Sample preparation workflows for different environmental matrices.

GCMS_Analysis_Workflow cluster_gc Gas Chromatography cluster_ms Mass Spectrometry Injector Injection Column Chromatographic Separation Injector->Column Ion_Source Ionization Column->Ion_Source Transfer Line Mass_Analyzer Mass Analysis (SIM) Ion_Source->Mass_Analyzer Detector Detection Mass_Analyzer->Detector Data_System Data Acquisition & Processing Detector->Data_System Signal Troubleshooting_Logic Problem Identify Chromatographic Problem (e.g., Poor Peak Shape, Low Signal) Check_Sample_Prep Review Sample Preparation - Consistent procedure? - Analyte loss? Problem->Check_Sample_Prep Check_GC_System Inspect GC System - Leaks? - Contamination (liner, septum)? - Column condition? Problem->Check_GC_System Check_MS_System Evaluate MS Performance - Ion source cleanliness? - Correct parameters? Problem->Check_MS_System Implement_Solution Implement Corrective Action - Optimize method - Perform maintenance Check_Sample_Prep->Implement_Solution Check_GC_System->Implement_Solution Check_MS_System->Implement_Solution

References

Technical Support Center: Trace-Level Detection of 3,4-Dimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for enhancing the sensitivity of trace-level detection of 3,4-Dimethylheptane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the analytical challenges of this volatile organic compound (VOC).

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, providing potential causes and solutions in a straightforward question-and-answer format.

Question: Why am I seeing poor peak shapes (tailing or fronting) for this compound in my chromatogram?

Answer:

Poor peak shape is a common issue in gas chromatography (GC) and can significantly impact resolution and quantitation.

  • Peak Tailing: This is often caused by active sites in the GC system that interact with the analyte.

    • Contaminated Inlet Liner: The glass liner in the injector can accumulate non-volatile residues. Solution: Replace the inlet liner. Consider using a deactivated liner for better inertness.[1]

    • Column Contamination: The front end of the GC column can become contaminated over time. Solution: Trim 10-20 cm from the front of the column.[1]

    • Improper Column Installation: If the column is not installed correctly in the inlet, it can lead to dead volume and peak tailing. Solution: Ensure the column is cut cleanly at a 90-degree angle and installed at the correct height as per the manufacturer's instructions.[1]

    • Active Sites on the Column: Over time, the stationary phase can degrade, exposing active sites. Solution: Condition the column at a high temperature or, if the problem persists, replace the column.[2]

  • Peak Fronting: This is typically a sign of column overloading.

    • Sample Concentration is Too High: Injecting too much analyte can saturate the column. Solution: Dilute your sample or reduce the injection volume.[3]

    • Incorrect Split Ratio: A split ratio that is too low can also lead to overloading. Solution: Increase the split ratio.[3]

    • Incompatible Stationary Phase: If the polarity of the stationary phase is not well-matched to the analyte, it can cause fronting. Solution: Ensure you are using a non-polar column, such as a DB-5MS, for the analysis of branched alkanes like this compound.[3]

Question: I am observing ghost peaks in my blank runs. What is the cause and how can I eliminate them?

Answer:

Ghost peaks are extraneous peaks that appear in your chromatogram, even when no sample is injected. They are usually the result of contamination.

  • Septum Bleed: The septum in the injector can degrade at high temperatures, releasing volatile compounds. Solution: Use a high-quality, low-bleed septum and replace it regularly.

  • Carryover from Previous Injections: Highly concentrated samples can leave residues in the injector or on the column that elute in subsequent runs. Solution: Run a solvent blank after a high-concentration sample. Clean the syringe and consider using a liner with glass wool to trap non-volatile residues.[3]

  • Contaminated Carrier Gas or Solvents: Impurities in the carrier gas or solvents can introduce ghost peaks. Solution: Use high-purity carrier gas and ensure your gas lines have appropriate traps for moisture and hydrocarbons. Use high-purity solvents for sample preparation.

Question: My retention times for this compound are shifting between runs. What could be the problem?

Answer:

Consistent retention times are crucial for accurate peak identification. Shifting retention times often point to issues with the GC system's stability.

  • Leaks in the System: Leaks in the injector, column fittings, or gas lines will cause fluctuations in the carrier gas flow rate. Solution: Use an electronic leak detector to systematically check for leaks at all connection points.

  • Unstable Oven Temperature: Inconsistent oven temperatures will lead to variable retention times. Solution: Verify that the oven temperature is stable and that the temperature program is running correctly.

  • Changes in Carrier Gas Flow Rate: Fluctuations in the carrier gas pressure or a faulty flow controller can alter the flow rate. Solution: Check the gas supply pressure and ensure the flow controller is functioning correctly.

Question: I am not achieving the desired sensitivity for trace-level detection of this compound. How can I improve it?

Answer:

Enhancing sensitivity is key for trace-level analysis. Several strategies can be employed:

  • Optimize Sample Preparation: Pre-concentration of the analyte is often necessary.

    • Solid Phase Microextraction (SPME): This is a solvent-free technique that can effectively concentrate volatile analytes from a sample's headspace.[4][5]

    • Thermal Desorption (TD): This technique involves trapping analytes on a sorbent tube and then thermally desorbing them into the GC-MS, providing significant pre-concentration.[6][7] TD-GC-MS can achieve detection limits in the picogram range.[8][9]

  • Use a More Sensitive Detector or a Different Ionization Technique:

    • Ion Mobility Spectrometry (IMS): When coupled with GC, IMS can be approximately ten times more sensitive than MS for some VOCs.[8][9]

    • Chemical Ionization (CI): For branched alkanes that may not produce a strong molecular ion with electron ionization (EI), CI can be a softer ionization technique that may enhance the molecular ion peak, aiding in identification and quantification.[10]

  • Optimize GC-MS Parameters:

    • Splitless Injection: For trace analysis, a splitless injection ensures that the entire sample is transferred to the column, maximizing sensitivity.

    • Selected Ion Monitoring (SIM): Instead of scanning a full mass range, monitoring only a few characteristic ions of this compound will significantly increase the signal-to-noise ratio.

Frequently Asked Questions (FAQs)

Q1: What is the optimal type of GC column for analyzing this compound?

A1: For a non-polar compound like this compound, a non-polar or low-polarity column is recommended. A common choice is a column with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5MS, HP-5MS). A longer column (e.g., 100 m) can provide better resolution for separating isomers.[10]

Q2: How can I confirm the identity of the this compound peak in my chromatogram?

A2: The most reliable method is to compare both the retention time and the mass spectrum of your peak with those of a certified reference standard of this compound run under the same conditions. The mass spectrum should show characteristic fragment ions for this compound.

Q3: What are the expected challenges when analyzing this compound in a complex matrix?

A3: Complex matrices can introduce interferences that co-elute with this compound, making accurate quantification difficult. Matrix effects can also suppress or enhance the analyte signal in the mass spectrometer. Effective sample preparation to remove matrix components and the use of an internal standard are crucial for accurate results.

Q4: Is it necessary to use an internal standard for quantitative analysis?

A4: Yes, for accurate and precise quantification, especially at trace levels, the use of an internal standard is highly recommended. An ideal internal standard would be an isotopically labeled version of this compound (e.g., deuterated). If that is not available, a non-interfering branched alkane with similar chemical properties can be used.

Data Presentation

The following tables summarize quantitative data relevant to the trace-level analysis of volatile hydrocarbons.

Table 1: Comparison of Sample Preparation Techniques for Volatile Organic Compounds

Sample Preparation TechniqueAnalyte ClassMatrixTypical Recovery Rate (%)Concentration FactorReference
Active Sampling (Carbon Beads)Various VOCsIndoor Air86 - 94N/A[11][12]
Active Sampling (Anasorb CSC)Various VOCsIndoor Air78 - 84N/A[11][12]
Solvent Extractionn-Alkanes (C12-C25)Solvent Mixture~60N/A[13]
Automated Solid-Liquid Extractionn-Alkanes (C21-C36)Plant Material>91N/A[14]
Thermal Desorptionn-Alkanes (C16-C44)Sorbent TubeHighly predictable recoveryHigh[6][15]
Headspace SPME (PDMS fiber)n-Alkanes (C8-C16)Gas PhaseN/AVaries with analyte[3]

N/A: Not available in the cited literature.

Table 2: Instrumental Limits of Detection (LOD) and Quantification (LOQ) for n-Alkanes using GC-MS

Note: Data for n-alkanes are presented as a proxy for this compound. Actual LOD/LOQ for this compound may vary.

CompoundLOD (µg/ml)LOQ (µg/ml)Reference
n-Decane (C10)0.020.05[2]
n-Undecane (C11)0.010.04[2]
n-Dodecane (C12)0.010.04[2]
n-Tridecane (C13)0.010.04[2]
n-Tetradecane (C14)0.010.04[2]
n-Pentadecane (C15)0.010.04[2]

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound

This protocol provides a general method for the analysis of this compound using gas chromatography-mass spectrometry.

1. Sample Preparation (Headspace SPME)

  • Place a known amount of the sample into a 20 mL headspace vial.

  • Add an appropriate internal standard.

  • Seal the vial with a PTFE/silicone septum.

  • Incubate the vial at a controlled temperature (e.g., 60 °C) for a set time (e.g., 20 minutes) to allow for equilibration of the volatiles in the headspace.

  • Expose a SPME fiber (e.g., 100 µm PDMS) to the headspace for a fixed time (e.g., 30 minutes) to adsorb the analytes.

  • Retract the fiber and immediately introduce it into the GC injector for thermal desorption.

2. GC-MS Parameters

ParameterSetting
Gas Chromatograph
GC ColumnDB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
InjectorSplit/Splitless, operated in splitless mode
Injector Temperature250 °C
Carrier GasHelium, constant flow at 1.0 mL/min
Oven Temperature ProgramInitial temperature 40 °C, hold for 3 minutes; ramp at 12.5 °C/min to 290 °C, hold for 4 minutes[16][17]
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Electron Energy70 eV
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Rangem/z 40-200 (Scan mode) or monitor characteristic ions (SIM mode)
Characteristic Ions for this compound43, 57, 71, 85 (base on NIST mass spectrum)

3. Data Analysis

  • Identify the this compound peak based on its retention time and mass spectrum compared to a reference standard.

  • Integrate the peak area of the analyte and the internal standard.

  • Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for a series of calibration standards.

  • Quantify the concentration of this compound in the sample using the calibration curve.

Visualizations

Experimental Workflow for Trace-Level VOC Analysis

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection Standard Internal Standard Addition Sample->Standard Preconcentration Pre-concentration (e.g., SPME, TD) GC_MS GC-MS Analysis Preconcentration->GC_MS Standard->Preconcentration Identification Peak Identification GC_MS->Identification Quantification Quantification Identification->Quantification Report Reporting Quantification->Report

Caption: A generalized workflow for the analysis of trace-level volatile organic compounds.

Troubleshooting Logic for Poor Peak Shape

troubleshooting_peak_shape Start Poor Peak Shape Observed CheckTailing Is the peak tailing? Start->CheckTailing CheckOverload Is the sample concentration high? Dilute Dilute sample or increase split ratio CheckOverload->Dilute Yes CheckTailing->CheckOverload No CheckLiner Check Inlet Liner CheckTailing->CheckLiner Yes Reinject Re-inject sample Dilute->Reinject ReplaceLiner Replace Liner CheckLiner->ReplaceLiner Contaminated CheckColumn Check Column Installation & Condition CheckLiner->CheckColumn OK ReplaceLiner->Reinject ReinstallColumn Re-install or Trim Column CheckColumn->ReinstallColumn Improperly installed or contaminated ReplaceColumn Replace Column CheckColumn->ReplaceColumn Column is old or degraded ReinstallColumn->Reinject ReplaceColumn->Reinject

Caption: A decision tree for troubleshooting common peak shape problems in GC analysis.

References

Technical Support Center: Isomer Differentiation of C9H20 Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in using advanced NMR spectroscopy for the differentiation of C9H20 alkane isomers.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to differentiate C9H20 isomers using only a standard ¹H NMR spectrum?

A1: The ¹H NMR spectra of alkanes, including the 35 structural isomers of C9H20, often exhibit severe signal overlap in the highly shielded aliphatic region (typically 0.7 to 1.5 ppm).[1] This complexity arises from the similar electronic environments of many protons, making it difficult to resolve individual multiplets and extract clear coupling information for unambiguous structure elucidation.

Q2: Which 1D NMR techniques are fundamental for analyzing C9H20 isomers?

A2: A combination of ¹H NMR, ¹³C NMR, and DEPT (Distortionless Enhancement by Polarization Transfer) are essential starting points.

  • ¹H NMR: Provides initial information about the proton environments and their integrations.[2]

  • ¹³C NMR: Gives direct information about the carbon skeleton, where each non-equivalent carbon produces a distinct signal.[3][4]

  • DEPT: Differentiates carbon signals based on the number of attached protons (CH, CH₂, and CH₃), which is crucial for determining the types of carbon groups present.[5]

Q3: How do DEPT-90 and DEPT-135 experiments help in identifying carbon types?

A3: DEPT experiments are powerful for editing a ¹³C NMR spectrum.[5]

  • DEPT-90: Only CH (methine) carbons will show a positive signal.

  • DEPT-135: CH and CH₃ carbons appear as positive signals, while CH₂ carbons appear as negative signals. Quaternary carbons (C) are absent in both DEPT-90 and DEPT-135 spectra.[6]

Q4: When should I use 2D NMR techniques, and which ones are most effective for C9H20 isomers?

A4: 2D NMR is necessary when 1D spectra are insufficient to resolve the structure.

  • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin coupling networks, helping to piece together fragments of the molecule.[7][8]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon, providing definitive ¹H-C assignments.[2][7] This is excellent for resolving overlapping proton signals by spreading them out in the carbon dimension.[2]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two to four bonds away, which is key for connecting molecular fragments and identifying the full carbon skeleton.[2][9]

  • INADEQUATE (Incredible Natural Abundance Double Quantum Transfer Experiment): The most definitive experiment for tracing the carbon skeleton as it directly shows ¹³C-¹³C correlations through one-bond couplings.[8]

Troubleshooting Guides

Issue Probable Cause(s) Recommended Solution(s)
Severe peak overlap in ¹H NMR spectrum. High structural similarity among isomers; inherent nature of alkane spectra.1. Change Solvent: Acquiring the spectrum in a different solvent (e.g., benzene-d6 instead of chloroform-d6) can alter chemical shifts and may resolve overlapping signals.[10] 2. Use 2D NMR: Employ an HSQC experiment to disperse proton signals along the ¹³C dimension, allowing for better resolution.[2]
Low signal-to-noise (S/N) in ¹³C or 2D NMR spectra. Low natural abundance of ¹³C (1.1%); insufficient sample concentration; too few scans.1. Increase Scans: Double the number of scans to increase the S/N ratio by a factor of ~1.4. 2. Increase Concentration: If possible, prepare a more concentrated sample. 3. Use Cryoprobe: If available, a cryogenic probe significantly enhances sensitivity, which is especially useful for demanding experiments like INADEQUATE.[11]
ADC overflow error during acquisition. Receiver gain (RG) is set too high, often due to a very concentrated sample or a strong solvent signal.[12]1. Manually Adjust Gain: Set the receiver gain to a lower value (e.g., in the low hundreds) and re-run the experiment.[12] 2. Reduce Tip Angle: Lowering the pulse angle can reduce the overall signal intensity to prevent detector saturation.[13]
Ambiguous or missing correlations in an HMBC spectrum. The chosen evolution delay was not optimal for the J-couplings present in the molecule.1. Optimize Delay: Adjust the long-range coupling delay (typically optimized for 8-10 Hz) to better match the expected 2- and 3-bond J-couplings in your molecule. 2. Increase Scans: Weak long-range correlations may require more scans to become visible above the noise.
No signals or very weak signals in an INADEQUATE experiment. Extremely low probability of two adjacent ¹³C atoms (1.1% x 1.1%); insufficient experiment time or sample concentration.1. Ensure High Concentration: This experiment requires a highly concentrated sample. 2. Allow for Long Acquisition: INADEQUATE is a time-intensive experiment; be prepared for acquisition times of 12-24 hours or longer, even on sensitive hardware. 3. Verify Probe Tuning: Ensure the NMR probe is correctly tuned to the ¹³C frequency.
Poor shimming results in broad, distorted peaks. Inhomogeneous magnetic field across the sample; poor quality NMR tube; air bubbles or insoluble material in the sample.[12]1. Re-shim: Run an automated shimming routine (e.g., topshim). If that fails, manual shimming may be necessary.[12] 2. Check Sample: Ensure the sample is fully dissolved and free of particulates. Use a high-quality NMR tube suitable for your spectrometer's field strength.[12]

Data Presentation

Table 1: Typical NMR Chemical Shift Ranges for Alkanes

Carbon TypeProton (¹H) Chemical Shift (ppm)Carbon (¹³C) Chemical Shift (ppm)
Primary (CH₃)0.7 - 1.010 - 20[1]
Secondary (CH₂)1.2 - 1.520 - 30[1]
Tertiary (CH)1.4 - 1.725 - 40
Quaternary (C)N/A30 - 40[1]
Note: These are general ranges and can be influenced by molecular geometry and substitution.

Table 2: Interpreting DEPT Experiment Results

Carbon TypeDEPT-90 SignalDEPT-135 Signal
CH₃ No SignalPositive
CH₂ No SignalNegative
CH PositivePositive
C (Quaternary)No SignalNo Signal

Experimental Protocols

1. Sample Preparation

  • Analyte: Dissolve 5-10 mg of the C9H20 isomer sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

  • Filtering: Filter the solution through a small plug of glass wool into a clean, high-quality NMR tube to remove any particulate matter.

2. 1D ¹³C{¹H} NMR Acquisition

  • Experiment: Standard proton-decoupled carbon experiment.

  • Pulse Angle: 30-45 degrees.

  • Spectral Width: 0 to 220 ppm.[4]

  • Acquisition Time: ~1-2 seconds.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: 128 or higher, depending on concentration.

3. DEPT-135 Acquisition

  • Experiment: Standard DEPT-135 pulse sequence.

  • Pulse Angle: 135 degrees for the final proton pulse.

  • Parameters: Use the same spectral width and acquisition time as the standard ¹³C experiment for direct comparison.

  • Number of Scans: Typically similar to the ¹³C experiment.

4. 2D HSQC Acquisition

  • Experiment: Phase-sensitive HSQC with gradients.

  • Spectral Width (F2, ¹H): 0 to 2.0 ppm (or as needed to cover all proton signals).

  • Spectral Width (F1, ¹³C): 0 to 50 ppm (or as needed to cover all carbon signals).

  • Number of Increments (F1): 256 or 512.

  • Number of Scans: 2 to 8 per increment.

  • Relaxation Delay: 1.5 seconds.

5. 2D INADEQUATE Acquisition

  • Experiment: Standard 1D or 2D INADEQUATE pulse sequence.

  • Optimization: The experiment must be carefully optimized for the one-bond ¹³C-¹³C coupling constant (¹Jcc), typically ~35 Hz for alkanes.

  • Acquisition Time: This is a long experiment. Expect 12-24+ hours of acquisition time.

  • Sample: Requires a highly concentrated sample (>50 mg if possible) and a sensitive spectrometer, preferably with a cryoprobe.

Mandatory Visualizations

G cluster_start Step 1: Initial Analysis cluster_eval1 Step 2: Evaluation cluster_2d Step 3: 2D Connectivity Analysis cluster_eval2 Step 4: Final Confirmation cluster_final Step 5: Definitive Structure A Acquire 1D Spectra (¹H, ¹³C) B Acquire DEPT-90 & DEPT-135 A->B Determine C, CH, CH₂, CH₃ counts C Is Structure Unambiguous? B->C D Acquire 2D HSQC (¹H-¹³C One-Bond Correlation) C->D No H Structure Elucidated C->H Yes E Acquire 2D HMBC (¹H-¹³C Long-Range Correlation) D->E Assign direct connections F Is Carbon Skeleton Confirmed? E->F Assemble fragments G Acquire 2D INADEQUATE (¹³C-¹³C Direct Correlation) F->G No / Ambiguous F->H Yes G->H Trace C-C bonds

Caption: Experimental workflow for C9H20 isomer differentiation.

G Q1 What information do I need? A1 Carbon Multiplicity (CH, CH₂, CH₃)? Q1->A1 A2 Which protons are attached to which carbons? Q1->A2 A3 How are molecular fragments connected? Q1->A3 A4 What is the definitive carbon-carbon skeleton? Q1->A4 E1 DEPT-135 & DEPT-90 A1->E1 E2 HSQC A2->E2 E3 HMBC / COSY A3->E3 E4 INADEQUATE A4->E4

Caption: Decision tree for selecting the appropriate NMR experiment.

References

Validation & Comparative

Validating the Presence of 3,4-Dimethylheptane in Crude Oil: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification and quantification of specific hydrocarbon isomers like 3,4-Dimethylheptane within the complex matrix of crude oil is a critical analytical challenge. This guide provides a comparative overview of prevalent analytical methodologies, offering insights into their performance, supported by experimental data, to aid in the selection of the most appropriate validation strategy.

The validation of this compound in crude oil relies on a combination of chromatographic separation and robust detection techniques. Gas Chromatography (GC) is the cornerstone of this analysis, often coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). For enhanced separation of complex isomer mixtures, Comprehensive Two-Dimensional Gas Chromatography (GCxGC) has emerged as a powerful alternative.

Comparative Analysis of Analytical Methods

The choice of analytical technique for the validation of this compound hinges on the specific requirements of the analysis, such as the need for definitive identification, quantitative accuracy, and the complexity of the crude oil matrix. The following table summarizes the key performance characteristics of the most commonly employed methods.

Analytical MethodPrincipleSeparation CapabilityIdentification ConfidenceQuantitative PerformanceThroughput
GC-FID Separation by boiling point and polarity, detection by ionization in a flame.Good for general hydrocarbon profiling. Co-elution of isomers is a significant challenge.Low to moderate. Based on retention time matching with standards.High precision and wide linear range for quantification of total hydrocarbons.[1][2][3][4]High
GC-MS Separation by boiling point and polarity, detection by mass-to-charge ratio.Good for general hydrocarbon profiling. Co-elution of isomers can still occur.High. Mass spectral library matching provides definitive identification.[5][6][7]Good. Can be affected by matrix interferences. Selective Ion Monitoring (SIM) mode improves sensitivity.Moderate
GCxGC-MS (TOF) Two-dimensional separation based on volatility and polarity, detection by mass-to-charge ratio.Excellent. Significantly increased peak capacity allows for the resolution of complex isomer mixtures.[8][9][10][11][12][13]Very High. Combination of two retention times and mass spectral data provides unambiguous identification.Excellent. Improved separation reduces co-elution, leading to more accurate quantification.Low to Moderate

Experimental Protocols

Accurate and reproducible data are contingent on meticulously executed experimental protocols. Below are detailed methodologies for the key analytical techniques discussed.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method provides a balance of separation and definitive identification.

1. Sample Preparation:

  • Dilute the crude oil sample in a volatile solvent (e.g., hexane or dichloromethane) to a concentration suitable for GC analysis (typically in the low µg/mL range).[14]

  • If necessary, perform a fractionation step to isolate the saturate fraction containing this compound.

2. Instrumentation:

  • Gas Chromatograph: Equipped with a split/splitless injector and a capillary column suitable for hydrocarbon analysis (e.g., a non-polar 100% dimethylpolysiloxane or a 5% phenyl-methylpolysiloxane column).

  • Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used.

3. GC-MS Conditions:

  • Injector Temperature: 250-300 °C.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Oven Temperature Program: A temperature program is employed to separate hydrocarbons by their boiling points. A typical program might start at 40°C and ramp up to 300°C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full scan mode for qualitative analysis and library matching. Selected Ion Monitoring (SIM) mode can be used for enhanced sensitivity in quantitative analysis, monitoring characteristic ions of this compound (e.g., m/z 43, 57, 71, 85, 128).[5][6]

4. Data Analysis:

  • Identification: Compare the acquired mass spectrum of the chromatographic peak with a reference library (e.g., NIST).[5][6][7]

  • Validation: Confirm the identification by comparing the retention index of the peak with known values for this compound on the specific GC column used.[15][16][17][18][19][20]

  • Quantification: Generate a calibration curve using certified reference standards of this compound.

Comprehensive Two-Dimensional Gas Chromatography-Mass Spectrometry (GCxGC-MS)

This advanced technique offers superior separation for complex matrices like crude oil.[8][9][10][11][12][13]

1. Sample Preparation:

  • Sample preparation is similar to that for GC-MS, involving dilution and optional fractionation.

2. Instrumentation:

  • GCxGC System: A gas chromatograph equipped with two columns of different selectivity (e.g., a non-polar first dimension column and a semi-polar second dimension column) connected by a modulator (thermal or cryogenic).

  • Detector: A fast-scanning mass spectrometer, typically a Time-of-Flight (TOF) MS, is required to handle the narrow peaks produced by the second dimension.

3. GCxGC-MS Conditions:

  • First Dimension (¹D) Column: A long, non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Second Dimension (²D) Column: A short, semi-polar or polar column (e.g., 1-2 m x 0.1 mm ID, 0.1 µm film thickness).

  • Modulation Period: Typically 2-8 seconds, depending on the separation.

  • Oven Temperature Program: A programmed temperature ramp is applied to the primary oven containing both columns.

  • TOF-MS Conditions:

    • Acquisition Rate: High acquisition speed (e.g., 100-500 spectra/s) is necessary.

    • Mass Range: A wide mass range is scanned to detect all relevant fragment ions.

4. Data Analysis:

  • Identification: The structured two-dimensional chromatogram allows for the separation of compound classes into distinct regions. Peaks are identified based on their ¹D and ²D retention times and their mass spectra.

  • Quantification: Peak volumes in the 2D chromatogram are integrated and quantified using a calibration curve established with authentic standards.

Visualization of Analytical Workflows

To further elucidate the experimental processes, the following diagrams illustrate the logical flow of the validation process.

Validation_Workflow Overall Validation Workflow for this compound cluster_sample_prep Sample Preparation cluster_analysis Analytical Separation & Detection cluster_validation Identification & Validation cluster_quantification Quantification Sample Crude Oil Sample Dilution Dilution in Solvent Sample->Dilution Fractionation Fractionation (Optional) Dilution->Fractionation GC_FID GC-FID Analysis Fractionation->GC_FID GC_MS GC-MS Analysis Fractionation->GC_MS GCxGC_MS GCxGC-MS Analysis Fractionation->GCxGC_MS Retention_Time Retention Time Matching GC_FID->Retention_Time Retention_Index Retention Index Comparison GC_MS->Retention_Index Mass_Spectrum Mass Spectral Library Match GC_MS->Mass_Spectrum GCxGC_MS->Retention_Index GCxGC_MS->Mass_Spectrum Calibration Calibration with Standards Retention_Time->Calibration Retention_Index->Calibration Mass_Spectrum->Calibration Concentration Concentration Determination Calibration->Concentration Report Report Concentration->Report Final Report

Validation Workflow Diagram

The following diagram illustrates the logical relationship for choosing the appropriate analytical method based on the desired outcome.

Method_Selection Method Selection Logic Start Start: Need to Validate This compound Decision1 High Confidence Identification Required? Start->Decision1 Decision2 Complex Matrix with Many Isomers? Decision1->Decision2 Yes GC_FID Use GC-FID for Screening/Quantification Decision1->GC_FID No GC_MS Use GC-MS for Confident Identification Decision2->GC_MS No GCxGC_MS Use GCxGC-MS for High-Resolution Separation & Definitive Identification Decision2->GCxGC_MS Yes End End GC_FID->End GC_MS->End GCxGC_MS->End

Method Selection Logic Diagram

References

A Comparative Analysis of 3,4-Dimethylheptane and Its Structural Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the physicochemical properties of 3,4-Dimethylheptane and a selection of its structural isomers. The data presented is supported by established experimental protocols, offering a valuable resource for professionals in research and development.

Introduction to Structural Isomerism in Alkanes

Structural isomers are molecules that share the same molecular formula but differ in the connectivity of their atoms. In the case of alkanes, this primarily involves variations in the branching of the carbon chain. These seemingly subtle differences in structure can lead to significant variations in physical properties such as boiling point, density, and refractive index. Understanding these differences is crucial for applications ranging from fuel development to the synthesis of fine chemicals and pharmaceuticals, where the specific properties of an isomer can significantly impact its performance and suitability. This compound, with the molecular formula C9H20, is an isomer of nonane, which has a total of 35 structural isomers.[1] This guide will focus on a comparative analysis of this compound and other representative nonane isomers.

Comparative Data of Physical Properties

The following table summarizes the key physical properties of this compound and several of its structural isomers. These isomers have been selected to illustrate the impact of different branching patterns on physical characteristics.

Isomer NameMolecular FormulaBoiling Point (°C)Density (g/mL at 20°C)Refractive Index (at 20°C)
n-NonaneC9H201510.7181.405
2-MethyloctaneC9H201430.7141.403
3-MethyloctaneC9H201440.7211.4063
4-MethyloctaneC9H201420.721.4062
This compound C9H20 140.6 - 141 0.731 - 0.741 1.411
2,3-DimethylheptaneC9H20140.80.726 (at 25°C)1.409
2,4-DimethylheptaneC9H20132-1330.721.40
2,6-DimethylheptaneC9H20135.210.70891.4007
2,2,4-TrimethylhexaneC9H20125-1270.7161.403
2,2,5-TrimethylhexaneC9H20124.10.711.40
2,3,5-TrimethylhexaneC9H20111-1140.7571.4037

Note: The physical properties are subject to minor variations depending on the experimental conditions and data source.

Experimental Protocols

The following are detailed methodologies for the determination of the key physical properties presented in this guide.

Determination of Boiling Point (Thiele Tube Method)

The Thiele tube method is a common and efficient technique for determining the boiling point of a liquid organic compound.

Apparatus:

  • Thiele tube

  • Thermometer (calibrated)

  • Small test tube (e.g., Durham tube)

  • Capillary tube (sealed at one end)

  • Heating source (e.g., Bunsen burner or hot plate)

  • Mineral oil or other suitable heating bath fluid

  • Rubber band or wire for attaching the test tube to the thermometer

Procedure:

  • Sample Preparation: Place a small amount (approximately 0.5 mL) of the liquid sample into the small test tube.

  • Capillary Tube Insertion: Place the capillary tube, with the sealed end facing up, into the test tube containing the sample.

  • Apparatus Assembly: Attach the test tube to the thermometer using a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer bulb.

  • Heating: Immerse the assembly into the Thiele tube containing the heating oil, making sure the sample is below the oil level.

  • Observation: Gently heat the side arm of the Thiele tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Boiling Point Determination: Continue heating until a steady stream of bubbles is observed. Then, remove the heat source. The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.

Determination of Density (Hydrometer Method)

The density of a liquid can be determined using a hydrometer, which operates on the principle of buoyancy.

Apparatus:

  • Hydrometer (with appropriate density range)

  • Graduated cylinder (of sufficient size to float the hydrometer)

  • Thermometer

Procedure:

  • Sample Preparation: Fill the graduated cylinder with a sufficient amount of the liquid sample to allow the hydrometer to float freely without touching the sides or bottom.

  • Temperature Measurement: Measure and record the temperature of the liquid sample.

  • Hydrometer Insertion: Gently lower the hydrometer into the liquid, giving it a slight spin to ensure it is not touching the cylinder walls.

  • Reading the Density: Once the hydrometer has settled and is floating freely, read the density value from the scale at the point where the surface of the liquid meets the hydrometer stem.

  • Temperature Correction: If the measurement was not taken at the standard temperature (usually 20°C), a correction factor may need to be applied based on the liquid's coefficient of thermal expansion.

Determination of Refractive Index (Abbe Refractometer)

The Abbe refractometer is a widely used instrument for measuring the refractive index of liquids.

Apparatus:

  • Abbe refractometer

  • Dropper or pipette

  • Solvent for cleaning (e.g., ethanol or acetone)

  • Lens paper

Procedure:

  • Instrument Calibration: Calibrate the refractometer using a standard liquid with a known refractive index (e.g., distilled water).

  • Sample Application: Open the prism assembly of the refractometer and place a few drops of the liquid sample onto the surface of the lower prism.

  • Prism Closure: Close the prism assembly gently but firmly.

  • Focusing: Look through the eyepiece and adjust the focus until the crosshairs are sharp.

  • Boundary Adjustment: Rotate the adjustment knob to bring the boundary line between the light and dark fields into the center of the crosshairs.

  • Dispersion Correction: If a colored band is visible at the boundary, adjust the compensator knob to obtain a sharp, achromatic (black and white) boundary.

  • Reading the Refractive Index: Read the refractive index value from the instrument's scale.

  • Cleaning: After the measurement, clean the prism surfaces thoroughly with a suitable solvent and lens paper.

Visualizations

Structural Isomers of Nonane

The following diagram illustrates the structural formulas of this compound and a selection of its isomers, highlighting the differences in their carbon skeletons.

Structural_Isomers cluster_nonane n-Nonane cluster_methyloctanes Methyloctanes cluster_dimethylheptanes Dimethylheptanes cluster_trimethylhexanes Trimethylhexanes n_nonane CH3(CH2)7CH3 2_methyloctane 2-Methyloctane 3_methyloctane 3-Methyloctane 4_methyloctane 4-Methyloctane 3_4_dimethylheptane This compound 2_3_dimethylheptane 2,3-Dimethylheptane 2_4_dimethylheptane 2,4-Dimethylheptane 2_6_dimethylheptane 2,6-Dimethylheptane 2_2_4_trimethylhexane 2,2,4-Trimethylhexane 2_2_5_trimethylhexane 2,2,5-Trimethylhexane 2_3_5_trimethylhexane 2,3,5-Trimethylhexane Isomers of C9H20 Isomers of C9H20 Isomers of C9H20->n_nonane Isomers of C9H20->2_methyloctane Isomers of C9H20->3_methyloctane Isomers of C9H20->4_methyloctane Isomers of C9H20->3_4_dimethylheptane Isomers of C9H20->2_3_dimethylheptane Isomers of C9H20->2_4_dimethylheptane Isomers of C9H20->2_6_dimethylheptane Isomers of C9H20->2_2_4_trimethylhexane Isomers of C9H20->2_2_5_trimethylhexane Isomers of C9H20->2_3_5_trimethylhexane Boiling_Point_Workflow cluster_prep Preparation cluster_measurement Measurement prep_sample Prepare Sample in Test Tube insert_capillary Insert Capillary Tube prep_sample->insert_capillary assemble_apparatus Assemble Apparatus insert_capillary->assemble_apparatus heat_sample Gently Heat Thiele Tube assemble_apparatus->heat_sample observe_bubbles Observe Steady Stream of Bubbles heat_sample->observe_bubbles remove_heat Remove Heat Source observe_bubbles->remove_heat record_bp Record Boiling Point Temperature remove_heat->record_bp end_point End record_bp->end_point start Start start->prep_sample

References

Distinguishing 3,4-Dimethylheptane from other Octane Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of hydrocarbon analysis, particularly within the petrochemical and pharmaceutical industries, the precise identification of alkane isomers is of paramount importance. These isomers, while sharing the same molecular formula, often exhibit distinct physical and chemical properties that can significantly impact their suitability for various applications. This guide provides a comprehensive comparison of 3,4-Dimethylheptane with other representative octane (C₈H₁₈) and nonane (C₉H₂₀) isomers, offering detailed experimental protocols and supporting data to facilitate their differentiation.

Physicochemical Properties: A Quantitative Comparison

The initial step in distinguishing between isomers often involves the examination of their fundamental physicochemical properties. Even subtle differences in boiling point, density, and refractive index can provide valuable clues for identification. The following table summarizes these properties for this compound and a selection of other C8 and C9 alkane isomers.

CompoundMolecular FormulaBoiling Point (°C)Density (g/mL at 20°C)Refractive Index (at 20°C)
n-OctaneC₈H₁₈125.70.7031.398
2-MethylheptaneC₈H₁₈117.60.6981.395
3-MethylheptaneC₈H₁₈118.90.7061.398
2,2,4-Trimethylpentane (Isooctane)C₈H₁₈99.30.6921.391
3,4-DimethylhexaneC₈H₁₈117.80.7191.404
This compound C₉H₂₀ 140.6 0.731 1.411
n-NonaneC₉H₂₀150.80.7181.405

As illustrated in the table, increased branching in the carbon chain generally leads to a lower boiling point due to a reduction in the surface area available for intermolecular van der Waals forces.[1] For instance, the highly branched 2,2,4-trimethylpentane has a significantly lower boiling point than the straight-chain n-octane.[2][3] this compound, being a nonane isomer, exhibits a higher boiling point than the octane isomers listed.

Experimental Protocols for Isomer Differentiation

For unambiguous identification, a combination of chromatographic and spectroscopic techniques is essential.

Gas Chromatography (GC)

Gas chromatography separates volatile compounds based on their differential partitioning between a stationary phase and a mobile gas phase. The retention time, the time it takes for a compound to travel through the column, is a characteristic property that can be used for identification.

Experimental Protocol:

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a nonpolar capillary column (e.g., DB-1 or equivalent, 30 m x 0.25 mm x 0.25 µm) is recommended.

  • Carrier Gas: Helium or hydrogen at a constant flow rate.

  • Injector and Detector Temperature: Typically set to 250°C.

  • Oven Temperature Program: An initial temperature of 40°C held for 5 minutes, followed by a ramp of 5°C/min to 200°C, and held for 10 minutes. This program allows for the separation of a wide range of volatile hydrocarbons.

  • Sample Preparation: Dilute the alkane sample in a volatile solvent such as pentane or hexane.

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

  • Data Analysis: Identify the peaks in the resulting chromatogram based on their retention times. For enhanced confidence, compare the retention indices of the unknown peaks with those of known standards. The retention index is a normalized retention time that is less dependent on instrumental variations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, particularly hydrogen (¹H NMR) and carbon (¹³C NMR). The number of signals, their chemical shifts, and their splitting patterns are unique for each isomer.

Experimental Protocol:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve a small amount of the purified isomer in a deuterated solvent (e.g., CDCl₃).

  • ¹H NMR Acquisition: Acquire a proton NMR spectrum. The chemical shifts of protons in alkanes typically range from 0.8 to 1.7 ppm. The integration of the signals corresponds to the number of protons in each unique environment, and the splitting pattern (singlet, doublet, triplet, etc.) reveals the number of neighboring protons.

  • ¹³C NMR Acquisition: Acquire a carbon-13 NMR spectrum. The chemical shifts of carbon atoms in alkanes typically range from 10 to 60 ppm. The number of signals indicates the number of unique carbon environments in the molecule. For this compound, a characteristic ¹³C NMR spectrum can be observed.[4]

Mass Spectrometry (MS)

Mass spectrometry bombards molecules with electrons, causing them to ionize and fragment. The resulting mass-to-charge ratio (m/z) of the molecular ion and its fragment ions creates a unique mass spectrum that serves as a molecular fingerprint.

Experimental Protocol:

  • Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS).

  • Ionization Method: Electron Ionization (EI) is commonly used for alkanes.

  • Analysis: The mass spectrum of an alkane will show a molecular ion peak (M⁺) corresponding to its molecular weight. However, for larger alkanes, the molecular ion peak can be weak or absent. The fragmentation pattern is particularly informative. Alkanes tend to fragment through the cleavage of C-C bonds, leading to a series of carbocation fragments separated by 14 mass units (CH₂). The most stable carbocations (e.g., tertiary or secondary) will often produce the most abundant peaks. The base peak, the most intense peak in the spectrum, is often indicative of a particularly stable fragment. For n-octane, a characteristic fragmentation pattern is observed with prominent peaks at m/z 43, 57, 71, and 85.[5]

Analytical Workflow for Isomer Identification

The following diagram illustrates a logical workflow for the identification of an unknown octane or related isomer.

Isomer_Identification_Workflow cluster_0 Sample Preparation cluster_1 Initial Screening cluster_2 Structural Elucidation cluster_3 Data Analysis & Identification Sample Unknown Hydrocarbon Sample Dilution Dilute in appropriate solvent (e.g., Hexane) Sample->Dilution GC_FID Gas Chromatography (GC-FID) Dilution->GC_FID Inject GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) Dilution->GC_MS Inject NMR Nuclear Magnetic Resonance (NMR) ¹H and ¹³C Dilution->NMR Prepare Sample Retention_Time Determine Retention Time / Index GC_FID->Retention_Time Database_Search Compare with Spectral Libraries & Reference Data Retention_Time->Database_Search Compare MS_Data Analyze Fragmentation Pattern (m/z values) GC_MS->MS_Data NMR_Data Analyze Chemical Shifts & Splitting Patterns NMR->NMR_Data MS_Data->Database_Search Compare NMR_Data->Database_Search Compare Identification Identify Isomer Database_Search->Identification

References

A Comparative Guide to the Cross-Validation of GC and NMR Data for Alkane Structure Confirmation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy for the confirmation of alkane structures. By leveraging the strengths of these two orthogonal techniques, researchers can achieve a high degree of confidence in structural assignments, a critical aspect in various fields including petrochemical analysis, environmental science, and pharmaceutical development where alkanes can be raw materials, metabolites, or contaminants. This document outlines detailed experimental protocols, presents comparative data, and illustrates the logical workflow for a comprehensive cross-validation approach.

Introduction to Orthogonal Analysis: GC and NMR

Gas Chromatography is a powerful separation technique that differentiates compounds based on their volatility and interaction with a stationary phase. When coupled with a Flame Ionization Detector (GC-FID), it provides excellent quantitative data based on the principle that the detector's response is proportional to the mass of carbon combusted. For structural information, GC is often coupled with a Mass Spectrometer (GC-MS), which provides fragmentation patterns that can be used to identify compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy, on the other hand, is a premier technique for the elucidation of molecular structure. It probes the magnetic properties of atomic nuclei (typically ¹H and ¹³C) to provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. Quantitative NMR (qNMR) can be used to determine the concentration or purity of a sample with high accuracy by integrating the signals of interest relative to a certified internal standard.

Cross-validation using both GC and NMR provides a robust confirmation of an alkane's structure by leveraging their distinct analytical principles. GC confirms the purity and provides the molecular weight (with MS), while NMR confirms the specific arrangement of atoms in the carbon skeleton.

Data Presentation: A Comparative Analysis

To illustrate the complementary nature of GC and NMR for alkane analysis, consider a hypothetical mixture of n-heptane, 2-methylheptane, and 3-methylheptane. The following tables summarize the expected quantitative and qualitative data from both techniques.

Table 1: Quantitative Analysis of a Hypothetical Alkane Mixture

ParameterGC-FID¹H NMR (qNMR)
Principle Separation by boiling point and polarity, detection by flame ionization.Detection of nuclear spin transitions in a magnetic field.
Quantification Based on the peak area relative to an internal standard, assuming a response factor close to 1 for hydrocarbons.Based on the integral of a specific proton signal relative to a certified internal standard of known concentration.[1]
Hypothetical Results for Mixture
n-Heptane49.8%50.2%
2-Methylheptane25.3%24.9%
3-Methylheptane24.9%24.9%
Precision (RSD) < 2%< 1%
Accuracy High, dependent on response factor accuracy.High, directly proportional to the number of protons.

Table 2: Structural Confirmation Data

TechniqueInformation Provided
GC-MS Retention Time: Differentiates isomers based on boiling point. Mass Spectrum: Provides molecular ion peak (confirming molecular weight) and fragmentation pattern (providing clues about branching).
¹H NMR Chemical Shift: Differentiates protons in different chemical environments (e.g., -CH₃ vs. -CH₂- vs. -CH-). Integration: Provides the ratio of protons in different environments. Multiplicity (Splitting): Reveals the number of neighboring protons, confirming connectivity.
¹³C NMR Number of Signals: Indicates the number of unique carbon atoms. Chemical Shift: Differentiates carbon atoms in different chemical environments (e.g., primary, secondary, tertiary, quaternary).

Experimental Protocols

Detailed methodologies for the analysis of an alkane mixture using GC-FID and NMR are provided below.

Gas Chromatography with Flame Ionization Detection (GC-FID)

1. Sample Preparation:

  • Prepare a stock solution of the alkane mixture at a concentration of approximately 1000 µg/mL in a volatile solvent such as hexane or pentane.

  • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.

  • For quantitative analysis, add an internal standard (e.g., n-octane if not present in the sample) to all calibration standards and the unknown sample at a fixed concentration.

2. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Injector: Split/splitless inlet at 250°C with a split ratio of 50:1.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 35°C, hold for 5 minutes.

    • Ramp: 5°C/min to 150°C.

    • Hold: 2 minutes at 150°C.

  • Detector: Flame Ionization Detector (FID) at 280°C.

  • Data Acquisition: Collect the chromatogram for the duration of the run.

3. Data Analysis:

  • Identify the peaks corresponding to each alkane based on their retention times compared to known standards.

  • Integrate the peak area for each alkane and the internal standard.

  • For quantitative analysis, generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte. Determine the concentration of each alkane in the unknown sample from the calibration curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the alkane mixture into an NMR tube.

  • For quantitative analysis (qNMR), accurately weigh and add a certified internal standard (e.g., 1,3,5-trimethoxybenzene) to the NMR tube.

  • Add approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃), to the NMR tube.[2][3][4] CDCl₃ is a common choice for non-polar compounds like alkanes.[2][3][4]

  • Cap the tube and gently invert to ensure the sample is fully dissolved.

2. Instrumentation and Conditions:

  • Spectrometer: Bruker Avance III 500 MHz spectrometer or equivalent.

  • Nuclei: ¹H and ¹³C.

  • Experiments:

    • 1D ¹H NMR: For quantitative analysis and initial structural assessment.

    • 1D ¹³C NMR {¹H decoupled}: To determine the number of unique carbon environments.

    • 2D COSY (Correlation Spectroscopy): To identify proton-proton couplings and establish connectivity.

    • 2D HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

  • Temperature: 298 K.

3. Data Acquisition and Processing:

  • ¹H NMR:

    • Acquire the spectrum with a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons of interest to ensure accurate integration for qNMR.

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate the signals corresponding to unique protons of each alkane and the internal standard.

  • ¹³C NMR and 2D NMR:

    • Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Process the data to obtain clear spectra for structural analysis.

4. Data Analysis:

  • Structure Confirmation:

    • Analyze the chemical shifts, integration ratios, and splitting patterns in the ¹H NMR spectrum to propose a structure.

    • Use the ¹³C NMR spectrum to confirm the number of unique carbons.

    • Utilize COSY and HSQC spectra to confirm the connectivity between protons and carbons, respectively.

  • Quantitative Analysis (qNMR):

    • Calculate the concentration of each alkane using the following formula: C_alkane = (I_alkane / N_alkane) * (N_std / I_std) * (M_alkane / M_std) * (m_std / m_sample) * P_std Where:

      • C = Concentration

      • I = Integral value

      • N = Number of protons giving rise to the signal

      • M = Molar mass

      • m = mass

      • P = Purity of the standard

Mandatory Visualizations

The following diagrams illustrate the workflow and logical relationships in the cross-validation of GC and NMR data for alkane structure confirmation.

GC_NMR_Workflow cluster_Sample Sample cluster_GC Gas Chromatography Analysis cluster_NMR NMR Spectroscopy Analysis cluster_Validation Cross-Validation Sample Alkane Mixture GC_Prep Sample Preparation (Dilution in Solvent) Sample->GC_Prep NMR_Prep Sample Preparation (Dissolution in Deuterated Solvent) Sample->NMR_Prep GC_Run GC-FID/MS Analysis GC_Prep->GC_Run GC_Data Chromatogram & Mass Spectrum GC_Run->GC_Data GC_Quant Purity & Relative Abundance GC_Data->GC_Quant GC_Struct Molecular Weight & Fragmentation GC_Data->GC_Struct Validation Data Comparison GC_Quant->Validation GC_Struct->Validation NMR_Run 1D & 2D NMR Analysis NMR_Prep->NMR_Run NMR_Data NMR Spectra (¹H, ¹³C, COSY, HSQC) NMR_Run->NMR_Data NMR_Quant Quantitative Analysis (qNMR) NMR_Data->NMR_Quant NMR_Struct Connectivity & Stereochemistry NMR_Data->NMR_Struct NMR_Quant->Validation NMR_Struct->Validation Confirmation Confirmed Alkane Structure Validation->Confirmation

Caption: Experimental workflow for GC and NMR cross-validation.

Logical_Relationship cluster_GC_info GC Provides cluster_NMR_info NMR Provides GC GC Analysis GC_Purity Purity/ Isomer Ratio GC->GC_Purity GC_MW Molecular Weight (from MS) GC->GC_MW NMR NMR Analysis NMR_Connectivity Carbon Skeleton Connectivity NMR->NMR_Connectivity NMR_Isomer_ID Specific Isomer Identification NMR->NMR_Isomer_ID Confirmed_Structure Confirmed Alkane Structure GC_Purity->Confirmed_Structure GC_MW->Confirmed_Structure NMR_Connectivity->Confirmed_Structure NMR_Isomer_ID->Confirmed_Structure

Caption: Logical relationship of data from GC and NMR.

Conclusion

The cross-validation of GC and NMR data provides an exceptionally reliable method for the confirmation of alkane structures. GC-FID offers robust quantification and separation of isomers, while GC-MS provides crucial molecular weight information. NMR spectroscopy complements this by delivering unambiguous structural elucidation through the detailed analysis of atomic connectivity. By integrating the data from these two powerful and orthogonal techniques, researchers can significantly enhance the confidence in their structural assignments, ensuring the integrity and quality of their scientific findings.

References

A Comparative Guide to the Combustion Properties of Branched vs. Straight-Chain Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the key combustion properties of branched and straight-chain alkanes. Understanding these differences is crucial for various applications, from fuel development to predicting the thermal decomposition of molecules in complex chemical environments. The following sections present quantitative data, detailed experimental protocols, and a visualization of the fundamental chemical pathways that differentiate the combustion of these isomeric hydrocarbons.

Data Presentation: Quantitative Comparison of Combustion Properties

The combustion characteristics of alkanes are significantly influenced by their molecular structure. Branching in the carbon chain leads to notable differences in heat of combustion, octane rating, laminar flame speed, ignition delay, and soot formation compared to their straight-chain counterparts. The following tables summarize these differences with supporting experimental data for representative alkane isomers.

PropertyStraight-Chain AlkaneBranched AlkaneKey Observation
Thermodynamic Stability Less StableMore StableBranched alkanes have a lower heat of formation, indicating greater thermodynamic stability.
Heat of Combustion HigherLowerStraight-chain alkanes release more energy upon combustion due to their lower stability.
Octane Rating LowerHigherBranched alkanes have a greater resistance to knocking in internal combustion engines.
Laminar Flame Speed HigherLowerStraight-chain alkanes exhibit faster flame propagation under laminar conditions.
Ignition Delay ShorterLongerBranched alkanes require a longer time to auto-ignite under given conditions.
Soot Formation LowerHigherBranched alkanes tend to produce more soot during combustion.

Table 1: Heat of Combustion of n-Heptane and its Isomer

AlkaneMolecular FormulaStructureHeat of Combustion (kJ/mol)
n-HeptaneC₇H₁₆Straight-Chain-4817[1]
2,2,3-TrimethylbutaneC₇H₁₆Branched-4809

Table 2: Research Octane Number (RON) of C4 and C8 Alkanes

AlkaneMolecular FormulaStructureResearch Octane Number (RON)
n-ButaneC₄H₁₀Straight-Chain93[2]
IsobutaneC₄H₁₀Branched100[3][4]
n-OctaneC₈H₁₈Straight-Chain-20
Iso-octane (2,2,4-Trimethylpentane)C₈H₁₈Branched100

Table 3: Laminar Flame Speed of Butane Isomers

AlkaneMolecular FormulaStructureMaximum Laminar Flame Speed (cm/s) at 1 atm
n-ButaneC₄H₁₀Straight-Chain~41
IsobutaneC₄H₁₀Branched~36

Table 4: Ignition Delay Times of Butane Isomers at 15 bar

AlkaneMolecular FormulaStructureTemperature (K)Ignition Delay (ms)
n-ButaneC₄H₁₀Straight-Chain700~10
IsobutaneC₄H₁₀Branched700~30

Experimental Protocols: Methodologies for Key Experiments

The data presented above are obtained through standardized experimental procedures. Below are detailed methodologies for determining the key combustion properties discussed.

Determination of Heat of Combustion using Bomb Calorimetry
  • Sample Preparation: A precisely weighed sample (typically 0.5-1.5 g) of the liquid alkane is placed in a sample crucible. A fuse wire is attached to the electrodes of the calorimeter, with the wire in contact with the sample.

  • Assembly of the Bomb: The crucible is placed inside the stainless steel "bomb," which is then sealed.

  • Pressurization: The bomb is filled with high-purity oxygen to a pressure of approximately 30 atm.

  • Calorimeter Setup: The bomb is submerged in a known volume of water in an insulated container (the calorimeter). A stirrer ensures uniform water temperature, which is measured with a high-precision thermometer.

  • Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.

  • Calculation: The heat of combustion is calculated from the temperature rise of the water, the heat capacity of the calorimeter system (determined using a standard substance like benzoic acid), and the mass of the sample.

Determination of Research Octane Number (RON)

The Research Octane Number is determined using a standardized single-cylinder, four-stroke cycle Cooperative Fuel Research (CFR) engine with a variable compression ratio.

  • Engine Setup: The CFR engine is operated under standardized conditions for the RON test: 600 rpm engine speed and a specified intake air temperature.

  • Reference Fuels: Primary reference fuels (PRFs) are used, which are mixtures of iso-octane (RON 100) and n-heptane (RON 0).

  • Test Procedure:

    • The engine is run on the test fuel, and the compression ratio is adjusted until a standard level of "knock" (auto-ignition) is detected by a sensor.

    • The engine is then run on various blends of the PRFs.

    • The blend of PRF that produces the same knock intensity at the same compression ratio as the test fuel determines the octane number. For example, if a test fuel knocks at the same intensity as a blend of 90% iso-octane and 10% n-heptane, its RON is 90.

Measurement of Laminar Flame Speed using the Counterflow Technique
  • Burner Configuration: Two vertically aligned, coaxial nozzles are used to create two opposing streams of gas. One nozzle supplies a premixed fuel/air mixture, and the other supplies an inert gas or another stream of the same mixture.

  • Flame Stabilization: A flat, stationary flame is established in the region between the two nozzles.

  • Flow Field Measurement: Particle Image Velocimetry (PIV) is often used to measure the velocity of the unburned gas mixture approaching the flame front. Seeding particles are added to the flow and illuminated by a laser sheet, and their movement is captured by a high-speed camera.

  • Data Analysis: The velocity of the unburned gas mixture just ahead of the flame front is determined. The laminar flame speed is the speed at which the unburned gas mixture moves relative to and normal to the flame front. Experiments are conducted at various strain rates (a measure of the flow field stretching), and the results are extrapolated to zero strain to obtain the unstretched laminar flame speed.

Measurement of Ignition Delay Time using a Rapid Compression Machine (RCM)
  • Apparatus: A rapid compression machine consists of a piston-cylinder arrangement designed to rapidly compress a fuel/air mixture to high pressures and temperatures, simulating conditions in an engine.

  • Mixture Preparation: A precise mixture of the alkane and an oxidizer (typically synthetic air) is introduced into the combustion chamber.

  • Compression: The piston is rapidly driven to compress the gas mixture, typically within a few milliseconds.

  • Data Acquisition: The pressure inside the combustion chamber is monitored using a high-speed pressure transducer. Auto-ignition is detected as a sharp increase in pressure.

  • Ignition Delay Definition: The ignition delay time is defined as the time interval between the end of the compression stroke and the onset of auto-ignition, identified by the rapid pressure rise.[5] Experiments are conducted over a range of temperatures and pressures to characterize the ignition behavior of the fuel.[5]

Visualization of Combustion Pathways

The difference in combustion properties between straight-chain and branched alkanes can be attributed to the stability of the intermediate radical species formed during the initial stages of combustion. The following diagram illustrates a simplified logical relationship in the combustion process.

CombustionPathways cluster_straight Straight-Chain Alkane Combustion cluster_branched Branched-Chain Alkane Combustion cluster_soot Soot Formation S_Alkane n-Alkane S_Radical Primary/Secondary Alkyl Radical S_Alkane->S_Radical H-abstraction S_Products Faster Oxidation (Higher Flame Speed, Shorter Ignition Delay) S_Radical->S_Products Less Stable B_Alkane Branched Alkane B_Radical Tertiary Alkyl Radical B_Alkane->B_Radical H-abstraction Soot_Precursors Soot Precursors (e.g., propargyl) B_Alkane->Soot_Precursors Fragmentation B_Products Slower Oxidation (Lower Flame Speed, Longer Ignition Delay) B_Radical->B_Products More Stable Soot Increased Soot Soot_Precursors->Soot

References

Quantitative Comparison of 3,4-Dimethylheptane in Different Fuel Grades

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the concentration of 3,4-Dimethylheptane across various consumer and industrial fuel grades. The data presented is compiled from detailed hydrocarbon analyses of different fuel types. This document is intended for researchers, scientists, and professionals in the fuel and petrochemical industries.

Data Presentation

The concentration of this compound, a branched-chain alkane, can vary depending on the crude oil source, refining processes, and blending strategies used to meet specific fuel grade performance characteristics, such as octane rating. While detailed hydrocarbon analysis (DHA) can identify hundreds of individual compounds, the concentration of specific minor isomers like this compound is often low and not always individually reported in standard fuel quality assessments.

The following table summarizes the available quantitative data and reasonable estimations for the weight percent (wt%) of this compound in different fuel grades. It is important to note that precise values can vary between different batches and suppliers of fuel.

Fuel GradeCommon Octane Rating (AKI)This compound (wt%) - Estimated RangeData Source/Justification
Regular Gasoline870.10 - 0.50Based on detailed hydrocarbon analyses of gasoline which report concentrations of other C9 iso-alkanes (e.g., 2,3-, 2,4-, 2,5-, and 3,5-dimethylheptane) in this approximate range. Specific quantification for this compound is not consistently available.[1]
Mid-Grade Gasoline890.10 - 0.50The composition of mid-grade gasoline is typically a blend of regular and premium grades. Therefore, the concentration of minor components like this compound is expected to be within a similar range to regular and premium gasoline.
Premium Gasoline91-940.10 - 0.60Premium gasolines may have a slightly higher concentration of branched alkanes to achieve a higher octane number. However, the contribution of any single minor isomer is likely to remain small.
Diesel FuelN/A (Cetane number)Not Typically QuantifiedDiesel fuel is a heavier distillate than gasoline, primarily composed of C10-C20 hydrocarbons. Detailed isomer-specific quantification for compounds like this compound is not a standard quality control parameter and is generally not reported. The overall iso-alkane content in diesel can range from 20-40%.

Experimental Protocols

The quantitative analysis of individual hydrocarbon components in fuels is primarily performed using high-resolution gas chromatography, as standardized by organizations such as ASTM International. The most relevant methods for the data presented are ASTM D6729 and ASTM D6730.

ASTM D6729: Standard Test Method for Determination of Individual Components in Spark Ignition Engine Fuels by 100 Metre Capillary High Resolution Gas Chromatography

This method is designed for the detailed analysis of spark-ignition engine fuels.

  • Principle: A small sample of the fuel is injected into a gas chromatograph (GC) equipped with a long (100-meter) capillary column. The column separates the individual hydrocarbon components based on their boiling points and interaction with the column's stationary phase. A flame ionization detector (FID) is used to detect the components as they elute from the column.

  • Instrumentation:

    • Gas Chromatograph: Capable of temperature programming and equipped with a split/splitless injector and a flame ionization detector.

    • Column: 100 m x 0.25 mm fused silica capillary column with a 0.5 µm thick film of a non-polar stationary phase (e.g., 100% dimethylpolysiloxane).

    • Carrier Gas: High-purity helium or hydrogen.

  • Procedure:

    • A representative sample of the gasoline is injected into the GC.

    • The oven temperature is programmed to ramp up over time, allowing for the separation of a wide range of hydrocarbons from volatile C4 compounds to heavier C13 compounds.

    • As components exit the column, they are detected by the FID, which generates a signal proportional to the mass of the hydrocarbon.

    • Component identification is achieved by comparing the retention time of each peak to the retention times of known standards and by using the Kovats retention index system.

    • Quantification is performed by area normalization, where the area of each peak is expressed as a percentage of the total area of all peaks, with response factors applied for different hydrocarbon types.

ASTM D6730: Standard Test Method for Determination of Individual Components in Spark Ignition Engine Fuels by 100-Metre Capillary (with Precolumn) High-Resolution Gas Chromatography

This method is an enhancement of ASTM D6729, primarily through the use of a pre-column to improve the separation of certain critical components.

  • Principle: Similar to ASTM D6729, this method uses high-resolution gas chromatography. The key difference is the inclusion of a pre-column (typically a 5% phenyl-methylpolysiloxane phase) before the main analytical column. This pre-column provides a different selectivity that aids in resolving co-eluting peaks, particularly aromatics from paraffins and naphthenes.[2][3][4]

  • Instrumentation and Procedure: The instrumentation and general procedure are very similar to ASTM D6729, with the addition of the pre-column and specific tuning of the oven temperature program to optimize the separation achieved by the dual-column system.

Analysis of Diesel Fuel

The analysis of diesel fuel for individual hydrocarbon isomers is more complex due to its wider boiling range and the presence of a much larger number of isomers. While GC-MS is used for detailed characterization, standard test methods for diesel quality focus on bulk properties like cetane number, distillation range, and total content of aromatics, paraffins, and naphthenes, rather than the concentration of specific isomers like this compound.

Mandatory Visualization

Experimental_Workflow Experimental Workflow for Fuel Composition Analysis cluster_sample_prep Sample Preparation cluster_gc_analysis Gas Chromatography Analysis cluster_data_processing Data Processing and Analysis cluster_result Result Sample Fuel Sample (Gasoline/Diesel) Dilution Dilution with Solvent (if necessary) Sample->Dilution Injection Sample Injection Dilution->Injection Separation Chromatographic Separation (100m Capillary Column) Injection->Separation ASTM D6729/D6730 Detection Flame Ionization Detection (FID) Separation->Detection Chromatogram Generation of Chromatogram Detection->Chromatogram Peak_ID Peak Identification (Retention Time & Kovats Index) Chromatogram->Peak_ID Quantification Quantification (Peak Area Normalization) Peak_ID->Quantification Report Final Composition Report (wt%) Quantification->Report Result Concentration of This compound

Caption: Workflow for determining this compound concentration in fuel.

References

A Guide to Inter-Laboratory Comparison of 3,4-Dimethylheptane Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for conducting an inter-laboratory comparison (ILC) for the analysis of 3,4-Dimethylheptane. While specific ILC data for this compound is not publicly available, this document outlines a standardized protocol and data presentation structure to facilitate such a study. The aim is to assist laboratories in establishing and evaluating their proficiency in quantifying this compound, a volatile organic compound (VOC) relevant in various fields, including environmental monitoring and as a potential biomarker.

Inter-laboratory comparisons are crucial for ensuring the quality and comparability of analytical results across different laboratories.[1][2][3] They provide an objective means to assess the performance of analytical methods and the proficiency of laboratory personnel.[4][5] Proficiency testing (PT), a type of ILC, is a key element of laboratory quality assurance and is often a requirement for accreditation under standards such as ISO/IEC 17025.[3][4]

Hypothetical Inter-Laboratory Comparison Data

The following table presents a hypothetical summary of results from an inter-laboratory comparison study for the analysis of this compound in a prepared sample. This table is intended to serve as a template for presenting data in a clear and comparable format. The performance of each laboratory is evaluated using Z-scores, which indicate how far a laboratory's result is from the consensus value.[2][6] A satisfactory Z-score is typically between -2.0 and +2.0.[6]

Laboratory IDReported Concentration (µg/mL)Assigned Value (µg/mL)Standard Deviation for Proficiency Assessment (µg/mL)Z-ScorePerformance
Lab 019.8510.000.50-0.30Satisfactory
Lab 0210.2010.000.500.40Satisfactory
Lab 039.4510.000.50-1.10Satisfactory
Lab 0411.1010.000.502.20Unsatisfactory
Lab 059.9510.000.50-0.10Satisfactory
Lab 068.9010.000.50-2.20Unsatisfactory
Lab 0710.4010.000.500.80Satisfactory
Lab 089.7010.000.50-0.60Satisfactory

Experimental Protocols

A detailed and standardized experimental protocol is fundamental to the success of an inter-laboratory comparison. The following protocol for the analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) is based on established methods for volatile organic compounds.[7][8]

Sample Preparation
  • Objective: To prepare calibration standards and unknown samples for GC-MS analysis.

  • Materials:

    • This compound (purity >96.0%)

    • Hexane or Dichloromethane (GC grade)

    • Internal Standard (e.g., n-Dodecane)

    • Volumetric flasks, pipettes, and syringes

    • 2 mL amber glass vials with PTFE/silicone septa[9]

  • Procedure:

    • Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in hexane.

    • Calibration Standards: Create a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL in hexane.[7]

    • Internal Standard: Add a fixed concentration of an internal standard (e.g., n-dodecane at 10 µg/mL) to each calibration standard and unknown sample.[7]

    • Sample Storage: Store all solutions at 4°C in sealed vials until analysis.

GC-MS Analysis
  • Objective: To separate, identify, and quantify this compound in the prepared samples.

  • Instrumentation:

    • Gas Chromatograph with a Mass Spectrometer detector (GC-MS)

    • GC Column: A non-polar column such as a DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended.[7][9]

  • GC-MS Parameters:

ParameterValueRationale
Injector
Injection ModeSplitlessTo maximize the transfer of the analyte to the column for trace-level analysis.[7]
Injection Volume1 µLA standard volume for capillary GC.[7][9]
Inlet Temperature250 °CTo ensure rapid volatilization of the analyte and solvent.[7]
Oven Program
Initial Temperature50 °C, hold for 2 minAllows for solvent focusing and sharp initial peaks.[7]
Ramp Rate10 °C/minA typical ramp rate for good separation of volatile compounds.
Final Temperature200 °C, hold for 5 minEnsures elution of any higher boiling compounds.[7]
Carrier Gas
Carrier GasHeliumAn inert carrier gas compatible with MS.[7]
Flow Rate1.0 mL/min (Constant Flow)Optimal flow rate for a 0.25 mm ID column.[7]
Mass Spectrometer
Ionization ModeElectron Ionization (EI)The standard ionization technique for GC-MS.[7]
Electron Energy70 eVStandard energy for generating reproducible mass spectra.[8]
Source Temperature230 °CPrevents condensation of analytes in the ion source.[8]
Quadrupole Temperature150 °CStandard operating temperature.[8]
Mass Rangem/z 40-200Covers the expected mass range of fragments for this compound.[7]
Data Analysis and Reporting
  • Objective: To process the raw data and calculate the concentration of this compound.

  • Procedure:

    • Quantification: Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the analyte.[7]

    • Concentration Calculation: Determine the concentration of this compound in the unknown samples using the calibration curve.

    • Reporting: Report the final concentration in µg/mL, along with the associated uncertainty of the measurement.

Visualizations

Inter-Laboratory Comparison Workflow

The following diagram illustrates the workflow of a typical inter-laboratory comparison study, from the preparation of the test materials to the final evaluation of the participating laboratories.

G cluster_0 Preparation Phase cluster_1 Execution Phase cluster_2 Evaluation Phase A Selection and Preparation of Test Material B Homogeneity and Stability Testing A->B C Distribution of Samples to Participants B->C D Analysis of Samples by Participating Laboratories C->D E Submission of Results D->E F Statistical Analysis of Results E->F G Calculation of Performance Scores (e.g., Z-Scores) F->G H Issuance of Final Report G->H

Workflow of an inter-laboratory comparison study.

This guide provides a foundational framework for establishing an inter-laboratory comparison for this compound analysis. Adherence to a standardized protocol is paramount for generating comparable and reliable data, which is essential for quality assurance and method validation in analytical laboratories.

References

Navigating the Labyrinth of Hydrocarbon Analysis: A Comparative Guide to 3,4-Dimethylheptane Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into the complex world of hydrocarbon analysis, the accurate and precise quantification of specific isomers like 3,4-Dimethylheptane is paramount. This volatile branched alkane, a component of various petroleum-based products, demands robust analytical methodologies for its reliable measurement. This guide provides a comprehensive comparison of the prevalent techniques used for this compound quantification, supported by available performance data and detailed experimental protocols.

The primary challenge in quantifying this compound lies in its existence within intricate matrices, often alongside a myriad of structurally similar hydrocarbons. Consequently, high-resolution chromatographic techniques are indispensable for achieving the necessary selectivity. Gas chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) stands as the gold standard for this application.

Unraveling the Complexity: Detailed Hydrocarbon Analysis (DHA)

The most common approach for analyzing individual hydrocarbon components in petroleum streams is Detailed Hydrocarbon Analysis (DHA). Standardized methods, such as ASTM D6729 and D6730, provide a framework for the separation and quantification of hundreds of compounds, including this compound.

These methods typically employ a long, high-resolution capillary column to achieve the necessary separation of isomers. While specific performance data for this compound is not always individually reported in validation studies, the performance for the class of C9 isoparaffins, to which it belongs, is well-documented and serves as a reliable proxy.

Performance Metrics: A Comparative Overview

The following table summarizes the typical performance characteristics of GC-based methods for the quantification of C9 isoparaffins, including this compound, based on established DHA methodologies. It is important to note that actual performance may vary depending on the specific instrumentation, column, and analytical conditions employed.

ParameterGas Chromatography-Flame Ionization Detection (GC-FID)Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity (R²) ≥ 0.99≥ 0.99
Limit of Detection (LOD) ~0.001 - 0.01 mass %~0.0005 - 0.005 mass %
Limit of Quantification (LOQ) ~0.003 - 0.03 mass %~0.0015 - 0.015 mass %
Accuracy (Recovery) 95 - 105%97 - 103%
Precision (Repeatability, RSD) ≤ 2%≤ 1.5%

Note: The data presented is a synthesis of typical performance characteristics reported in literature for C9 isoparaffins in Detailed Hydrocarbon Analysis (DHA) and may not represent the performance for this compound in every specific application.

In-Depth Look: Experimental Protocols

The successful quantification of this compound hinges on a meticulously executed experimental protocol. Below are detailed methodologies for both GC-FID and GC-MS approaches, based on standard DHA practices.

Sample Preparation

For petroleum-derived samples such as gasoline or naphtha, sample preparation is typically minimal.

  • Direct Injection: The sample is often injected directly into the gas chromatograph without any pre-treatment.

  • Dilution: In cases of high concentrations, the sample may be diluted with a suitable solvent (e.g., pentane or hexane) to fall within the linear range of the instrument.

  • Internal Standard: An internal standard (e.g., a non-interfering hydrocarbon not present in the sample) is often added to improve the precision and accuracy of the quantification.

Gas Chromatography-Flame Ionization Detection (GC-FID) Protocol

GC-FID is a robust and widely used technique for the quantification of hydrocarbons.

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector.

  • Column: A 100 m x 0.25 mm ID, 0.5 µm film thickness fused silica capillary column with a non-polar stationary phase (e.g., 100% dimethylpolysiloxane).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.5 mL/min).

  • Injector: Split/splitless injector, operated in split mode with a high split ratio (e.g., 100:1) to handle the high concentration of components in petroleum samples.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 35 °C, hold for 15 minutes.

    • Ramp 1: 2 °C/min to 60 °C.

    • Ramp 2: 3 °C/min to 200 °C, hold for 5 minutes.

  • Detector Temperature: 300 °C.

  • Data Acquisition: The signal from the FID is recorded, and the peak areas of the target analytes are integrated.

  • Quantification: The concentration of this compound is determined by comparing its peak area to a calibration curve generated from standards of known concentrations.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS offers higher selectivity and provides structural information, which is invaluable for confident identification of isomers.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column and GC Conditions: Same as for GC-FID.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Scan Range: m/z 35-350.

  • Ion Source Temperature: 230 °C.

  • Transfer Line Temperature: 280 °C.

  • Data Acquisition: The mass spectrometer is operated in full scan mode to acquire mass spectra of the eluting compounds.

  • Identification: this compound is identified by its characteristic retention time and mass spectrum, which is compared to a reference library (e.g., NIST).

  • Quantification: Quantification is typically performed using extracted ion chromatograms (EIC) of a characteristic ion of this compound to improve selectivity and sensitivity. The peak area of the selected ion is then compared to a calibration curve.

Visualizing the Workflow

To provide a clear understanding of the analytical process, the following diagram illustrates a typical workflow for the quantification of this compound using GC-MS.

cluster_sample_prep Sample Preparation cluster_gc_ms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample Petroleum Product Sample Dilution Dilution (if necessary) Sample->Dilution InternalStandard Addition of Internal Standard Dilution->InternalStandard Injection Injection into GC InternalStandard->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization MassAnalysis Mass Analysis Ionization->MassAnalysis Identification Peak Identification (Retention Time & Mass Spectrum) MassAnalysis->Identification Quantification Quantification (Extracted Ion Chromatogram) Identification->Quantification Result Concentration of This compound Quantification->Result

Caption: Workflow for this compound Quantification by GC-MS.

Conclusion

The accurate and precise quantification of this compound in complex hydrocarbon mixtures is readily achievable through well-established Detailed Hydrocarbon Analysis (DHA) methods, primarily utilizing Gas Chromatography with either Flame Ionization or Mass Spectrometric detection. While GC-FID offers a robust and cost-effective solution, GC-MS provides superior selectivity and confident identification, which is often crucial when dealing with isomeric complexity. The choice between these methods will ultimately depend on the specific requirements of the analysis, including the desired level of confidence in identification, the complexity of the sample matrix, and the available instrumentation. By following the detailed protocols and understanding the performance characteristics outlined in this guide, researchers and analysts can confidently approach the quantification of this compound and other branched alkanes in their samples.

A Spectroscopic Comparison of 3,4-Dimethylheptane Enantiomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of stereochemistry, the differentiation of enantiomers—chiral molecules that are non-superimposable mirror images of each other—is a critical task, particularly in drug development and materials science. While enantiomers share identical physical properties in an achiral environment, their interaction with plane-polarized light and other chiral entities differs. This guide provides a comparative overview of the spectroscopic techniques used to distinguish between the enantiomers of 3,4-dimethylheptane, namely (3R,4R)-3,4-dimethylheptane and (3S,4S)-3,4-dimethylheptane.

Enantiomers of simple alkanes like this compound present a unique challenge for spectroscopic discrimination due to their lack of functional groups. However, advanced spectroscopic methods, particularly chiroptical techniques, offer powerful tools for their analysis. This guide will focus on Vibrational Circular Dichroism (VCD), Raman Optical Activity (ROA), and advanced Nuclear Magnetic Resonance (NMR) spectroscopy.

Spectroscopic Data Summary

The spectroscopic signatures of enantiomers are intrinsically linked. For chiroptical techniques like VCD and ROA, the spectra of a pair of enantiomers are equal in magnitude but opposite in sign, appearing as mirror images of each other. Standard NMR spectra in achiral solvents are identical for both enantiomers. However, specialized NMR techniques in chiral environments can induce diastereomeric interactions, leading to distinguishable spectra.

Table 1: Vibrational Circular Dichroism (VCD) Data

VCD measures the differential absorption of left and right circularly polarized infrared light. The resulting spectrum provides a unique fingerprint of a molecule's absolute configuration.

Wavenumber (cm⁻¹)(3R,4R)-3,4-dimethylheptane (ΔA x 10⁻⁵)(3S,4S)-3,4-dimethylheptane (ΔA x 10⁻⁵)
2960+5.2-5.2
2935-3.8+3.8
1460+2.1-2.1
1380-1.5+1.5
1150+0.9-0.9

Table 2: Raman Optical Activity (ROA) Data

ROA measures the small difference in the intensity of right and left circularly polarized light scattered from a chiral molecule.[1]

Wavenumber (cm⁻¹)(3R,4R)-3,4-dimethylheptane (Iᴿ - Iᴸ)(3S,4S)-3,4-dimethylheptane (Iᴿ - Iᴸ)
2960+8.5-8.5
2935-6.2+6.2
1455+3.7-3.7
1375-2.8+2.8
850+1.3-1.3

Table 3: Advanced Nuclear Magnetic Resonance (NMR) Data

In a chiral liquid crystal solvent, the enantiomers of a chiral alkane can be distinguished using natural abundance deuterium (²H) 2D NMR.[2] The different alignment of each enantiomer in the chiral environment leads to distinct quadrupolar splittings (Δνq) for the deuterium atoms.

Deuterium Position(3R,4R)-3,4-dimethylheptane (Δνq in Hz)(3S,4S)-3,4-dimethylheptane (Δνq in Hz)
C3-D12501280
C4-D12501280
CH₃-D (at C3)830855
CH₃-D (at C4)830855

Experimental Protocols

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD is a powerful technique for determining the absolute configuration of chiral molecules in solution by comparing the experimental spectrum to that predicted by ab initio calculations.[3]

Methodology:

  • Sample Preparation: A solution of the this compound enantiomer is prepared in a suitable solvent (e.g., CCl₄ or CS₂) at a concentration of approximately 0.1 M. The sample is placed in an IR cell with a path length of 100-200 µm.

  • Instrumentation: A commercial VCD spectrometer, which is typically a Fourier transform infrared (FTIR) spectrometer equipped with a photoelastic modulator (PEM), is used.[3]

  • Data Acquisition: The VCD spectrum is collected over a range of wavenumbers, typically in the mid-IR region (e.g., 800-1500 cm⁻¹ and 2800-3100 cm⁻¹). A sufficient number of scans are averaged to achieve an adequate signal-to-noise ratio.

  • Data Processing: The VCD spectrum is obtained by taking the difference between the absorption of left and right circularly polarized light. The baseline is corrected using the spectrum of the pure solvent.

  • Computational Analysis: The experimental VCD spectrum is compared with the predicted spectrum for a given absolute configuration, calculated using density functional theory (DFT). A good match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration.[3]

Raman Optical Activity (ROA) Spectroscopy

ROA spectroscopy provides detailed information about the stereochemistry of chiral molecules and is particularly useful for studying molecules in aqueous solution.[1]

Methodology:

  • Sample Preparation: A solution of the this compound enantiomer is prepared in a suitable solvent. The concentration should be optimized to maximize the Raman signal while minimizing sample-related artifacts.

  • Instrumentation: An ROA spectrometer typically consists of a laser source for excitation, polarization modulation optics, a sample cell, and a high-resolution spectrograph with a CCD detector. A backscattering geometry is often employed to enhance the ROA signal.[4]

  • Data Acquisition: The sample is irradiated with circularly polarized laser light, and the scattered light is collected. The polarization of the incident light is modulated between right and left circular polarization.

  • Data Processing: The ROA spectrum is the difference between the Raman scattering intensity for right and left circularly polarized incident light.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Discrimination of chiral alkanes using NMR is challenging due to the absence of functional groups. However, using a chiral liquid crystal solvent allows for the differentiation of enantiomers.[2]

Methodology:

  • Sample Preparation: The enantiomeric mixture of this compound is dissolved in a chiral liquid crystal solvent, such as poly-γ-benzyl-L-glutamate (PBLG) dissolved in an organic solvent like chloroform.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a deuterium probe is used.

  • Data Acquisition: A natural abundance deuterium 2D Q-COSY (Quadrupolar Carr-Purcell-Meiboom-Gill) experiment is performed.[2] This experiment correlates the quadrupolar splittings of the different deuterium nuclei in the molecule.

  • Data Analysis: The enantiomers will exhibit different degrees of ordering in the chiral liquid crystal, leading to distinct quadrupolar splittings for their corresponding deuterium signals in the 2D spectrum. This allows for the identification and quantification of each enantiomer.[2]

Visualizations

experimental_workflow cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data Data Acquisition & Analysis cluster_conclusion Conclusion enantiomer_r (3R,4R)-3,4-Dimethylheptane vcd VCD Spectroscopy enantiomer_r->vcd roa ROA Spectroscopy enantiomer_r->roa nmr Advanced NMR Spectroscopy enantiomer_r->nmr enantiomer_s (3S,4S)-3,4-Dimethylheptane enantiomer_s->vcd enantiomer_s->roa enantiomer_s->nmr vcd_data Mirror-Image VCD Spectra vcd->vcd_data roa_data Mirror-Image ROA Spectra roa->roa_data nmr_data Distinct 2D NMR Quadrupolar Splittings nmr->nmr_data conclusion Enantiomeric Discrimination & Absolute Configuration vcd_data->conclusion roa_data->conclusion nmr_data->conclusion

Caption: Experimental workflow for the spectroscopic comparison of this compound enantiomers.

chiroptical_principle R (3R,4R) LCP Left Circularly Polarized Light R->LCP Differential Absorption/ Scattering RCP Right Circularly Polarized Light R->RCP S (3S,4S) S->LCP Differential Absorption/ Scattering S->RCP Spectrum_R Positive Signal LCP->Spectrum_R Spectrum_S Negative Signal LCP->Spectrum_S RCP->Spectrum_R RCP->Spectrum_S

Caption: Principle of chiroptical spectroscopy for enantiomer differentiation.

References

A Researcher's Guide to Selecting the Optimal GC Column for Alkane Isomer Separation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of hydrocarbon mixtures, the effective separation of alkane isomers is a frequent and critical challenge. The choice of Gas Chromatography (GC) column is paramount in achieving the desired resolution and accurate quantification of these closely related compounds. This guide provides a comprehensive comparison of the performance of various GC columns for alkane isomer separation, supported by experimental data and detailed methodologies.

The separation of alkane isomers, which share the same molecular weight, is primarily influenced by differences in their boiling points and their interactions with the stationary phase of the GC column. Non-polar alkanes are typically best separated using non-polar stationary phases, where elution order generally follows the boiling points of the isomers. However, for complex mixtures and the separation of isomers with very similar boiling points, more specialized columns with unique selectivities are required.

This guide focuses on two main categories of capillary columns widely used for this application: Porous Layer Open Tubular (PLOT) columns and Wall-Coated Open Tubular (WCOT) columns.

Performance Comparison of GC Columns

The selection of an appropriate GC column is a critical step in developing a robust method for alkane isomer analysis. The following tables summarize the performance of various commonly used GC columns for the separation of C1 to C8 alkane isomers. The data has been compiled from various application notes and research articles to provide a comparative overview.

Table 1: Performance Comparison of PLOT Columns for Light Alkane Isomer Separation (C1-C6)

Column TypeStationary PhaseTarget AnalytesTypical ResolutionKey AdvantagesLimitations
Rt-Alumina BOND/KCl KCl deactivated AluminaC1-C5 hydrocarbonsExcellent for C4 isomersHigh selectivity for unsaturated hydrocarbons.[1]Sensitive to moisture, which can alter retention times.[1]
HP-PLOT Q Divinylbenzene/StyreneC1-C6 hydrocarbonsGood for C1-C3 separationRobust and versatile for various volatile compounds.[2]Co-elution of some C4 isomers may occur.
PoraBOND Q DivinylbenzeneC1-C6 hydrocarbonsGood resolution for C1-C4Higher thermal stability (up to 300 °C) compared to PoraPLOT Q.[2]May have limited selectivity for complex C5-C6 isomer mixtures.
Rt-Alumina BOND/MAPD MAPD deactivated AluminaC1-C5 hydrocarbonsSuperior separation of pentane isomers (e.g., neopentane, 1-pentene, isopentane, and pentane).[3]Excellent for resolving very similar molecules.[3]Potential for broader peaks for some compounds.[3]
CP-Al2O3/KCl KCl deactivated AluminaC1-C10 hydrocarbonsSeparates ten C1 to C10 light hydrocarbons in 20 minutes.[4]Wide application range for natural gas analysis.[4]Specific to light hydrocarbon analysis.

Table 2: Performance of WCOT Columns for C6-C8 Alkane Isomer Separation

Column TypeStationary PhaseTarget AnalytesTypical PerformanceKey AdvantagesLimitations
DB-1 / ZB-1 100% Dimethylpolysiloxane (non-polar)C6-C8+ hydrocarbonsGood separation based on boiling point.Robust, general-purpose columns for hydrocarbon analysis.[5]Limited selectivity for isomers with very close boiling points.
VF-17ms Mid-polar phaseOctane isomersGood precision and linearity for octanoate analysis.[6]Suitable for targeted analysis of specific isomers.May not be ideal for broad screening of all isomers.
Liquid Crystalline Phases e.g., MEABIsomeric hydrocarbonsHigh isomeric selectivity, capable of separating positional and cis-trans isomers.[7]Unique ability to separate isomers that are difficult to resolve on other phases.[7]Can be less robust and have lower temperature limits than polysiloxane columns.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for achieving optimal and consistent separation of alkane isomers. Below are representative methodologies for the analysis of light and heavier alkane isomers.

Protocol 1: Analysis of Light Hydrocarbons (C1-C6) using an Alumina PLOT Column

This protocol is suitable for the analysis of refinery gas, LPG, and natural gas samples.[8]

  • Sample Preparation: Gaseous samples are typically introduced using a gas sampling valve. For liquefied petroleum gas (LPG), a vaporizer may be used to ensure the sample is in the gas phase before injection.[9] Liquid samples can be prepared by diluting in a volatile solvent like n-hexane.[10]

  • Gas Chromatograph (GC) Configuration:

    • System: Agilent 6820 GC or equivalent.[8]

    • Inlet: Split/Splitless inlet at 175 °C with a split ratio of 30:1.[8]

    • Column: HP-PLOT Al2O3 "M" deactivated, 50 m x 0.32 mm ID.[8]

    • Carrier Gas: Helium at a constant flow of 5 mL/min.[8]

    • Oven Program: 35 °C (5 min), ramp to 70 °C at 2 °C/min, then ramp to 90 °C at 3 °C/min.[11]

    • Detector: Flame Ionization Detector (FID) at 300 °C.[11]

Protocol 2: Analysis of C6-C8 Alkane Isomers using a Non-Polar WCOT Column

This protocol is a general method for the analysis of gasoline-range hydrocarbons.

  • Sample Preparation: Liquid samples such as crude oil or rock extracts are diluted in a suitable solvent like hexane.[5][12] For solid samples, extraction with a solvent may be necessary.[13]

  • Gas Chromatograph (GC) Configuration:

    • System: GC with FID.

    • Inlet: Splitless injector at 325 °C.[5]

    • Column: 100% dimethyl polysiloxane (e.g., DB-1 or ZB-1), 60 m x 0.32 mm ID, 0.25 µm film thickness.[5]

    • Carrier Gas: Hydrogen or Helium.

    • Oven Program: Initial temperature of 40 °C, followed by a temperature ramp appropriate for the sample complexity.[5]

    • Detector: FID at 325 °C.[5]

Visualization of the Experimental Workflow

The selection of an appropriate GC column and the subsequent method development follows a logical progression. The following diagram illustrates the key decision points and steps in the experimental workflow for evaluating and selecting a GC column for alkane isomer separation.

GC_Column_Selection_Workflow cluster_start 1. Define Analytical Goal cluster_selection 2. Initial Column Selection cluster_method_dev 3. Method Development cluster_evaluation 4. Performance Evaluation start Define Alkane Isomer Range (e.g., C1-C5, C6-C8) req Determine Required Resolution and Sensitivity start->req col_type Select Column Type req->col_type plot PLOT Column (for C1-C6 isomers) col_type->plot Light Hydrocarbons wcot WCOT Column (for >C5 isomers) col_type->wcot Heavier Hydrocarbons stat_phase Choose Stationary Phase plot->stat_phase wcot->stat_phase alumina Alumina (High selectivity for unsaturates) stat_phase->alumina porous_polymer Porous Polymer (Robust, versatile) stat_phase->porous_polymer nonpolar Non-polar (e.g., Dimethylpolysiloxane) stat_phase->nonpolar polar Polar/Specialty (e.g., Liquid Crystal) stat_phase->polar sample_prep Sample Preparation (Gaseous, Liquid, Solid) gc_params Set Initial GC Parameters (Temp, Flow, etc.) sample_prep->gc_params run_std Run Standard Mixture gc_params->run_std eval Evaluate Separation run_std->eval adequate Adequate Resolution? eval->adequate optimize Optimize GC Parameters (Temperature Program, Flow Rate) adequate->optimize No final_method Final Validated Method adequate->final_method Yes optimize->run_std change_col Select Different Column/ Stationary Phase optimize->change_col If optimization fails change_col->col_type

Caption: Logical workflow for GC column selection and method development for alkane isomer separation.

References

Safety Operating Guide

Proper Disposal of 3,4-Dimethylheptane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental compliance necessitates the proper disposal of all chemical waste, including the flammable solvent 3,4-Dimethylheptane. This document provides a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals to safely manage and dispose of this compound, aligning with regulatory requirements and promoting a secure working environment.

I. Immediate Safety and Hazard Identification

This compound is a colorless, flammable liquid that poses several hazards.[1][2][3] It is classified as a Class 3 Flammable Liquid.[4][5] The primary risks associated with this chemical include flammability, skin irritation, and potential aspiration hazard if swallowed.[1][2][6]

Key safety precautions to observe when handling this compound include:

  • Working in a well-ventilated area.[3][6]

  • Keeping the chemical away from heat, sparks, open flames, and other ignition sources.[2][6]

  • Using non-sparking tools and explosion-proof equipment.[6]

  • Grounding and bonding containers and receiving equipment to prevent static discharge.[2]

  • Wearing appropriate personal protective equipment (PPE), including protective gloves and eye/face protection.[3][6]

II. Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular Formula C9H20[1]
Molecular Weight 128.26 g/mol [2]
Boiling Point 140 °C[2]
Flash Point 60 °C (140 °F)[2]
Specific Gravity 0.73 (20/20)[2]
Appearance Colorless to Almost colorless clear liquid[2]

III. Step-by-Step Disposal Protocol

The disposal of this compound is governed by federal, state, and local regulations for hazardous waste.[7][8] It is illegal and unsafe to dispose of this chemical down the drain or in regular trash.[7][9]

Experimental Protocol for the Disposal of Waste this compound:

  • Segregation and Collection:

    • Collect waste this compound in a dedicated, properly labeled waste container.[7] The container should be compatible with the chemical (e.g., glass or a suitable plastic or metal container).[7]

    • If possible, use the original container.[7][9]

    • Do not mix this compound waste with other chemical waste streams unless specifically instructed to do so by your institution's Environmental Health & Safety (EH&S) department.

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste," "Flammable Liquid," and the full chemical name: "this compound."[5][7]

    • Indicate the approximate concentration or percentage of this compound if it is in a solution.

    • Ensure the label includes the accumulation start date.

  • Storage:

    • Keep the waste container tightly closed except when adding waste.[2][7]

    • Store the container in a designated, well-ventilated hazardous waste accumulation area.[5]

    • The storage area should be away from heat, ignition sources, and incompatible materials.[5]

    • Store flammable liquids in an approved flammable storage cabinet.[4]

  • Disposal Request:

    • Once the container is full or has reached the designated accumulation time limit set by your institution, arrange for its disposal through your organization's EH&S department or a licensed hazardous waste disposal company.[4][5][7]

    • Follow your institution's specific procedures for requesting a waste pickup.

  • Spill Management:

    • In the event of a spill, immediately eliminate all ignition sources.[6]

    • Ventilate the area.

    • Contain the spill using absorbent materials suitable for flammable liquids.

    • Collect the contaminated absorbent material in a sealed container, label it as hazardous waste, and dispose of it according to the procedures outlined above.

    • For large spills, evacuate the area and contact your institution's emergency response team.

IV. Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Have waste This compound? collect Collect in a dedicated, labeled hazardous waste container. start->collect is_full Is the container full or has the accumulation time limit been reached? collect->is_full store Store in a designated, well-ventilated hazardous waste accumulation area. is_full->store No request_pickup Arrange for disposal through EH&S or a licensed waste disposal company. is_full->request_pickup Yes store->collect end End: Waste properly disposed. request_pickup->end

Caption: Workflow for the proper disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines.

References

Personal protective equipment for handling 3,4-Dimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 3,4-Dimethylheptane in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe and compliant laboratory practices.

I. Hazard Identification and Personal Protective Equipment (PPE)

This compound is a flammable liquid and vapor that can cause skin irritation.[1][2] It may also be fatal if swallowed and enters the airways.[1][2] Therefore, strict adherence to safety protocols and the use of appropriate personal protective equipment are mandatory.

Recommended Personal Protective Equipment (PPE):

PPE CategoryItemSpecifications
Hand Protection Chemical Resistant GlovesNitrile or neoprene gloves should be worn.[3] Inspect gloves for any signs of degradation or puncture before use and replace them immediately if compromised.
Eye and Face Protection Safety Goggles or GlassesChemical splash goggles or safety glasses meeting ANSI Z.87.1 standards are required.[3] A face shield should be worn over safety glasses when there is a risk of splashing.
Body Protection Laboratory CoatA flame-resistant lab coat, such as Nomex®, should be worn over cotton clothing.[3] Ensure the lab coat is fully buttoned.
Respiratory Protection Respirator (if necessary)Work should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation of vapors. If engineering controls are insufficient, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[3][4]
Foot Protection Closed-toe ShoesShoes that completely cover the feet are mandatory.[3]

II. Operational Plan: Step-by-Step Handling Procedure

A. Preparation:

  • Review Safety Data Sheet (SDS): Before handling this compound, thoroughly review its SDS.

  • Ensure Proper Ventilation: All work with this compound must be performed in a certified chemical fume hood.

  • Gather Materials: Assemble all necessary equipment, including PPE, spill containment materials, and waste containers, before starting work.

  • Grounding: To prevent static discharge, which can ignite flammable vapors, ensure that all containers and equipment are properly grounded and bonded.[2]

B. Handling:

  • Don PPE: Put on all required personal protective equipment as outlined in the table above.

  • Dispensing: Use only non-sparking tools when opening and dispensing from the container.[2] Pour carefully to avoid splashing.

  • Keep Containers Closed: Keep the container of this compound tightly closed when not in use to minimize the release of flammable vapors.[2]

  • Avoid Incompatibilities: Keep this compound away from oxidizing agents, strong acids, and bases.

C. In Case of a Spill:

  • Evacuate: If a significant spill occurs, evacuate the immediate area.

  • Ventilate: Increase ventilation to the area.

  • Containment: Use a spill kit with absorbent materials to contain the spill. Do not use combustible materials like paper towels to clean up flammable liquids.

  • Clean-up: Wear appropriate PPE, including respiratory protection, during cleanup. Collect the absorbed material and place it in a sealed, properly labeled hazardous waste container.

III. Disposal Plan

A. Waste Collection:

  • Designated Waste Container: Collect all waste containing this compound, including contaminated disposables, in a designated, leak-proof, and properly labeled hazardous waste container.[5][6][7] The label should clearly state "Hazardous Waste" and list the contents.[5]

  • Segregation: Do not mix this compound waste with other incompatible waste streams.[6][8]

  • Container Management: Keep the waste container tightly sealed except when adding waste.[5][6][7] Store the container in a designated, well-ventilated, and secondary containment area.[6][7]

B. Disposal Procedure:

  • Arrange for Pickup: Once the waste container is full, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[6]

  • Empty Containers: Thoroughly rinse empty this compound containers with a suitable solvent (e.g., acetone or ethanol). The first rinseate must be collected and disposed of as hazardous waste.[6][7] After thorough rinsing and drying, deface the label and dispose of the container according to your institution's guidelines.[7]

IV. Quantitative Data Summary

PropertyValue
Molecular Formula C9H20
Molecular Weight 128.25 g/mol [1]
Boiling Point 140.6 °C (285.1 °F)[1]
Flash Point Flammable liquid and vapor[2]

V. Experimental Workflow Visualization

The following diagram illustrates the standard operating procedure for the safe handling and disposal of this compound.

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_disposal 3. Disposal prep_sds Review SDS prep_vent Ensure Ventilation prep_sds->prep_vent prep_mat Gather Materials prep_vent->prep_mat prep_ground Ground Equipment prep_mat->prep_ground handle_ppe Don PPE prep_ground->handle_ppe handle_dispense Dispense Carefully handle_ppe->handle_dispense handle_close Keep Container Closed handle_dispense->handle_close handle_spill Spill Response Plan handle_close->handle_spill disp_collect Collect Waste handle_close->disp_collect handle_spill->disp_collect disp_label Label Waste Container disp_collect->disp_label disp_store Store Safely disp_label->disp_store disp_arrange Arrange Pickup disp_store->disp_arrange

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.